molecular formula C56H66F5N5O15S6 B15553085 ER Flipper-TR 28

ER Flipper-TR 28

Cat. No.: B15553085
M. Wt: 1336.5 g/mol
InChI Key: GDHYRGCOHPLBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER Flipper-TR 28 is a useful research compound. Its molecular formula is C56H66F5N5O15S6 and its molecular weight is 1336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H66F5N5O15S6

Molecular Weight

1336.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C56H66F5N5O15S6/c1-33-39(83-50-46(33)84-48-35(3)47(85-51(48)50)49-36(4)55-53(86-49)52-54(87(55,68)69)34(2)38(29-62)82-52)32-81-31-37-30-66(65-64-37)6-8-71-10-12-73-14-16-75-18-20-77-22-24-79-26-28-80-27-25-78-23-21-76-19-17-74-15-13-72-11-9-70-7-5-63-56(67)40-41(57)43(59)45(61)44(60)42(40)58/h30H,5-28,31-32H2,1-4H3,(H,63,67)

InChI Key

GDHYRGCOHPLBNF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ER Flipper-TR 28: A Technical Guide to Imaging Endoplasmic Reticulum Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ER Flipper-TR 28, a fluorescent probe designed for the real-time imaging of membrane tension within the endoplasmic reticulum (ER). We will delve into the core principles of its mechanism of action, present its key photophysical properties, and offer a detailed, step-by-step protocol for its application in fluorescence lifetime imaging microscopy (FLIM). This document is intended to serve as a comprehensive resource for researchers in cell biology, mechanobiology, and drug discovery who are interested in quantifying the mechanical state of the ER membrane.

Introduction

The endoplasmic reticulum is a critical organelle involved in a myriad of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical properties of the ER membrane, particularly its membrane tension, are increasingly recognized as important regulators of these functions. This compound is a powerful tool that allows for the direct visualization and quantification of these mechanical forces in living cells.[1][2] It is part of the "Flipper" family of probes, which are mechanosensitive fluorophores that report on the lipid organization of cellular membranes.[3][4] this compound specifically targets the ER, enabling researchers to investigate the role of ER membrane tension in various physiological and pathological states.[1][5]

Mechanism of Action

The functionality of this compound is rooted in its unique molecular structure, which features a "flipper" mechanophore composed of two twisted dithienothiophene units.[3][4] This mechanophore's conformation is sensitive to the lateral pressure exerted by the surrounding lipid molecules within the ER membrane.

  • In a low-tension state , the lipid bilayer is less ordered, allowing the two arms of the flipper mechanophore to adopt a more twisted conformation. This twisted state has a shorter fluorescence lifetime.

  • In a high-tension state , the lipid bilayer becomes more tightly packed and ordered. This increased lateral pressure forces the flipper mechanophore into a more planar conformation. This planarization extends the π-electron system of the fluorophore, resulting in a significantly longer fluorescence lifetime.

This direct relationship between membrane tension and fluorescence lifetime allows for quantitative mapping of mechanical stress across the ER membrane using FLIM. The targeting of this compound to the endoplasmic reticulum is achieved through a specific chemical moiety that directs the probe to this organelle.[1]

G Mechanism of this compound Action cluster_low Low ER Membrane Tension cluster_high High ER Membrane Tension low_tension Disordered Lipid Bilayer twisted Twisted Flipper Conformation low_tension->twisted Allows rotational freedom short_lifetime Short Fluorescence Lifetime twisted->short_lifetime high_tension Ordered Lipid Bilayer planar Planar Flipper Conformation high_tension->planar Induces planarization long_lifetime Long Fluorescence Lifetime planar->long_lifetime

Caption: The mechanosensitive action of this compound.

Data Presentation

Photophysical Properties

The following table summarizes the key photophysical properties of this compound.

PropertyValueReference(s)
Excitation Wavelength (λex)~488 nm[2][4]
Emission Wavelength (λem)~600 nm[2][4]
Molar Extinction Coefficient1.66 x 10^4 M^-1 cm^-1 (in DMSO)[2][4]
Quantum Yield (Φ)30% (in Acetone)[2][4]
Fluorescence Lifetime (τ)2.8 - 7.0 ns[2][4]

Experimental Protocols

Live-Cell Imaging of ER Membrane Tension using FLIM

This protocol is optimized for mammalian cells grown in culture. Modifications may be necessary for other cell types or tissues.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence Lifetime Imaging Microscope (FLIM) equipped with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Procedure:

  • Preparation of Stock Solution:

    • Dissolve the contents of one vial of this compound in anhydrous DMSO to a final concentration of 1 mM.

    • Store the stock solution at -20°C, protected from light. The solution is stable for several months when stored properly.

  • Cell Seeding:

    • Seed cells onto a live-cell imaging dish or chambered coverglass at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.

  • Staining:

    • Warm the complete cell culture medium to 37°C.

    • Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final working concentration of 1-5 µM.

    • Remove the existing medium from the cells and replace it with the staining solution.

    • Incubate the cells for 15-30 minutes in a CO2 incubator at 37°C.

  • Imaging:

    • After incubation, the cells can be imaged directly in the staining solution, or the staining solution can be replaced with fresh, pre-warmed medium.

    • Place the imaging dish on the stage of the FLIM microscope.

    • Excite the sample with the 488 nm pulsed laser and collect the emission signal through a 575-625 nm bandpass filter.

    • Acquire FLIM data according to the microscope manufacturer's instructions. Ensure sufficient photon counts are collected for accurate lifetime analysis.

  • Data Analysis:

    • Analyze the acquired FLIM data using appropriate software to calculate the fluorescence lifetime for each pixel or region of interest (ROI).

    • The resulting lifetime map will represent the spatial distribution of membrane tension within the endoplasmic reticulum.

G start Start prep_stock Prepare 1 mM Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in Imaging Dish prep_stock->seed_cells stain_cells Stain Cells with 1-5 µM this compound seed_cells->stain_cells incubate Incubate 15-30 min at 37°C stain_cells->incubate flim_imaging FLIM Imaging (λex=488 nm, λem=575-625 nm) incubate->flim_imaging data_analysis Analyze Fluorescence Lifetime Data flim_imaging->data_analysis end End data_analysis->end

Caption: Experimental workflow for ER membrane tension imaging.

Conclusion

This compound is a highly valuable tool for the investigation of endoplasmic reticulum membrane mechanics. Its sensitive and quantitative response to changes in membrane tension, coupled with its specific subcellular targeting, provides researchers with a powerful method to explore the role of ER mechanobiology in health and disease. This guide provides the foundational knowledge and a practical protocol to successfully implement this compound in your research endeavors.

References

Introduction: Sensing Forces in the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to ER Flipper-TR: Principle of Endoplasmic Reticulum Membrane Tension Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ER Flipper-TR probe, a specialized fluorescent tool for the quantitative measurement of membrane tension within the endoplasmic reticulum (ER). We will explore its core mechanism, present key quantitative data, and provide detailed experimental protocols and workflows for its application.

The endoplasmic reticulum is a dynamic organelle whose morphology and function are intrinsically linked to mechanical forces. Membrane tension within the ER influences processes such as protein folding, lipid synthesis, and the formation of contacts with other organelles. The Flipper probe family are mechanosensitive fluorescent probes designed to measure membrane tension in living cells.[1][2] The ER Flipper-TR is a derivative specifically engineered to target the ER, enabling researchers to investigate the unique mechanical landscape of this organelle.[3][4]

Core Principle of ER Flipper-TR Membrane Tension Sensing

The functionality of the ER Flipper-TR probe is rooted in its unique molecular structure and its interaction with the lipid bilayer of the ER membrane.

Molecular Structure and Mechanism: The core of the Flipper-TR probe consists of two twisted dithienothiophene molecules, which act as "flippers".[5][6] This probe is fluorogenic, meaning it only becomes significantly fluorescent upon insertion into a lipid membrane.[7][8]

The sensing mechanism is based on the planarization of these flippers in response to changes in the surrounding lipid environment.[9][10]

  • Low Membrane Tension: In a loosely packed lipid bilayer, the two flippers can adopt a more twisted conformation relative to each other.

  • High Membrane Tension: When membrane tension increases, the lateral pressure within the lipid bilayer forces the lipids closer together. This increased packing density compresses the probe, causing the two flippers to become more planar (flatter).[5][10]

Fluorescence Lifetime Readout: This change in molecular conformation directly affects the probe's fluorescence properties. The degree of planarization is quantitatively reported by the probe's fluorescence lifetime (the average time it remains in an excited state).[3][7]

  • A more twisted state (low tension) corresponds to a shorter fluorescence lifetime.

  • A more planar state (high tension) corresponds to a longer fluorescence lifetime.[5]

This relationship allows for the precise quantification of membrane tension changes using an advanced microscopy technique called Fluorescence Lifetime Imaging Microscopy (FLIM).[10][11]

Targeting the Endoplasmic Reticulum: The ER Flipper-TR probe achieves its specificity for the endoplasmic reticulum through a covalent targeting strategy. The molecule includes a pentafluorophenyl group, which selectively reacts with the thiolates of cysteine residues found on proteins on the cytoplasmic face of the ER membrane.[3][12][13] This ensures the probe is anchored to the ER, allowing for specific measurement of tension in this organelle.

Principle of Flipper-TR Tension Sensing cluster_low Low Membrane Tension cluster_high High Membrane Tension low_tension Loosely Packed Lipids twisted Probe is Twisted low_tension->twisted allows increase Increase in Lateral Pressure low_tension->increase short_tau Short Fluorescence Lifetime (τ) twisted->short_tau results in high_tension Tightly Packed Lipids planar Probe is Planarized high_tension->planar causes long_tau Long Fluorescence Lifetime (τ) planar->long_tau results in increase->high_tension

Principle of Flipper-TR Tension Sensing

Quantitative Data Summary

The following tables summarize the key photophysical properties and reported experimental values for ER Flipper-TR.

Table 1: Photophysical Properties

Property Value Source
Excitation Wavelength (λabs) ~480 nm [4][8]
Emission Wavelength (λfl) ~600 nm [4][8]
Molar Extinction Coefficient (εmax) 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) [4][14]
Fluorescence Lifetime (τ) Range 2.8 - 7 ns [4][6][8]

| Quantum Yield (QY) | 30% (in Ethyl Acetate) |[4][8] |

Table 2: Experimental Parameters and Observations

Parameter Value / Observation Cell Type Source
Staining Concentration (Typical) 0.5 - 1 µM HeLa, MDCK [4][14]
Average Fluorescence Lifetime ~3.5 ns HeLa [3][13]
Comparison to Plasma Membrane Lower lifetime than Flipper-TR (~4.5 ns) HeLa [3][13]
Response to Cyclic Strain Increased fluorescence lifetime Mouse Tendon Cells [15]

| Disruption of Cytoskeleton | Decreased fluorescence lifetime | Mouse Tendon Cells |[15] |

Detailed Experimental Protocol

This protocol provides a generalized workflow for staining cells with ER Flipper-TR and performing FLIM analysis. Optimization for specific cell types is recommended.[14]

A. Reagent Preparation

  • Prepare 1 mM Stock Solution: Dissolve the contents of one vial of ER Flipper-TR (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (DMSO).[14]

    • Note: Use fresh, anhydrous DMSO, as moisture can significantly reduce the shelf life of the probe.[14][16]

  • Storage: Store the 1 mM stock solution at -20°C or below. When properly stored, the solution is stable for approximately three months.[14] Avoid multiple freeze-thaw cycles. Allow the vial to warm to room temperature before opening.[16]

B. Cell Staining

  • Cell Culture: Plate cells on imaging-quality glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR stock solution to a final working concentration (e.g., 1 µM) in your standard cell culture medium.[14]

    • Note: The presence of serum (e.g., FCS) may reduce labeling efficiency compared to serum-free media.[16]

  • Staining: Remove the growth medium from the cells and immediately add the freshly prepared staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

C. FLIM Imaging and Data Acquisition

  • Microscopy Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting, TCSPC).[11]

  • Excitation: Excite the probe using a 488 nm laser line.[4][8]

  • Emission Collection: Collect the fluorescence emission using a band-pass filter, typically between 575 nm and 625 nm.[4][14]

  • Data Acquisition: Acquire FLIM data until a sufficient number of photons per pixel is collected for accurate lifetime fitting (e.g., a peak of at least 1000 photons in the brightest pixel).[13]

  • Live-Cell Maintenance: Use a heated stage and CO₂-controlled environmental chamber to maintain cell health throughout the imaging experiment.

D. Data Analysis

  • Lifetime Fitting: Analyze the acquired FLIM data using fitting software (e.g., SymPhoTime, LAS X). Fit the fluorescence decay curves in each pixel to a mono- or bi-exponential decay model to calculate the average fluorescence lifetime (τ).

  • Image Generation: Generate a pseudo-colored lifetime map of the cell, where the color of each pixel represents its calculated fluorescence lifetime. This provides a visual representation of membrane tension distribution across the ER.

  • Quantification: Select regions of interest (ROIs) corresponding to the ER (or specific sub-regions like tubules and sheets) to extract quantitative lifetime values.[15] Compare these values across different experimental conditions.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with ER Flipper-TR.

ER Flipper-TR Targeting Mechanism cluster_er probe ER Flipper-TR (with Pentafluorophenyl Group) cysteine Cysteine Thiolate (-S⁻) probe->cysteine Covalent Bond Formation cytoplasm Cytoplasm er_membrane ER Membrane er_lumen ER Lumen protein ER Membrane Protein protein->cysteine contains

ER Flipper-TR Targeting Mechanism

Experimental Workflow for ER Tension Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Culture Cells on Imaging Dish p2 Prepare 1 µM ER Flipper-TR in Culture Medium p1->p2 e1 Incubate Cells with Probe (15-30 min, 37°C) p2->e1 e2 Mount on FLIM Microscope e1->e2 e3 Acquire FLIM Data (Exc: 488nm, Em: 575-625nm) e2->e3 a1 Fit Fluorescence Decay (per pixel) e3->a1 a2 Generate Pseudo-colored Lifetime Image a1->a2 a3 Quantify Lifetime in Regions of Interest (ROIs) a2->a3

Experimental Workflow for ER Tension Measurement

References

An In-depth Technical Guide to the Mechanism of Action of the ER Flipper-TR Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ER Flipper-TR probe, a powerful tool for investigating the mechanics of the endoplasmic reticulum (ER) membrane. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present its utility in the context of cellular stress signaling pathways.

Core Mechanism of Action: A Molecular Vise

The ER Flipper-TR probe is a fluorescent sensor specifically designed to report on the mechanical state of the endoplasmic reticulum membrane. Its functionality is rooted in the principles of mechanochemistry, where molecular-level forces dictate its photophysical properties.

The core of the ER Flipper-TR probe consists of two dithienothiophene "flipper" units linked by a single bond. This bond acts as a pivot, allowing the two units to twist relative to each other. The degree of this twisting is highly sensitive to the lateral pressure exerted by the surrounding lipid molecules within the ER membrane.

  • In a fluid, disordered membrane: The lipid acyl chains are loosely packed, exerting minimal pressure on the probe. This allows the two flipper units to adopt a more twisted conformation. In this state, the probe is less fluorescent and exhibits a shorter fluorescence lifetime.

  • In a rigid, ordered membrane: The lipid acyl chains are tightly packed, exerting increased lateral pressure on the probe. This pressure forces the flipper units to become more planar. This planarization enhances the probe's fluorescence and, crucially, leads to a longer fluorescence lifetime.

This change in fluorescence lifetime, rather than intensity, is the key readout for membrane tension. Fluorescence Lifetime Imaging Microscopy (FLIM) is therefore the required technique to accurately quantify changes in ER membrane mechanics using this probe.

ER Targeting Mechanism

The specificity of the ER Flipper-TR probe for the endoplasmic reticulum is conferred by a pentafluorophenyl group. This group acts as a targeting moiety by reacting with cysteine residues present on the surface of proteins embedded within the ER membrane, effectively anchoring the probe to its target organelle.

Quantitative Data Summary

The photophysical properties of the ER Flipper-TR probe are summarized in the table below. These values are essential for setting up imaging experiments and interpreting the resulting data.

PropertyValueSolvent/Condition
Absorption Maximum (λAbs)480 nmDMSO
Emission Maximum (λEm)600 nmDMSO
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹DMSO
Quantum Yield (QY)30%Acetate
Fluorescence Lifetime (τ)2.8 - 7.0 nsIn membrane
Average Lifetime in HeLa Cells (ER)~3.5 nsIn situ

Experimental Protocols

Cell Staining with ER Flipper-TR

This protocol provides a general guideline for staining live cells with ER Flipper-TR. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • ER Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (phenol red-free recommended for imaging)

  • Live cells cultured on imaging-compatible dishes or coverslips

Procedure:

  • Prepare a 1 mM stock solution: Dissolve the contents of one vial of ER Flipper-TR in anhydrous DMSO. The exact volume of DMSO will depend on the amount of probe provided by the manufacturer. Store the stock solution at -20°C or below, protected from light.

  • Prepare the staining solution: On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 0.5-2 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell line.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Gently add the staining solution to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes.

  • Imaging: The probe is fluorescent only in membranes, so a wash step is not strictly necessary. However, for some applications, you may gently wash the cells once with fresh, pre-warmed culture medium before imaging. Proceed with Fluorescence Lifetime Imaging Microscopy (FLIM).

Fluorescence Lifetime Imaging Microscopy (FLIM) Data Acquisition and Analysis

Acquisition:

  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

  • Excitation: Excite the ER Flipper-TR probe using a pulsed laser at approximately 488 nm.

  • Emission: Collect the emitted photons through a bandpass filter centered around 600 nm (e.g., 575-625 nm).

  • Image Acquisition: Acquire FLIM images, ensuring sufficient photon counts in the regions of interest (ROI) for accurate lifetime analysis.

Data Analysis:

  • Decay Curve Fitting: The fluorescence decay curve for each pixel or ROI is typically fitted with a bi-exponential decay model:

    I(t) = A₁e^(-t/τ₁) + A₂e^(-t/τ₂)

    where I(t) is the intensity at time t, A₁ and A₂ are the amplitudes of the decay components, and τ₁ and τ₂ are the fluorescence lifetimes of the two components.

  • Lifetime Interpretation: The longer lifetime component (τ₁) is the one that is sensitive to membrane tension. An increase in τ₁ corresponds to an increase in ER membrane tension and order. The shorter lifetime component (τ₂) is less sensitive and is generally not used for reporting membrane tension.

  • Data Visualization: Generate FLIM images where the color of each pixel represents the calculated fluorescence lifetime (τ₁), providing a visual map of ER membrane tension across the cell.

Signaling Pathways and Logical Relationships

Mechanism of Action and ER Targeting

The following diagram illustrates the fundamental mechanism of the ER Flipper-TR probe, from its insertion into the ER membrane to its fluorescence lifetime response to changes in membrane tension.

G cluster_probe ER Flipper-TR Probe cluster_er Endoplasmic Reticulum cluster_response Fluorescence Response Probe ER Flipper-TR (in solution) ER_Membrane ER Membrane Probe->ER_Membrane Inserts into membrane ER_Protein ER Membrane Protein (with Cysteine) Probe->ER_Protein Pentafluorophenyl group reacts with Cysteine Twisted Twisted Conformation (Low Tension) ER_Membrane->Twisted Low lateral pressure Planar Planar Conformation (High Tension) ER_Membrane->Planar High lateral pressure Short_Lifetime Short Fluorescence Lifetime Twisted->Short_Lifetime Long_Lifetime Long Fluorescence Lifetime Planar->Long_Lifetime

Caption: Mechanism of ER Flipper-TR targeting and fluorescence response.

Experimental Workflow for Measuring ER Membrane Tension

This diagram outlines the key steps involved in using the ER Flipper-TR probe to measure changes in ER membrane tension in live cells.

G Start Start Cell_Culture Culture cells on imaging dish Start->Cell_Culture Staining Incubate with ER Flipper-TR Cell_Culture->Staining FLIM FLIM Data Acquisition Staining->FLIM Data_Analysis Bi-exponential Decay Fit FLIM->Data_Analysis Lifetime_Map Generate Fluorescence Lifetime Map Data_Analysis->Lifetime_Map Interpretation Correlate Lifetime with ER Tension Lifetime_Map->Interpretation End End Interpretation->End

Caption: Experimental workflow for ER Flipper-TR FLIM measurements.

ER Membrane Tension and the Unfolded Protein Response (UPR)

Recent evidence suggests a link between the biophysical state of the ER membrane and the activation of the Unfolded Protein Response (UPR), a critical cellular stress response pathway. Alterations in ER membrane fluidity and tension, which can be measured by ER Flipper-TR, may contribute to the activation of the three main UPR sensors: PERK, IRE1, and ATF6.

This diagram illustrates the proposed signaling cascade where changes in ER membrane mechanics trigger the UPR.

G cluster_trigger ER Stress Trigger cluster_upr Unfolded Protein Response (UPR) Activation cluster_downstream Downstream Effects Altered_Fluidity Altered ER Membrane Fluidity/Tension Flipper_TR ER Flipper-TR (Reports Lifetime Change) Altered_Fluidity->Flipper_TR measured by PERK PERK Activation Altered_Fluidity->PERK IRE1 IRE1 Activation Altered_Fluidity->IRE1 ATF6 ATF6 Activation Altered_Fluidity->ATF6 Translation_Attenuation Protein Translation Attenuation PERK->Translation_Attenuation Apoptosis Apoptosis (prolonged stress) PERK->Apoptosis Chaperone_Induction Chaperone Induction IRE1->Chaperone_Induction ERAD ER-Associated Degradation (ERAD) IRE1->ERAD IRE1->Apoptosis ATF6->Chaperone_Induction

Caption: ER membrane tension as a trigger for the Unfolded Protein Response.

ER Flipper-TR: An In-depth Technical Guide to Studying Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ER Flipper-TR, a fluorescent probe designed to measure membrane tension within the endoplasmic reticulum (ER). Understanding the mechanical state of the ER membrane is crucial, as alterations in membrane tension are increasingly implicated in the cellular response to stress, including the unfolded protein response (UPR). This document details the probe's mechanism, experimental protocols for its use, and its application in studying ER stress signaling pathways.

Introduction to ER Flipper-TR and Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle responsible for protein synthesis, folding, and lipid biosynthesis.[1][2] Perturbations in these functions lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][2] The cell activates a sophisticated signaling network called the unfolded protein response (UPR) to cope with ER stress.[3][4][5] The UPR is mediated by three main ER-resident transmembrane proteins: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[3][4][5]

Recent evidence suggests that ER stress is not only linked to protein folding capacity but also to the lipid composition and physical state of the ER membrane. ER Flipper-TR is a specialized fluorescent probe that allows for the direct measurement of membrane tension in the ER of living cells.[6] It is part of the "Flipper" series of probes that report on the mechanical forces within lipid bilayers through changes in their fluorescence lifetime.[7]

Mechanism of Action

ER Flipper-TR is specifically targeted to the ER membrane.[7] Its chemical structure includes a pentafluorophenyl group that is thought to react with protein thiolates on the ER surface, ensuring its localization.[7] The core of the probe consists of two dithienothiophene units that can rotate relative to each other.[6] In a membrane with low tension, the probe is in a more twisted conformation. As membrane tension increases, the lipids become more ordered and packed, which in turn planarizes the Flipper probe. This planarization leads to a longer fluorescence lifetime.[7][8] Therefore, by measuring the fluorescence lifetime of ER Flipper-TR using Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can quantitatively assess changes in ER membrane tension.[9]

Quantitative Data Presentation

The photophysical properties and performance of ER Flipper-TR have been characterized in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Photophysical Properties of ER Flipper-TR

PropertyValueSource(s)
Excitation Maximum (λabs)~480-488 nm[6][9]
Emission Maximum (λem)~600 nm[6][9]
Molar Extinction Coefficient (εmax)1.66 x 10^4 M^-1 cm^-1 (in DMSO)[6]
Quantum Yield (QY)30% (in AcOEt)[6]
Fluorescence Lifetime Range2.8 - 7.0 ns[6][9]

Table 2: Reported Fluorescence Lifetimes of ER Flipper-TR in Cellular Systems

Cell TypeConditionAverage Fluorescence Lifetime (τ)Source(s)
HeLaBasal~3.5 ns[7][8]
HeLaER Tubules4.1 ns[9]
HeLaER Sheets3.2 - 3.8 ns[9]
HeLaHyperosmotic Shock (0.5 M Sucrose)Decrease of 0.2 - 0.5 ns[9][10]
Mouse Tendon CellsBasal (Static Culture)Not specified[11]
Mouse Tendon CellsCyclic Mechanical StretchingIncreased lifetime[11]

Experimental Protocols

Accurate measurement of ER membrane tension using ER Flipper-TR requires careful experimental design and execution. The following sections provide detailed methodologies for cell staining and FLIM imaging.

Cell Staining with ER Flipper-TR

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • ER Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Cells cultured on glass-bottom dishes or coverslips suitable for high-resolution microscopy

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the contents of one vial of ER Flipper-TR (typically 35 nmol) in 35 µL of anhydrous DMSO.[9] Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months when stored properly.[9]

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM ER Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed, serum-free or complete cell culture medium.[9] Note that the presence of serum may reduce labeling efficiency, and the probe concentration may need to be increased to 2-3 µM.[9]

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Immediately add the staining solution to the cells.

    • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Imaging: The cells can be imaged directly in the staining solution, as the probe is only fluorescent when inserted into a membrane.[9] Optionally, the staining solution can be replaced with fresh, pre-warmed culture medium before imaging.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is essential for quantifying changes in ER membrane tension with ER Flipper-TR.

Instrumentation:

  • A confocal or two-photon microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).

  • A pulsed laser with an excitation wavelength of approximately 488 nm.[9]

  • An emission filter, typically a bandpass filter of 600/50 nm.[9][12]

Image Acquisition Parameters:

  • Laser Power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.

  • Pixel Dwell Time and Frame Accumulation: Adjust these parameters to collect a sufficient number of photons per pixel for accurate lifetime fitting (typically at least 1000 photons in the brightest pixel of the region of interest).

  • Image Resolution: A typical resolution of 256x256 or 512x512 pixels is often sufficient.

Data Analysis:

  • Fluorescence Decay Fitting: The fluorescence decay curve for each pixel or region of interest (ROI) is typically fitted with a bi-exponential decay model.[7][12]

    • The decay is described by the equation: I(t) = A1 * exp(-t/τ1) + A2 * exp(-t/τ2), where τ1 and τ2 are the fluorescence lifetimes and A1 and A2 are their respective amplitudes.

  • Lifetime Interpretation: The longer lifetime component (τ1), which has the higher amplitude, is used to report on membrane tension.[12] An increase in τ1 corresponds to an increase in membrane tension.[9][12]

  • Data Visualization: The calculated lifetime values are typically displayed as a pseudo-colored image, where the color of each pixel represents its average fluorescence lifetime.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of ER Flipper-TR in studying ER stress.

ER Stress and the Unfolded Protein Response (UPR)

ER_Stress_UPR cluster_ER Endoplasmic Reticulum Lumen cluster_ER_membrane ER Membrane ER_Stress ER Stress (e.g., Unfolded Proteins, Lipid Perturbation) BiP BiP/GRP78 ER_Stress->BiP sequesters IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive dissociates from PERK_inactive PERK (inactive) BiP->PERK_inactive dissociates from ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive dissociates from IRE1_active IRE1 (active) (Dimerization & Autophosphorylation) IRE1_inactive->IRE1_active PERK_active PERK (active) (Dimerization & Autophosphorylation) PERK_inactive->PERK_active Golgi Golgi Apparatus ATF6_inactive->Golgi translocates to XBP1_splicing XBP1 mRNA Splicing IRE1_active->XBP1_splicing eIF2a eIF2α Phosphorylation PERK_active->eIF2a ATF6_active ATF6 (cleaved) ATF6n ATF6n ATF6_active->ATF6n translocates to nucleus XBP1s XBP1s XBP1_splicing->XBP1s ATF4 ATF4 Translation eIF2a->ATF4 Golgi->ATF6_active cleavage ATF4_protein ATF4 ATF4->ATF4_protein Response Adaptive Response: - Chaperone Upregulation - ERAD - Protein Synthesis Attenuation - Apoptosis (if unresolved) XBP1s->Response activate transcription of target genes ATF4_protein->Response activate transcription of target genes ATF6n->Response activate transcription of target genes

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow for Measuring ER Membrane Tension

Experimental_Workflow Cell_Culture 1. Cell Culture (on glass-bottom dish) ER_Stress_Induction 2. Induce ER Stress (Optional) (e.g., Tunicamycin, Thapsigargin) Cell_Culture->ER_Stress_Induction Staining 3. Stain with ER Flipper-TR (1 µM, 15 min) ER_Stress_Induction->Staining FLIM 4. FLIM Imaging (488 nm pulsed laser, 600/50 nm emission) Staining->FLIM Data_Acquisition 5. Data Acquisition (Time-Correlated Single Photon Counting) FLIM->Data_Acquisition Data_Analysis 6. Data Analysis (Bi-exponential decay fitting) Data_Acquisition->Data_Analysis Lifetime_Map 7. Generate Fluorescence Lifetime Map (τ1) Data_Analysis->Lifetime_Map Interpretation 8. Interpretation (Δτ correlates with ΔTension) Lifetime_Map->Interpretation

Caption: Workflow for ER membrane tension measurement.

Logical Relationship between ER Stress and ER Flipper-TR Signal

Logical_Relationship ER_Stress ER Stress Inducer (e.g., Protein Misfolding, Lipid Imbalance) UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Lipid_Metabolism Alteration in ER Lipid Metabolism & Composition ER_Stress->Lipid_Metabolism can directly cause UPR->Lipid_Metabolism regulates Membrane_Tension Change in ER Membrane Tension Lipid_Metabolism->Membrane_Tension Probe_Planarization ER Flipper-TR Conformational Change (Planarization/Twisting) Membrane_Tension->Probe_Planarization FLIM_Signal Change in Fluorescence Lifetime (τ1) Probe_Planarization->FLIM_Signal

Caption: ER Stress and ER Flipper-TR signal relationship.

Applications in Drug Development

The ability to measure ER membrane tension opens up new avenues for drug discovery and development, particularly for diseases associated with ER stress, such as neurodegenerative diseases, metabolic disorders, and cancer.

  • High-Throughput Screening: ER Flipper-TR could be adapted for high-throughput screening assays to identify compounds that modulate ER membrane tension and, consequently, the ER stress response.

  • Mechanism of Action Studies: For compounds known to induce or alleviate ER stress, ER Flipper-TR can be used to investigate whether their mechanism of action involves alterations in the physical properties of the ER membrane.

  • Identifying Novel Therapeutic Targets: By elucidating the relationship between ER membrane tension and specific ER stress signaling pathways, new therapeutic targets within the ER membrane itself may be identified.

Conclusion

ER Flipper-TR is a powerful tool for investigating the role of membrane mechanics in the endoplasmic reticulum, particularly in the context of ER stress. By providing a quantitative readout of membrane tension through fluorescence lifetime imaging, this probe allows researchers to explore a new dimension of the cellular stress response. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the adoption of this technology and to stimulate further research into the intricate interplay between ER membrane tension and cellular homeostasis. As our understanding of the mechanobiology of organelles grows, tools like ER Flipper-TR will be instrumental in unraveling complex disease mechanisms and identifying novel therapeutic strategies.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ER Flipper-TR in Mechanobiology Research

Executive Summary

The study of mechanobiology has revealed that mechanical forces are critical regulators of cellular function, influencing processes from gene expression to cell fate. A key parameter in this field is membrane tension, the in-plane force acting within a lipid bilayer. While plasma membrane tension has been a primary focus, the mechanical state of intracellular organelles is emerging as a crucial aspect of cellular mechanotransduction. The endoplasmic reticulum (ER), a central organelle for protein and lipid synthesis, is mechanically coupled to the cytoskeleton and other organelles. Understanding its membrane tension is vital. ER Flipper-TR is a fluorescent probe specifically designed to quantify membrane tension within the ER of living cells. This technical guide provides a comprehensive overview of ER Flipper-TR, its mechanism of action, detailed experimental protocols, and its applications in mechanobiology, supported by quantitative data and visual workflows.

Introduction: The Endoplasmic Reticulum in Mechanobiology

The endoplasmic reticulum is a dynamic network of interconnected tubules and sheets that plays a fundamental role in protein synthesis, folding, calcium homeostasis, and lipid biosynthesis. Its structure is intrinsically linked to the cytoskeleton, suggesting a role in sensing and responding to mechanical cues. Changes in ER membrane tension can impact the function of membrane-embedded proteins, influence lipid domain organization, and modulate the ER's interaction with other organelles at membrane contact sites. The ability to measure ER membrane tension directly and quantitatively is therefore essential for elucidating these complex mechanobiological processes.

The Flipper-TR Probe Family: A Tool for Measuring Membrane Tension

ER Flipper-TR belongs to a family of mechanosensitive fluorescent probes called "Flippers".[1] These probes are designed to report on the physical state of lipid bilayers.[2][3] The core of the Flipper probe is a mechanophore composed of two twisted dithienothiophenes.[4][5] This unique structure allows the probe to act as a molecular rotor whose conformation is sensitive to the surrounding lipid environment. Various derivatives have been created to target specific cellular membranes, including the plasma membrane (Flipper-TR), mitochondria (Mito Flipper-TR), lysosomes (Lyso Flipper-TR), and the endoplasmic reticulum (ER Flipper-TR).[4][6]

ER Flipper-TR: Mechanism of Action

Molecular Structure and ER Targeting

ER Flipper-TR consists of the core Flipper mechanophore conjugated to an ER-targeting motif.[7][8] The targeting is achieved through a pentafluorophenyl group, which selectively reacts with cysteine residues on proteins located on the outer surface of the ER membrane.[4][5][6] This covalent labeling strategy ensures specific and stable localization of the probe within the ER. Once inserted, the probe is fluorescent, while it remains non-fluorescent in aqueous media.[8][9]

Principle of Tension Sensing

The tension-sensing ability of ER Flipper-TR is based on the relationship between membrane lipid packing and the conformation of its mechanophore.[5][10]

  • Low Tension (Disordered Lipids): In a relaxed membrane with loosely packed lipids, the two dithienothiophene "flippers" are in a twisted, non-planar conformation.

  • High Tension (Ordered Lipids): As membrane tension increases, the lateral pressure exerted by the packed lipid acyl chains forces the mechanophore into a more planar conformation.[3][10]

This change in planarity directly affects the probe's photophysical properties. Specifically, the planar conformation exhibits a longer fluorescence lifetime than the twisted state.[6][11]

Fluorescence Lifetime Imaging Microscopy (FLIM)

The change in the probe's conformation is quantitatively measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][12] Unlike intensity-based measurements, which can be affected by probe concentration and excitation power, FLIM measures the time a fluorophore spends in the excited state before emitting a photon. This fluorescence lifetime (τ) is an intrinsic property of the fluorophore and its environment. For ER Flipper-TR, a longer fluorescence lifetime corresponds to a more planar probe and thus, higher membrane tension.[6][13] This technique provides a robust and quantitative readout of membrane tension with high spatiotemporal resolution.[3]

Applications of ER Flipper-TR in Mechanobiology Research

ER Flipper-TR enables researchers to investigate previously inaccessible aspects of organelle mechanobiology.

  • ER Tension Mapping: The probe allows for the visualization of tension heterogeneity within the ER network, revealing potential differences between ER tubules, sheets, and the nuclear envelope.[6]

  • Mechanotransduction Pathways: Researchers can study how external mechanical forces applied to the cell surface are transmitted to the ER. For instance, studies have shown that external strain on the plasma membrane is relayed to the ER through membrane contact sites, a process mediated by proteins like STIM1.[13]

  • Cytoskeletal Link: The probe can be used to dissect the role of the cytoskeleton in maintaining and regulating ER membrane tension. Disruption of the actin cytoskeleton has been shown to decrease ER tension, highlighting their mechanical coupling.[13]

  • Organelle Crosstalk: By co-labeling with other organelle-specific probes, ER Flipper-TR can help unravel the mechanical interplay between the ER and other organelles like mitochondria.[13]

Quantitative Data Summary

The following tables summarize the key quantitative properties of ER Flipper-TR and reported experimental values.

Table 1: Photophysical Properties of ER Flipper-TR

PropertyValueReference(s)
Excitation Wavelength (λabs)~480 nm[7][8][9]
Emission Wavelength (λfl)~600 nm[7][8][9]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ mol⁻¹·cm⁻¹ (in DMSO)[7][8]
Fluorescence Lifetime (τ) Range2.8 - 7 ns[7][8][9]
Quantum Yield (QY)30% (in Ethyl Acetate)[7][8]

Table 2: Reported Fluorescence Lifetime Values in Cells

Cell TypeConditionAverage Lifetime (τ)Reference(s)
HeLa CellsBasal~3.5 ns[1][4][5][6]
Mouse Tendon CellsControl (Scrambled siRNA)Higher Lifetime[13]
Mouse Tendon CellsSTIM1 KnockdownLower Lifetime[13]
Mouse Tendon CellsControlHigher Lifetime[13]
Mouse Tendon CellsCytochalasin D TreatmentLower Lifetime[13]

Note: The average lifetime of ER Flipper-TR (~3.5 ns in HeLa cells) is generally lower than that of the plasma membrane-targeted Flipper-TR (~4.5 ns in HeLa cells), which is attributed to the different lipid composition and organization of the ER membrane compared to the plasma membrane.[4][6]

Detailed Experimental Protocols

The following protocols are based on manufacturer datasheets and published research.[9][13] Optimal conditions should be determined empirically for each specific cell type and experimental setup.

Probe Preparation (1 mM Stock Solution)
  • Warm Vial: Allow the vial of ER Flipper-TR (containing 35 nmol) to warm to room temperature before opening.[9]

  • Dissolve: Add 35 µL of anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 1 mM stock solution.[9] Using high-quality, anhydrous DMSO is critical, as moisture can reduce the shelf life of the probe.[9][14]

  • Storage: Store the 1 mM stock solution at -20°C or below. When stored properly, the solution is stable for up to three months.[9] Avoid making small aliquots, as this can accelerate degradation.[14]

Cell Staining Protocol

This protocol is optimized for HeLa cells and serves as a starting point.[9]

  • Culture Cells: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency.

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.[9][13] If the medium contains serum, which can reduce labeling efficiency, the concentration may be increased up to 2-3 µM.[9]

  • Label Cells: Remove the existing culture medium from the cells and add the staining solution.

  • Incubate: Incubate the cells for 15-30 minutes at 37°C.[13]

  • Imaging: The probe is only fluorescent in the membrane, so washing is typically not required.[9] You can image the cells directly in the staining solution. This is particularly useful for long-term experiments.[14] Optionally, for some applications, the staining solution can be replaced with a live-cell imaging solution before microscopy.[13]

FLIM Imaging and Data Analysis
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).

  • Excitation: Excite the ER Flipper-TR probe using a 488 nm laser line.[8][9]

  • Emission: Collect the fluorescence emission using a bandpass filter between 575 and 625 nm.[8][9]

  • Data Acquisition: Acquire FLIM data until sufficient photon counts are collected for accurate lifetime calculation (typically >1000 photons per pixel in the region of interest).

  • Data Analysis: Analyze the acquired FLIM data using appropriate software. Fit the fluorescence decay curves (typically with a bi-exponential model) to calculate the average fluorescence lifetime (τ) for each pixel. Quantitative analysis should be performed on the exported lifetime images.[10]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of experimental processes and biological pathways.

G ER Flipper-TR Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_culture 1. Cell Culture on Imaging Dish probe_prep 2. Prepare 1 µM Staining Solution from Stock staining 3. Incubate Cells with ER Flipper-TR (15-30 min) probe_prep->staining stimulus 4. Apply Mechanical or Chemical Stimulus staining->stimulus flim 5. FLIM Imaging (Ex: 488nm, Em: 575-625nm) stimulus->flim analysis 6. Calculate Average Fluorescence Lifetime (τ) flim->analysis interpretation 7. Correlate Lifetime with Membrane Tension analysis->interpretation

Caption: A flowchart detailing the experimental workflow for measuring ER membrane tension using ER Flipper-TR.

G PM-to-ER Mechanotransduction Pathway cluster_pm Plasma Membrane (PM) cluster_contact PM-ER Contact Site cluster_er Endoplasmic Reticulum (ER) ext_strain External Mechanical Strain pm_tension Increased PM Tension (Measured by Flipper-TR) ext_strain->pm_tension stim1 STIM1 Activation pm_tension->stim1 Signal Relay er_tension Increased ER Tension (Measured by ER Flipper-TR) stim1->er_tension downstream Downstream Cellular Response (e.g., Altered Energetics) er_tension->downstream

Caption: A proposed signaling pathway illustrating how external forces are relayed from the plasma membrane to the ER.[13]

Advantages and Limitations

Advantages:

  • Organelle Specificity: Provides targeted measurement of ER membrane tension.[7][8]

  • Quantitative Readout: FLIM provides a robust, quantitative measure of tension that is independent of probe concentration.[3]

  • Live-Cell Imaging: Enables the study of dynamic changes in ER tension in real-time within living cells.[9]

  • High Sensitivity: The probe is sensitive to subtle changes in lipid packing and organization.[2][11]

Limitations:

  • FLIM Requirement: Requires access to specialized and relatively complex FLIM microscopy systems.[9]

  • Indirect Measurement: The probe senses lipid packing, which is a proxy for membrane tension. Changes in lipid composition over time could also affect the fluorescence lifetime, independent of tension.[3][9]

  • Covalent Labeling: The reaction with cysteine residues might, in principle, affect the function of some ER proteins, although no impact on cell viability has been reported at standard concentrations.[9]

Conclusion

ER Flipper-TR is a powerful and innovative tool that has opened a new window into the mechanobiology of intracellular organelles. By providing a specific and quantitative method to measure membrane tension in the endoplasmic reticulum, it allows researchers to explore the role of the ER as a mechanosensitive and mechanotransducing hub within the cell. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement ER Flipper-TR in their studies, paving the way for new discoveries in cellular mechanics, signaling, and disease pathology.

References

ER Flipper-TR: A Technical Guide to Measuring Endoplasmic Reticulum Membrane Order via Fluorescence Lifetime Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The biophysical properties of the ER membrane, particularly its lipid order and fluidity, are crucial for these functions. Dysregulation of ER membrane properties can lead to ER stress and is implicated in numerous diseases. ER Flipper-TR is a fluorescent probe specifically designed to investigate the membrane order of the ER in living cells. It reports changes in membrane lipid packing through alterations in its fluorescence lifetime, providing a powerful tool for researchers in cell biology and drug development.

This technical guide provides an in-depth overview of ER Flipper-TR, its principles, experimental protocols, and data analysis. It is intended to equip researchers with the knowledge to effectively utilize this probe for quantifying ER membrane order.

Principle of ER Flipper-TR

ER Flipper-TR is a mechanosensitive fluorescent probe that belongs to the "Flipper" family of probes. Its fluorescence lifetime is sensitive to the physical state of the lipid bilayer it is embedded in. The core of the Flipper-TR molecule consists of two twisted dithienothiophene units. In a disordered, fluid membrane, these units can freely rotate, leading to a shorter fluorescence lifetime. Conversely, in a more ordered, tightly packed membrane, the rotation of these units is restricted, resulting in a longer fluorescence lifetime.[1][2] This direct relationship between lipid packing and fluorescence lifetime allows for the quantitative assessment of membrane order.

ER Flipper-TR is specifically targeted to the endoplasmic reticulum, enabling the investigation of membrane dynamics within this organelle.[3][4][5] Changes in ER membrane order can be indicative of various cellular processes, including the unfolded protein response (UPR), lipid metabolism, and the effects of pharmacological agents.

Quantitative Data

The fluorescence lifetime of ER Flipper-TR provides a quantitative measure of ER membrane order. Below is a summary of reported fluorescence lifetime values in various contexts. It is important to note that absolute lifetime values can vary between different imaging systems and experimental conditions. Therefore, it is crucial to focus on relative changes in lifetime within an experiment.

Cell Type/ConditionAverage Fluorescence Lifetime (τ) of ER Flipper-TR (ns)Reference
HeLa cells (basal)~3.5 ns[2]
Tendon cells in 3D construct (0% strain)Not specified, but increases with strain[6]
Tendon cells in 3D construct (9% strain)Higher than 0% strain, indicating increased order[6]
Experimental ConditionEffect on Flipper-TR Fluorescence LifetimeInterpretationReference
Increased lipid saturationIncreaseIncreased membrane order[7][8]
Hypoosmotic shock (in general Flipper-TR)IncreaseIncreased membrane tension/order[9]
Hyperosmotic shock (in general Flipper-TR)DecreaseDecreased membrane tension/order[9]
Disruption of cytoskeleton (Cytochalasin D)DecreaseDecreased ER tension/order[6]

Experimental Protocols

Materials
  • ER Flipper-TR® probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging dishes or coverslips

  • Fluorescence Lifetime Imaging Microscope (FLIM) system

Probe Preparation
  • Stock Solution: Dissolve the vial of ER Flipper-TR® in anhydrous DMSO to prepare a 1 mM stock solution. For example, dissolve 35 nmol of the probe in 35 µL of DMSO.[5]

  • Storage: Store the stock solution at -20°C or below. The solution is stable for up to 3 months when stored properly. Avoid multiple freeze-thaw cycles.[5]

Cell Staining
  • Cell Culture: Grow cells to the desired confluency on a glass-bottom dish or coverslip suitable for high-resolution microscopy.

  • Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR® stock solution to a final concentration of 0.5 - 1 µM in pre-warmed cell culture medium.[4]

  • Incubation: Replace the existing cell culture medium with the staining solution. Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Imaging: The probe is fluorescent only when inserted into a membrane, so washing is often not necessary.[5] Proceed to imaging. For long-term imaging, the probe can be left in the medium.

FLIM Imaging
  • Microscope Setup: Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics for FLIM.

  • Excitation: Excite the ER Flipper-TR probe using a pulsed laser at 488 nm.[3][5]

  • Emission: Collect the fluorescence emission using a bandpass filter, typically between 575 and 625 nm.[3][5]

  • Image Acquisition: Acquire FLIM data, ensuring sufficient photon counts in the regions of interest (ER) to allow for accurate lifetime fitting.

Data Analysis
  • Decay Curve Fitting: The fluorescence decay curve for each pixel or region of interest is typically fitted with a bi-exponential decay model to extract the fluorescence lifetimes (τ₁ and τ₂) and their corresponding amplitudes (α₁ and α₂).[9]

  • Average Lifetime Calculation: The average fluorescence lifetime (τ) is then calculated using the following equation: τ = (α₁τ₁ + α₂τ₂) / (α₁ + α₂)

  • Data Interpretation: An increase in the average fluorescence lifetime of ER Flipper-TR corresponds to an increase in ER membrane order (i.e., the membrane is more tightly packed). Conversely, a decrease in lifetime indicates a more disordered, fluid membrane.

Signaling Pathways and Experimental Workflows

ER Stress and the Unfolded Protein Response (UPR)

Changes in ER membrane lipid composition, such as an increase in saturated fatty acids, can lead to ER stress and activate the Unfolded Protein Response (UPR).[8][10] The UPR is a complex signaling network that aims to restore ER homeostasis. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6.[11] Activation of these sensors can be influenced by the biophysical state of the ER membrane.[7][8] ER Flipper-TR can be used to monitor changes in ER membrane order during UPR activation.

UPR_and_Membrane_Order Lipid Imbalance Lipid Imbalance ER_Membrane ER Membrane (Increased Order) Lipid Imbalance->ER_Membrane affects Unfolded Proteins Unfolded Proteins ER_Lumen ER Lumen Unfolded Proteins->ER_Lumen IRE1a IRE1α ER_Membrane->IRE1a activates PERK PERK ER_Membrane->PERK activates ER_Lumen->IRE1a activates ER_Lumen->PERK activates ATF6 ATF6 ER_Lumen->ATF6 activates Adaptive Response Adaptive Response (e.g., Chaperone Upregulation, Lipid Synthesis Modulation) IRE1a->Adaptive Response Apoptosis Apoptosis IRE1a->Apoptosis PERK->Adaptive Response PERK->Apoptosis ATF6->Adaptive Response

Caption: UPR signaling in response to ER stress.

Experimental Workflow for Measuring ER Membrane Order

The following diagram outlines the typical workflow for an experiment using ER Flipper-TR to measure changes in ER membrane order in response to a treatment (e.g., a drug).

Experimental_Workflow A 1. Cell Culture (on imaging dish) B 2. ER Flipper-TR Staining (0.5-1 µM, 15-30 min) A->B C 3. Baseline FLIM Imaging (Control) B->C D 4. Treatment (e.g., Drug Application) C->D E 5. Post-Treatment FLIM Imaging D->E F 6. Data Analysis (Bi-exponential fitting, Calculate average lifetime) E->F G 7. Interpretation (Compare lifetime before and after treatment) F->G

Caption: Experimental workflow for ER Flipper-TR.

Logical Relationship: Fluorescence Lifetime and Membrane Order

This diagram illustrates the core principle of how ER Flipper-TR reports on membrane order.

Lifetime_Membrane_Order High_Membrane_Order High Membrane Order (Tightly Packed Lipids) Restricted_Rotation Restricted Probe Rotation High_Membrane_Order->Restricted_Rotation Low_Membrane_Order Low Membrane Order (Loosely Packed Lipids) Free_Rotation Free Probe Rotation Low_Membrane_Order->Free_Rotation Long_Lifetime Long Fluorescence Lifetime Restricted_Rotation->Long_Lifetime Short_Lifetime Short Fluorescence Lifetime Free_Rotation->Short_Lifetime

Caption: ER Flipper-TR lifetime and membrane order.

Conclusion

ER Flipper-TR is a valuable tool for the quantitative analysis of ER membrane order in living cells. By measuring changes in its fluorescence lifetime, researchers can gain insights into the biophysical state of the ER membrane under various physiological and pathological conditions. This technical guide provides a foundation for the successful application of ER Flipper-TR in research and drug development, from experimental design to data interpretation. Adherence to the detailed protocols and a clear understanding of the underlying principles will enable the generation of robust and meaningful data.

References

Understanding Endoplasmic Reticulum Membrane Dynamics with Flipper-TR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the fluorescent membrane tension probe, Flipper-TR, specifically its endoplasmic reticulum (ER)-targeted variant, ER Flipper-TR, for elucidating the intricate dynamics of the ER membrane. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, quantitative data interpretation, and its relevance in the context of signaling pathways and drug development.

Introduction to Flipper-TR and ER Membrane Tension

The endoplasmic reticulum is a central organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of its membrane, particularly its tension and lipid packing, is crucial for these functions. ER Flipper-TR is a specialized fluorescent probe designed to investigate these properties in living cells.

ER Flipper-TR is a mechanosensitive probe that reports on the lipid packing and tension of the ER membrane through changes in its fluorescence lifetime.[1] The probe consists of two twisted dithienothiophenes that act as a "flipper." In a more fluid or lower-tension membrane, the two parts of the flipper can twist more freely, resulting in a shorter fluorescence lifetime. Conversely, in a more tightly packed or higher-tension membrane, the twisting is hindered, leading to a more planar conformation and a longer fluorescence lifetime.[2] This relationship allows for the quantitative measurement of ER membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[3]

Data Presentation: Quantitative Analysis of ER Membrane Dynamics

The fluorescence lifetime of ER Flipper-TR provides a quantitative measure of ER membrane tension. Below are tables summarizing key quantitative data from studies utilizing this probe.

Cell TypeExperimental ConditionMeasured ParameterValueReference
HeLaBasalAverage Fluorescence Lifetime~3.5 ns[2][4]
Tendon CellsStatic CultureER Fluorescence LifetimeNot specified, baseline for comparison[5]
Tendon CellsCyclic Mechanical Strain (6%)ER Fluorescence LifetimeIncreased compared to static culture[5]
Tendon CellsSTIM1 KnockdownER Fluorescence LifetimeDecreased compared to control[5]
Tendon CellsCytochalasin D (disrupts actin)ER Fluorescence LifetimeDecreased compared to control[5]
ParameterDescriptionTypical Value RangeReference
Excitation WavelengthOptimal wavelength for exciting ER Flipper-TR488 nm[3]
Emission CollectionSpectral window for collecting fluorescence575 - 625 nm[3]
Fluorescence Lifetime RangeThe dynamic range of the probe's lifetime2.8 - 7 ns[6]
Stock Solution ConcentrationRecommended concentration for DMSO stock1 mM[3]
Working ConcentrationTypical concentration for cell staining1 - 3 µM[3]

Experimental Protocols

Preparation of ER Flipper-TR Stock Solution
  • Reconstitution: Dissolve the lyophilized ER Flipper-TR probe in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

  • Storage: Aliquot and store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining of Live Cells with ER Flipper-TR
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Preparation of Staining Solution: Dilute the 1 mM ER Flipper-TR stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-3 µM. The optimal concentration may vary between cell types and should be determined empirically.

  • Staining: Remove the culture medium from the cells and gently add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Imaging: The probe is fluorescent only when inserted into a membrane, so washing is not strictly necessary. Imaging can be performed in the continued presence of the probe.

FLIM Data Acquisition and Analysis
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system for FLIM.

  • Excitation: Excite the ER Flipper-TR probe using a 488 nm pulsed laser. To capture the full fluorescence decay, a laser repetition rate of 20 MHz is recommended.[4]

  • Emission: Collect the fluorescence emission between 575 nm and 625 nm.

  • Data Acquisition: Acquire FLIM images, ensuring sufficient photon counts in the regions of interest (ER) for accurate lifetime fitting.

  • Data Analysis:

    • Fit the fluorescence decay curves for each pixel or region of interest using a bi-exponential decay model.[2]

    • The longer lifetime component (τ₁) is typically used to represent the membrane tension.

    • Generate fluorescence lifetime maps to visualize the spatial variations in ER membrane tension.

Signaling Pathways and ER Membrane Dynamics

ER membrane tension is not static but is dynamically regulated by various cellular processes and signaling pathways.

Mechanotransduction via ER-PM Contact Sites

Mechanical forces from the extracellular environment can be transmitted to the ER through physical connections with the plasma membrane (PM), known as ER-PM contact sites. A key protein involved in this process is STIM1 (Stromal Interaction Molecule 1). Upon mechanical stimulation of the plasma membrane, STIM1, an ER-resident protein, can sense changes and mediate the transmission of mechanical stress to the ER, leading to an increase in ER membrane tension.[5]

STIM1_Mechanotransduction Extracellular_Stimulus External Mechanical Stimulus Plasma_Membrane Plasma Membrane Extracellular_Stimulus->Plasma_Membrane Impacts STIM1 STIM1 Plasma_Membrane->STIM1 Transmits signal via ER-PM contact site ER_Membrane ER Membrane STIM1->ER_Membrane Mediates stress transmission ER_Tension Increased ER Membrane Tension ER_Membrane->ER_Tension Results in

References

ER Flipper-TR 28: An In-Depth Technical Guide to Live Cell Imaging of Endoplasmic Reticulum Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ER Flipper-TR 28 probe, a powerful tool for the real-time visualization and quantification of membrane tension within the endoplasmic reticulum (ER) of living cells. As ER stress and the associated unfolded protein response (UPR) are increasingly implicated in a wide range of diseases, from metabolic disorders to neurodegeneration and cancer, the ability to directly measure the mechanical state of the ER membrane offers a novel avenue for research and therapeutic development.[1][2][3]

Introduction to this compound

This compound is a fluorescent probe specifically engineered to report on the membrane tension of the endoplasmic reticulum.[4][5][6] It belongs to a family of mechanosensitive "flipper" probes that sense changes in the organization of the lipid bilayer.[7][8] The core of the probe consists of two twisted dithienothiophenes; the angle between these two moieties is sensitive to the lateral pressure within the membrane, which in turn affects the probe's fluorescence lifetime.[7][8] Increased membrane tension leads to a more planar conformation of the fluorophore and a corresponding increase in its fluorescence lifetime.[9]

The specificity of this compound for the endoplasmic reticulum is conferred by a pentafluorophenyl group, which reacts with protein thiolates on the cytoplasmic face of the ER membrane.[4][10] This covalent labeling strategy ensures stable and specific localization, a critical feature for accurate measurements.

Quantitative Data and Photophysical Properties

The utility of this compound as a membrane tension probe is defined by its photophysical characteristics. The key parameters are summarized in the table below. It is important to note that membrane tension measurements with Flipper probes are based on fluorescence lifetime, not intensity.[8]

PropertyValueReference
Excitation Wavelength (λAbs)480 nm[5][6][8]
Emission Wavelength (λEm)600 nm[5][6][8]
Molar Extinction Coefficient (εmax)1.66 x 10^4 M^-1 cm^-1 (in DMSO)[5][6][8]
Quantum Yield (QY)30% (in AcOEt)[5][8]
Fluorescence Lifetime (τ)2.8 - 7 ns[5][6][8]
Average Lifetime in HeLa Cells~3.5 ns[10][11]

Mechanism of Action and ER Targeting

The functionality of this compound is based on its unique molecular design, which combines a tension-sensitive fluorophore with an ER-specific targeting moiety. The following diagram illustrates the proposed mechanism of action.

ER_Flipper_TR_Mechanism cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm Probe This compound Planar Conformation Probe_twisted This compound Twisted Conformation Probe->Probe_twisted Decreased Tension (Shorter Lifetime) Probe_twisted->Probe Increased Tension (Longer Lifetime) ER_Protein ER Surface Protein (with Thiol Group) ER_Protein->Probe Covalent Bonding

Caption: Mechanism of this compound action and ER targeting.

Experimental Protocols

The following protocols provide a detailed methodology for using this compound in live cell imaging experiments. These should be considered as a starting point and may require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • Probe Storage : Upon receipt, store the this compound probe at -20°C.[8]

  • Stock Solution : Prepare a 1 mM stock solution by dissolving the contents of one vial (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (DMSO).[8] It is crucial to use anhydrous DMSO as moisture can reduce the shelf life of the probe.[8] Store the stock solution at -20°C. The solution is stable for up to 3 months when stored properly.[8] Avoid repeated freeze-thaw cycles.

Cell Staining Protocol

This protocol is optimized for HeLa cells cultured on coverslips but can be adapted for other adherent cell lines.[8]

  • Cell Culture : Plate cells on glass-bottom dishes or coverslips suitable for fluorescence lifetime imaging microscopy (FLIM). Allow cells to adhere and reach the desired confluency.

  • Staining Solution Preparation : Shortly before use, dilute the 1 mM this compound stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.[8] If using a medium containing fetal calf serum (FCS), the labeling efficiency may be reduced.[8] If the signal is low, the concentration can be increased up to 2-3 µM.[8]

  • Cell Staining : Remove the growth medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C.

  • Washing : After incubation, wash the cells twice with pre-warmed culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Imaging : Proceed immediately to FLIM imaging.

FLIM Imaging and Data Analysis
  • Microscopy Setup : Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., time-correlated single photon counting, TCSPC).

  • Excitation : Excite the this compound probe using a pulsed laser at approximately 488 nm.[5][6][8]

  • Emission : Collect the fluorescence emission between 575 and 625 nm.[5][6][8]

  • Data Acquisition : Acquire FLIM data, ensuring a sufficient number of photons per pixel for accurate lifetime fitting.

  • Data Analysis : Analyze the FLIM data to calculate the fluorescence lifetime. The fluorescence decay curves are typically fitted to a bi-exponential model, and the intensity-weighted average lifetime is used to represent the membrane tension.[12]

ER Tension and the Unfolded Protein Response (UPR)

ER stress, caused by an accumulation of unfolded or misfolded proteins, triggers a set of signaling pathways collectively known as the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.[1] The three main branches of the UPR are initiated by the ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[2][3]

The following diagram illustrates the core signaling pathways of the UPR.

UPR_Signaling cluster_ER ER Lumen cluster_ER_Membrane ER Membrane ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters IRE1 IRE1 BiP->IRE1 Dissociates from PERK PERK BiP->PERK Dissociates from ATF6 ATF6 BiP->ATF6 Dissociates from XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Activates Apoptosis Apoptosis IRE1->Apoptosis Prolonged Stress eIF2a eIF2α PERK->eIF2a Phosphorylates PERK->Apoptosis Prolonged Stress Golgi Golgi ATF6->Golgi Translocates to UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1_splicing->UPR_Genes Upregulates Restore_Homeostasis Restored ER Homeostasis UPR_Genes->Restore_Homeostasis Leads to Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Leads to ATF4_Translation ATF4 Translation eIF2a->ATF4_Translation Promotes ATF4_Translation->UPR_Genes Upregulates ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved Cleavage ATF6_cleaved->UPR_Genes Upregulates

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow: from Cell Culture to Data Interpretation

The following diagram outlines a typical experimental workflow for investigating the effects of a drug candidate on ER membrane tension.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., on glass-bottom dishes) Start->Cell_Culture Drug_Treatment 2. Drug Treatment (or other perturbation) Cell_Culture->Drug_Treatment ER_Flipper_Staining 3. Stain with this compound Drug_Treatment->ER_Flipper_Staining FLIM_Imaging 4. FLIM Imaging ER_Flipper_Staining->FLIM_Imaging Data_Analysis 5. Data Analysis (Lifetime Calculation) FLIM_Imaging->Data_Analysis Interpretation 6. Interpretation (Correlate lifetime with ER tension) Data_Analysis->Interpretation End End Interpretation->End

Caption: A typical experimental workflow for measuring ER tension.

Conclusion

This compound represents a significant advancement in the study of ER biology and its role in disease. By providing a direct readout of membrane tension in living cells, this probe opens up new possibilities for understanding the intricate relationship between ER stress, the UPR, and cellular function. For drug development professionals, this compound offers a novel tool for screening compounds that modulate ER membrane properties and for elucidating the mechanisms of action of drugs that target ER-related pathways. Careful experimental design and data analysis, as outlined in this guide, are essential for harnessing the full potential of this innovative technology.

References

ER Flipper-TR: An In-depth Technical Guide to its Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER Flipper-TR is a fluorescent probe specifically designed to investigate the biophysical properties of the endoplasmic reticulum (ER) membrane in living cells.[1][2][3] As a member of the Flipper probe family, it quantitatively reports on membrane tension through changes in its fluorescence lifetime.[1][2][3] This capability makes it an invaluable tool for researchers in mechanobiology, cell biology, and drug discovery who are interested in the role of ER membrane dynamics in various cellular processes and disease states.

The core of ER Flipper-TR's function lies in its mechanosensitive fluorophore, which consists of two twisted dithienothiophenes.[1][2][4] The degree of twisting between these two groups is sensitive to the lateral pressure and lipid organization of the membrane in which it is embedded. Changes in membrane tension alter the equilibrium between the twisted and planar conformations of the fluorophore, which in turn directly affects its fluorescence lifetime.[5][6] This technical guide provides a comprehensive overview of the photophysical properties of ER Flipper-TR, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Photophysical Properties

The photophysical characteristics of ER Flipper-TR are summarized in the table below. These properties are crucial for designing experiments and selecting the appropriate instrumentation for fluorescence lifetime imaging microscopy (FLIM). The probe exhibits a broad absorption and emission spectrum, with an excitation maximum around 480 nm and an emission maximum around 600 nm.[1][2]

PropertyValueConditions
Absorption Maximum (λAbs) 480 nm
Emission Maximum (λEm) 600 nm
Molar Extinction Coefficient (εmax) 1.66 x 10^4 M-1cm-1In DMSO
Quantum Yield (QY) 30%In Acetone
Fluorescence Lifetime (τ) 2.8 - 7.0 nsDependent on membrane tension
Average Fluorescence Lifetime (τAVG) in HeLa cells ~3.5 nsIn situ

Table 1: Summary of the quantitative photophysical data for ER Flipper-TR. Data sourced from Spirochrome product information and related research articles.[1][2][7][8][9]

The fluorescence lifetime of ER Flipper-TR is the key parameter for measuring membrane tension.[1][4] In a more fluid, lower-tension membrane, the probe is in a more twisted conformation, leading to a shorter fluorescence lifetime. Conversely, in a more ordered, higher-tension membrane, the probe becomes more planar, resulting in a longer fluorescence lifetime.[5][10] The fluorescence decay of ER Flipper-TR is typically best described by a bi-exponential model, yielding two lifetime components, τ1 and τ2. The longer lifetime component, τ1, is the more sensitive and reliable reporter of membrane tension.[4][7]

Mechanism of Action and ER Targeting

ER Flipper-TR is specifically targeted to the endoplasmic reticulum membrane. This is achieved through a pentafluorophenyl group that covalently reacts with cysteine residues of proteins located on the outer surface of the ER.[7][8][9] This specific labeling strategy ensures that the probe's fluorescence signal originates from the intended organelle, allowing for precise measurements of ER membrane tension.

The underlying principle of its mechanosensitivity is the planarization of its fluorescent core in response to changes in the lateral forces within the lipid bilayer.[5][7] This relationship is depicted in the following diagram:

G ER Flipper-TR Mechanism of Action Low_Tension Low Membrane Tension (Disordered Lipids) Twisted_State Twisted Conformation (Shorter Fluorescence Lifetime) Low_Tension->Twisted_State Promotes High_Tension High Membrane Tension (Ordered Lipids) Planar_State Planar Conformation (Longer Fluorescence Lifetime) High_Tension->Planar_State Promotes Twisted_State->Planar_State Equilibrium Shift

ER Flipper-TR conformational equilibrium in the ER membrane.

Experimental Protocols

Accurate and reproducible measurements of ER membrane tension using ER Flipper-TR require careful adherence to optimized protocols. The following provides a general workflow for staining live cells and performing FLIM imaging.

Staining Protocol for Live Cells
  • Prepare Stock Solution: Dissolve the ER Flipper-TR vial contents in anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C. It is recommended to avoid making small aliquots to preserve the probe's stability.[1]

  • Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1 µM in your cell culture medium. If you observe low signal, the concentration can be increased up to 2-3 µM.[1] Note that the presence of serum in the medium can reduce labeling efficiency.[1][4]

  • Cell Staining: Remove the growth medium from your cultured cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes under normal cell culture conditions.

  • Imaging: The probe is only fluorescent when inserted into a membrane, so washing is not strictly necessary, especially for long-term imaging.[1][4] You can image the cells directly in the staining solution or, optionally, wash them once with fresh growth medium before imaging.

Fluorescence Lifetime Imaging (FLIM)

FLIM is the required imaging modality to measure membrane tension with ER Flipper-TR, as fluorescence intensity is not a reliable indicator.[1][4]

  • Microscope Setup: Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware.

  • Excitation: Excite the probe using a 488 nm pulsed laser.[1][2]

  • Emission: Collect the fluorescence emission through a bandpass filter, typically between 575 and 625 nm.[1][2]

  • Data Acquisition: Acquire FLIM data, ensuring sufficient photon counts in the regions of interest to allow for accurate lifetime fitting.

  • Data Analysis: Fit the fluorescence decay curves from your regions of interest using a bi-exponential decay model. The longer lifetime component (τ1) should be used to report changes in ER membrane tension.[4][7]

The following diagram illustrates the general experimental workflow for using ER Flipper-TR to study the effects of a drug on ER membrane tension.

G Experimental Workflow: Drug Effect on ER Membrane Tension Cell_Culture Culture Cells Staining Stain with ER Flipper-TR (1µM, 15-30 min) Cell_Culture->Staining Baseline_FLIM Acquire Baseline FLIM Data (τ1) Staining->Baseline_FLIM Drug_Treatment Add Drug of Interest Baseline_FLIM->Drug_Treatment Post_Treatment_FLIM Acquire Post-Treatment FLIM Data (τ1) Drug_Treatment->Post_Treatment_FLIM Data_Analysis Analyze Change in τ1 Post_Treatment_FLIM->Data_Analysis Conclusion Correlate Δτ1 with Drug's Effect on ER Membrane Tension Data_Analysis->Conclusion

Workflow for assessing drug-induced changes in ER tension.

Applications in Research and Drug Development

The ability of ER Flipper-TR to quantify ER membrane tension opens up numerous avenues for research and has significant implications for drug development.

  • Mechanotransduction: ER Flipper-TR can be used to investigate how external mechanical forces are transmitted to the ER and how this organelle participates in the cellular response to mechanical stress.[11]

  • Lipid Metabolism: Changes in lipid composition can alter membrane tension. ER Flipper-TR can be employed to study the effects of lipid-modifying drugs or genetic manipulations on the biophysical state of the ER membrane.[6]

  • ER Stress and Disease: The ER is a central player in protein folding and quality control. Dysregulation of ER function leads to ER stress, which is implicated in numerous diseases, including neurodegenerative disorders and metabolic diseases. ER Flipper-TR can be used to explore the role of membrane tension in ER stress pathways.

  • Drug Screening: The probe can be integrated into high-content screening platforms to identify compounds that modulate ER membrane tension, potentially leading to the discovery of novel therapeutics.

The signaling relationship between external stimuli, ER membrane tension, and downstream cellular responses is an active area of investigation. The following diagram conceptualizes a potential signaling pathway where ER membrane tension acts as a signaling hub.

G ER Membrane Tension as a Signaling Hub External_Stimuli External Stimuli (e.g., Mechanical Stress, Drug) ER_Tension Change in ER Membrane Tension (Measured by ER Flipper-TR) External_Stimuli->ER_Tension Sensor_Proteins Membrane-Embedded Sensor Proteins ER_Tension->Sensor_Proteins Activates/Inhibits Signaling_Cascades Downstream Signaling Cascades (e.g., Ca2+ Signaling, UPR) Sensor_Proteins->Signaling_Cascades Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Signaling_Cascades->Cellular_Response

Conceptual signaling pathway involving ER membrane tension.

Conclusion

ER Flipper-TR is a powerful and specific tool for the quantitative measurement of endoplasmic reticulum membrane tension in live cells. Its reliance on fluorescence lifetime imaging provides a robust and reproducible readout that is independent of probe concentration and excitation intensity. By providing insights into the mechanobiology of the ER, this probe is poised to accelerate our understanding of a wide range of cellular processes and to aid in the development of novel therapeutic strategies targeting ER-related pathologies. Careful consideration of the experimental protocols and data analysis methods outlined in this guide will enable researchers to fully harness the potential of this innovative mechanosensitive probe.

References

Methodological & Application

Application Notes and Protocols: ER Flipper-TR® Staining for Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ER Flipper-TR®, a fluorescent probe designed for the specific measurement of endoplasmic reticulum (ER) membrane tension in live cultured cells. The protocols outlined below cover cell preparation, staining, imaging, and data analysis to enable quantitative assessment of ER membrane biophysics.

Introduction

The endoplasmic reticulum is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The biophysical properties of the ER membrane, particularly membrane tension, are increasingly recognized as important regulators of these cellular processes. Alterations in ER membrane tension have been implicated in various pathological conditions, including ER stress-related diseases.

ER Flipper-TR® is a specialized fluorescent probe that specifically localizes to the ER membrane.[1][2] Its fluorescence lifetime is sensitive to the lipid packing of the membrane, which allows for the quantification of membrane tension.[3][4] The probe's design is based on a "flipper" mechanism where the angle between two dithienothiophenes changes in response to membrane tension, altering the fluorescence lifetime.[1][2] An increase in membrane tension leads to a more planar conformation of the probe and a longer fluorescence lifetime. This technology provides a powerful tool for investigating the role of ER membrane tension in cellular physiology and disease.

Principle of ER Membrane Tension Sensing

The ER Flipper-TR® probe's mechanism of action is based on its sensitivity to the physical state of the lipid bilayer. In a membrane with low tension, the lipid acyl chains are less ordered, allowing the two fluorophores of the probe to adopt a twisted conformation. In a high-tension state, the lipid packing increases, which in turn planarizes the probe. This planarization enhances the intramolecular charge transfer, resulting in an increase in the fluorescence lifetime. This relationship allows for a quantitative assessment of membrane tension changes using Fluorescence Lifetime Imaging Microscopy (FLIM).

cluster_0 Low ER Membrane Tension cluster_1 High ER Membrane Tension Disordered Lipids Disordered Lipids Twisted Probe Twisted Probe Disordered Lipids->Twisted Probe allows Shorter Fluorescence Lifetime Shorter Fluorescence Lifetime Twisted Probe->Shorter Fluorescence Lifetime results in Ordered Lipids Ordered Lipids Planar Probe Planar Probe Ordered Lipids->Planar Probe induces Longer Fluorescence Lifetime Longer Fluorescence Lifetime Planar Probe->Longer Fluorescence Lifetime results in Cellular Stimulus Cellular Stimulus Low ER Membrane Tension Low ER Membrane Tension Cellular Stimulus->Low ER Membrane Tension e.g., hypotonic shock High ER Membrane Tension High ER Membrane Tension Cellular Stimulus->High ER Membrane Tension e.g., hypertonic shock Cell Culture Cell Culture Staining Staining Cell Culture->Staining Prepare cells FLIM Imaging FLIM Imaging Staining->FLIM Imaging Incubate with ER Flipper-TR® Data Analysis Data Analysis FLIM Imaging->Data Analysis Acquire fluorescence decay data Interpretation Interpretation Data Analysis->Interpretation Fit to double-exponential model Quantitative ER Tension Map Quantitative ER Tension Map Interpretation->Quantitative ER Tension Map

References

Application Notes and Protocols for ER Flipper-TR 28 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ER Flipper-TR 28, a fluorescent probe for measuring membrane tension specifically in the endoplasmic reticulum (ER) of living cells. This technology is particularly relevant for research in mechanobiology, cellular stress responses, and for the development of therapeutics targeting diseases associated with ER dysfunction.

Introduction to this compound

This compound is a specialized fluorescent probe designed to report changes in the lipid membrane tension of the endoplasmic reticulum. It functions as a "molecular rotor," where its fluorescence lifetime is directly proportional to the mechanical stress within the ER membrane. An increase in membrane tension restricts the rotation of the probe's fluorescent groups, leading to a longer fluorescence lifetime.[1][2] This property makes this compound an invaluable tool for real-time, quantitative analysis of ER membrane dynamics in live cells. The probe spontaneously localizes to the ER and is only fluorescent when embedded within a lipid membrane.[1][3]

Key Features:

  • Specificity: Targets the endoplasmic reticulum membrane.

  • Sensing Mechanism: Reports membrane tension changes through variations in fluorescence lifetime.

  • Live-Cell Imaging: Enables dynamic measurements in living cells.

  • Quantitative Analysis: Provides quantitative data on membrane tension when used with Fluorescence Lifetime Imaging Microscopy (FLIM).

Mechanism of Action

The this compound probe consists of two dithienothiophene "flippers" that can rotate relative to each other.[1] In a low-tension, more fluid membrane, the flippers can rotate freely, resulting in a shorter fluorescence lifetime. Conversely, in a high-tension, more rigid membrane, the rotation is hindered, leading to a planarized conformation and a longer fluorescence lifetime.[4] This change in fluorescence lifetime is detected using FLIM.

cluster_low Low ER Membrane Tension cluster_high High ER Membrane Tension low_tension Fluid Membrane (Low Packing) probe_twisted ER Flipper-TR (Twisted Conformation) low_tension->probe_twisted Allows free rotation short_lifetime Short Fluorescence Lifetime (τ) probe_twisted->short_lifetime high_tension Rigid Membrane (High Packing) probe_planar ER Flipper-TR (Planarized Conformation) high_tension->probe_planar Restricts rotation long_lifetime Long Fluorescence Lifetime (τ) probe_planar->long_lifetime

Figure 1: Mechanism of this compound. The probe's conformation and fluorescence lifetime change in response to ER membrane tension.

Quantitative Data Summary

The fluorescence lifetime of this compound is a key parameter for quantifying ER membrane tension. Below is a summary of its photophysical properties and reported lifetime values in a common cell line.

ParameterValueReference
Excitation Wavelength (λex)488 nm[1][3]
Emission Wavelength (λem)575 - 625 nm[1][3]
Fluorescence Lifetime Range (τ)2.8 - 7.0 ns[1][2]
Average Lifetime in HeLa Cells~3.5 ns[5][6]
Molar Extinction Coefficient (ε)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[1]

Table 1: Photophysical properties of this compound.

ConditionCell TypeObserved Change in Fluorescence Lifetime (τ)ImplicationReference
Hyperosmotic ShockHeLaDecreaseDecreased membrane tension[7]
Hypoosmotic ShockHeLaIncreaseIncreased membrane tension[8]
Disruption of Cytoskeleton (Cytochalasin D)Mouse Tendon CellsDecreaseDecreased ER tension[9]
Cyclic Mechanical Stretching (9% strain)Mouse Tendon CellsIncreaseIncreased ER tension[9]

Table 2: Examples of this compound fluorescence lifetime changes under different experimental conditions.

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution (1 mM): Dissolve the contents of one vial of this compound (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light. The stock solution is stable for up to 3 months when stored properly.[3] Before use, allow the vial to warm to room temperature before opening.

Live-Cell Staining Protocol

This protocol is optimized for HeLa cells and may require adjustments for other cell types.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Complete cell culture medium.

  • Serum-free cell culture medium (optional, for enhanced staining).

  • 1 mM this compound stock solution in anhydrous DMSO.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final concentration of 0.5 - 1.0 µM in cell culture medium. For cells sensitive to serum during staining, serum-free medium can be used. Note that the presence of serum may reduce staining efficiency, and a higher probe concentration (up to 2-3 µM) may be necessary.[3]

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Imaging Preparation: After incubation, the cells can be imaged directly in the staining solution. Alternatively, for long-term imaging, the staining solution can be replaced with fresh, pre-warmed complete culture medium. A wash step is generally not required as the probe is only fluorescent in the membrane.[3]

start Start culture Culture cells on imaging dish start->culture prepare_stain Prepare staining solution (0.5-1.0 µM ER Flipper-TR) culture->prepare_stain stain Remove medium, wash with PBS, and add staining solution prepare_stain->stain incubate Incubate for 15-30 min at 37°C stain->incubate image Image cells using FLIM incubate->image end End image->end

Figure 2: General experimental workflow for staining live cells with this compound.

FLIM Data Acquisition and Analysis

Instrumentation:

  • A confocal or multiphoton microscope equipped with a pulsed laser and a time-correlated single photon counting (TCSPC) system is required for FLIM.

  • Excitation: Use a 488 nm pulsed laser.

  • Emission: Collect fluorescence signal between 575 and 625 nm.

Data Analysis:

  • Acquire FLIM images with sufficient photon counts per pixel for accurate lifetime fitting.

  • The fluorescence decay data for each pixel is typically fitted with a double-exponential decay model.

  • The longer lifetime component (τ₁) is the parameter that correlates with membrane tension.

Applications in Drug Development

This compound is a powerful tool for drug discovery and development, particularly for compounds targeting ER stress and related diseases.

High-Throughput Screening (HTS) for Modulators of ER Membrane Tension

This compound can be adapted for HTS assays to identify compounds that modulate ER membrane tension. Changes in ER membrane tension are implicated in various diseases, including neurodegenerative disorders and metabolic diseases.

Conceptual HTS Protocol:

  • Cell Plating: Plate a suitable cell line in 96- or 384-well microplates.

  • Compound Treatment: Add a library of test compounds to the wells and incubate for a defined period.

  • Staining: Stain the cells with this compound as described in the protocol above.

  • FLIM Imaging: Use an automated high-content imager with FLIM capabilities to acquire data from each well.

  • Data Analysis: Analyze the fluorescence lifetime data to identify "hits" – compounds that significantly increase or decrease the this compound lifetime, indicating a change in ER membrane tension.

Investigating Drug-Induced ER Stress

Many drugs can induce ER stress as a side effect.[4] this compound can be used to assess the impact of drug candidates on ER membrane integrity. An increase in ER membrane tension can be an early indicator of drug-induced ER stress.

Signaling Pathway Analysis: The Unfolded Protein Response (UPR)

ER stress, characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, activates a complex signaling network known as the Unfolded Protein Response (UPR).[10] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. Changes in ER membrane tension are increasingly recognized as a component of the ER stress response. This compound can be used to investigate the role of membrane mechanics in the activation and propagation of UPR signaling.

er_stress ER Stress (e.g., drug treatment, protein misfolding) membrane_tension Altered ER Membrane Tension er_stress->membrane_tension upr Unfolded Protein Response (UPR) Activation er_stress->upr flipper_probe ER Flipper-TR (Reports on tension) membrane_tension->flipper_probe ire1 IRE1α upr->ire1 perk PERK upr->perk atf6 ATF6 upr->atf6 apoptosis Apoptosis upr->apoptosis Prolonged Stress chaperones Increased Chaperone Production ire1->chaperones er_degradation ER-Associated Degradation (ERAD) ire1->er_degradation perk->chaperones perk->er_degradation atf6->chaperones atf6->er_degradation

Figure 3: The Unfolded Protein Response (UPR) signaling pathway in the context of ER stress and membrane tension.

By using this compound in combination with specific inhibitors or activators of the UPR pathways, researchers can dissect the interplay between ER membrane mechanics and the cellular response to protein misfolding. This can provide novel insights into disease mechanisms and identify new therapeutic targets.

References

Application Notes and Protocols: ER Flipper-TR & FLIM Microscopy for Endoplasmic Reticulum Membrane Tension Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the ER Flipper-TR probe in conjunction with Fluorescence Lifetime Imaging Microscopy (FLIM) to quantitatively measure membrane tension within the endoplasmic reticulum (ER). This protocol is particularly relevant for studies involving cellular stress, protein folding, and lipid metabolism, offering valuable insights for drug discovery and development.

Introduction to ER Flipper-TR and FLIM

The ER Flipper-TR is a specialized fluorescent probe designed to specifically target the endoplasmic reticulum membrane.[1][2] Its unique mechanosensitive properties allow it to report on the local lipid packing and membrane tension.[3][4] The core of the Flipper-TR probe consists of two dithienothiophene units that can twist relative to each other.[2] In a more fluid, lower-tension membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a more tightly packed, higher-tension membrane, the probe becomes more planar, leading to a longer fluorescence lifetime.[5] This change in fluorescence lifetime can be precisely quantified using FLIM.

FLIM is an advanced imaging technique that measures the decay rate of fluorescence from a fluorophore at each pixel of an image.[4][6] This lifetime is an intrinsic property of the fluorophore and its immediate microenvironment, making it a robust tool for measuring changes in membrane tension, independent of probe concentration or excitation intensity.[3] By combining ER Flipper-TR with FLIM, researchers can obtain spatially and temporally resolved maps of ER membrane tension in living cells.

Quantitative Data Summary

The following table summarizes typical fluorescence lifetime values for ER Flipper-TR in various cell lines and conditions. These values can serve as a reference for experimental design and data interpretation.

Cell LineConditionAverage Fluorescence Lifetime (τ) [ns]Reference
HeLaBasal~3.5[7][8]
HeLaHyperosmotic Shock (0.5 M sucrose)Decrease of 0.2-0.5 ns[2]
Mouse Tendon CellsBasal (Central ER)Lower lifetime[9]
Mouse Tendon CellsBasal (Marginal ER)Higher lifetime[9]
Mouse Tendon Cells6% Uniaxial StretchIncreased lifetime[9]
Mouse Tendon Cellssi-Stim1 TreatmentShorter lifetime[9]

Experimental Protocols

Materials
  • ER Flipper-TR probe (e.g., from Spirochrome)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., HeLa, CHO)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • FLIM microscope system

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

Staining Protocol for Live Cells
  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.[2] Store the stock solution at -20°C, protected from light and moisture.[2]

  • Staining Solution: On the day of the experiment, dilute the 1 mM ER Flipper-TR stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.[1] Note that the presence of serum may reduce labeling efficiency, and the concentration may need to be optimized (up to 2-3 µM).[2]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.[2]

  • Washing (Optional): The probe is fluorogenic and only fluoresces when inserted into a membrane, so washing is not strictly necessary.[2] However, for long-term imaging, you may wash the cells once with fresh, pre-warmed medium to remove any excess probe.

Induction of ER Stress and FLIM Imaging
  • Induce ER Stress: After staining, replace the medium with fresh medium containing an ER stress-inducing agent. For example, treat cells with 1-5 µg/mL of Tunicamycin for a desired period (e.g., 2-6 hours) to induce the unfolded protein response (UPR).[10]

  • FLIM Microscopy Setup:

    • Use a confocal or two-photon microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.[4]

    • Excitation: Use a 488 nm pulsed laser for excitation.[2]

    • Emission: Collect the fluorescence signal through a 575-625 nm bandpass filter.[2]

    • Laser Repetition Rate: A laser repetition rate of 20-40 MHz is recommended to capture the full fluorescence decay of the Flipper probe.[7]

  • Image Acquisition:

    • Acquire FLIM images of both control (untreated) and ER stress-induced cells.

    • For time-lapse experiments, acquire a baseline image before adding the stress-inducing agent and then capture images at subsequent time points.

    • Ensure consistent acquisition parameters (laser power, acquisition time, etc.) across all samples for accurate comparison.

Data Analysis
  • FLIM Data Fitting: The fluorescence decay curves for ER Flipper-TR are typically best fitted with a bi-exponential decay model.[7] This will yield two lifetime components, τ₁ and τ₂.

  • Lifetime Interpretation: The longer lifetime component (τ₁) with the higher amplitude is generally used to report on membrane tension.[2] An increase in τ₁ indicates an increase in membrane tension, while a decrease suggests a reduction in tension.

  • Data Visualization: Generate FLIM images where the color of each pixel represents the fluorescence lifetime, providing a visual map of membrane tension across the ER.

  • Quantitative Analysis: Select regions of interest (ROIs) corresponding to the ER in different cells or conditions and extract the average fluorescence lifetime for statistical analysis.

Visualizations

Signaling Pathway: Unfolded Protein Response (UPR)

UPR_Pathway ER_Stress ER Stress (e.g., Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n translocates to Golgi & is cleaved ATF4 ATF4 eIF2a->ATF4 translation Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Expression Chaperone & ERAD Gene Expression ATF4->Chaperone_Expression Apoptosis Apoptosis ATF4->Apoptosis prolonged stress XBP1s->Chaperone_Expression ATF6n->Chaperone_Expression

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Culture Cells on Glass-Bottom Dish Start->Cell_Culture Staining 2. Stain with ER Flipper-TR (0.5-1 µM) Cell_Culture->Staining Incubation 3. Incubate 15-30 min at 37°C Staining->Incubation ER_Stress_Induction 4. Induce ER Stress (e.g., Tunicamycin) Incubation->ER_Stress_Induction FLIM_Imaging 5. FLIM Imaging ER_Stress_Induction->FLIM_Imaging Data_Analysis 6. Data Analysis (Bi-exponential Fit) FLIM_Imaging->Data_Analysis Interpretation 7. Interpret Lifetime Changes as Membrane Tension Data_Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for measuring ER membrane tension.

References

Optimal Staining of Live Cells with ER Flipper-TR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ER Flipper-TR is a fluorescent probe specifically designed to investigate membrane tension within the endoplasmic reticulum (ER) of living cells. This powerful tool provides insights into the mechanical forces at play within this critical organelle, offering a novel perspective for mechanobiology and drug discovery. This document provides detailed application notes and protocols for the optimal use of ER Flipper-TR in cell staining experiments.

ER Flipper-TR is a mechanosensitive probe that reports changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] It specifically localizes to the ER membrane and its fluorescence is dependent on its insertion into the lipid bilayer.[1][2] The probe consists of a Flipper fluorophore, which senses the organization of the lipid bilayer, and an ER-targeting motif.[2][4] Changes in the twist angle and polarization between the two twisted dithienothiophenes of the mechanophore in response to membrane tension directly impact the fluorescence lifetime of the probe.[1]

Quantitative Data Summary

The optimal concentration and incubation time for ER Flipper-TR can vary depending on the cell type and experimental conditions. The following table summarizes key quantitative parameters derived from established protocols and research articles. It is strongly recommended to use these as a starting point and optimize for your specific cell line and imaging setup.

ParameterRecommended RangeKey Considerations
Stock Solution Concentration 1 mM in anhydrous DMSOPrepare fresh and store at -20°C or below for up to three months.[1] Avoid repeated freeze-thaw cycles.
Working Concentration 0.5 - 1 µMA starting concentration of 1 µM is recommended for most cell lines.[1][2][4][5]
Concentration Optimization 0.5 - 3 µMIf the signal is low, the concentration can be increased up to 2-3 µM.[1] No impact on HeLa cell viability has been observed at concentrations up to 5 µM.[1]
Incubation Time 5 - 30 minutesFor many common cell lines like HeLa and MDCK, 5-15 minutes at 37°C is sufficient.[6] Longer incubation times (up to a few hours) may be necessary for high-density cultures or 3D cell cultures and tissues.[6]
Incubation Temperature 37°CMaintain physiological conditions during staining.
Imaging Medium Serum-free medium is preferredThe presence of Fetal Calf Serum (FCS) or other serum proteins can reduce labeling efficiency.[1][7] If washing is necessary, use a serum-free medium to prevent probe extraction from the membrane.[6]
Excitation Wavelength 488 nmA common laser line for excitation.[1][2][5][7]
Emission Collection 575 - 625 nmA standard bandpass filter for collecting the fluorescence signal.[1][2][5][7]
Fluorescence Lifetime ~2.8 - 7 nsThe fluorescence lifetime is the key parameter for measuring membrane tension.[1][2][4][5] In HeLa cells, average lifetimes in the ER are around 3.4 ns.[1]

Experimental Protocols

I. Preparation of Reagents

1. 1 mM ER Flipper-TR Stock Solution:

  • Allow the vial of ER Flipper-TR to warm to room temperature before opening.

  • Dissolve the contents of the vial in the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 1 mM concentration (e.g., dissolve 35 nmol in 35 µL of DMSO).[1]

  • Mix thoroughly by vortexing.

  • Store the stock solution at -20°C or below, protected from light. The solution is stable for up to three months.[1]

2. Staining Solution (1 µM):

  • Shortly before use, dilute the 1 mM ER Flipper-TR stock solution 1:1000 in pre-warmed cell culture medium (preferably serum-free). For example, add 1 µL of 1 mM stock solution to 1 mL of medium.

  • Mix gently by inverting the tube.

  • Use the staining solution immediately (within 5 minutes) after preparation.[1]

II. Cell Staining and Imaging Protocol

This protocol is optimized for adherent cells grown on coverslips or in glass-bottom dishes and has been validated in common cell lines such as HeLa.[1]

1. Cell Preparation:

  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslip).

2. Staining:

  • Carefully remove the existing cell culture medium.

  • Gently add the freshly prepared 1 µM ER Flipper-TR staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[8] For some cell types, a shorter incubation of 5-15 minutes may be sufficient.[6]

3. Imaging:

  • The probe does not need to be washed out, especially if long-term imaging is planned and the staining medium contains serum.[1] The probe is only fluorescent when inserted into a membrane.[1][2]

  • If a wash step is desired, it is recommended to wash with a medium that does not contain serum to minimize the reduction of the staining signal.[6]

  • Image the cells using a fluorescence lifetime imaging microscopy (FLIM) system.

  • Excite the probe using a 488 nm pulsed laser.[1][5][7]

  • Collect the emission signal between 575 and 625 nm.[1][5][7]

  • Analyze the fluorescence lifetime to determine changes in ER membrane tension. Membrane tension measurements can only be reliably performed by FLIM, as fluorescence intensity is not a dependable indicator.[1]

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_cell Cell Staining cluster_imaging Imaging and Analysis stock Prepare 1 mM Stock Solution in anhydrous DMSO stain Prepare 1 µM Staining Solution in serum-free medium stock->stain 1:1000 dilution add_stain Add staining solution to cells stain->add_stain culture Culture cells to desired confluency culture->add_stain incubate Incubate for 5-30 min at 37°C add_stain->incubate image FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) incubate->image analyze Analyze Fluorescence Lifetime image->analyze

Caption: Experimental workflow for staining live cells with ER Flipper-TR.

signaling_pathway cluster_probe ER Flipper-TR Probe cluster_membrane Endoplasmic Reticulum Membrane cluster_tension Membrane Tension States cluster_lifetime Fluorescence Lifetime probe ER Flipper-TR membrane Lipid Bilayer probe->membrane Spontaneous Localization low_tension Low Tension (Less Ordered) membrane->low_tension high_tension High Tension (More Ordered) membrane->high_tension short_lifetime Shorter Lifetime low_tension->short_lifetime Results in long_lifetime Longer Lifetime high_tension->long_lifetime Results in

Caption: Mechanism of ER Flipper-TR in sensing membrane tension.

References

Application Notes and Protocols for ER Flipper-TR Imaging in 3D Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ER Flipper-TR, a fluorescent probe for measuring endoplasmic reticulum (ER) membrane tension, in three-dimensional (3D) cell culture models such as spheroids and organoids. This technology offers a powerful tool for investigating the role of organelle mechanics in both healthy and diseased states, with significant implications for drug discovery and development.

Introduction

Three-dimensional cell cultures, including spheroids and organoids, are increasingly recognized as more physiologically relevant models compared to traditional 2D cell cultures.[1][2] They better recapitulate the complex cell-cell and cell-matrix interactions observed in vivo.[2] The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis.[3] The physical state of the ER membrane, specifically its membrane tension, is emerging as a crucial regulator of these functions. Alterations in ER membrane tension are linked to ER stress, a condition implicated in numerous diseases, including cardiovascular and neurodegenerative disorders.[3][4][5]

ER Flipper-TR is a specialized fluorescent probe designed to specifically target and report on the membrane tension of the endoplasmic reticulum in live cells.[6][7] By measuring changes in the fluorescence lifetime of the probe, researchers can quantitatively assess the mechanical state of the ER membrane, providing novel insights into cellular function and pathology.

Principle of the Method

The ER Flipper-TR probe's functionality is based on a mechanosensitive fluorophore.[5][8][9][10] The probe consists of two dithienothiophenes that can twist relative to each other.[7] When inserted into a lipid bilayer, the lateral pressure exerted by the lipids restricts the twisting of the fluorophore. An increase in membrane tension leads to a more planarized conformation of the probe, resulting in a longer fluorescence lifetime.[5] Conversely, a decrease in membrane tension allows for more rotational freedom and a shorter fluorescence lifetime.

ER Flipper-TR is specifically designed to localize at the endoplasmic reticulum membrane.[6][11] The quantitative measurement of membrane tension using ER Flipper-TR necessitates the use of Fluorescence Lifetime Imaging Microscopy (FLIM).[4][7] FLIM measures the time a fluorophore spends in the excited state before returning to the ground state, a parameter that is sensitive to the probe's environment but independent of its concentration.

Materials and Reagents

  • ER Flipper-TR probe (Spirochrome, SC021)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 3D cell culture model of choice (e.g., spheroids, organoids)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment microplates for spheroid formation

  • Glass-bottom dishes or chambers for imaging

  • FLIM-equipped confocal or multiphoton microscope

Detailed Experimental Protocols

3D Cell Culture Formation (Hanging Drop Method for Spheroids)

This protocol describes the generation of tumor spheroids using the hanging drop method, which can be adapted for various cell types.[12]

  • Cell Preparation: Culture cells to approximately 80% confluency.[12] Harvest the cells using trypsin and resuspend them in complete culture medium.[12]

  • Cell Counting: Perform a cell count and calculate the cell concentration.

  • Droplet Formation: Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL). Pipette 20 µL droplets of the cell suspension onto the inside of a petri dish lid.[12]

  • Incubation: Add sterile PBS to the bottom of the petri dish to maintain humidity. Carefully place the lid on the dish and incubate at 37°C and 5% CO2 for 4-7 days to allow for spheroid formation.[12]

Staining of 3D Cell Cultures with ER Flipper-TR
  • Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.[7] Store the stock solution at -20°C.

  • Staining Solution: On the day of the experiment, dilute the ER Flipper-TR stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1 µM.[4][6] Vortex briefly to ensure complete mixing.

  • Spheroid Staining:

    • Carefully transfer the spheroids to a new dish or tube.

    • Remove the old culture medium and gently wash the spheroids with pre-warmed PBS.

    • Add the 1 µM ER Flipper-TR staining solution to the spheroids.

    • Incubate for 15-30 minutes at 37°C. For denser spheroids, incubation time may need to be extended to a few hours to ensure sufficient probe penetration.[11]

  • Washing: After incubation, gently wash the spheroids twice with pre-warmed live-cell imaging solution or complete culture medium to remove excess probe.

  • Mounting for Imaging: Transfer the stained spheroids to a glass-bottom dish or chamber suitable for microscopy.

FLIM Imaging of ER Flipper-TR in 3D Cultures
  • Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system.

  • Excitation and Emission: Excite the ER Flipper-TR probe using a 488 nm laser.[6][7] Collect the emission between 575 and 625 nm.[6][7]

  • Image Acquisition:

    • Locate the stained spheroids using brightfield or fluorescence intensity imaging.

    • Acquire FLIM data for different z-planes within the spheroid to obtain a 3D representation of ER membrane tension.

    • Ensure that the photon count is sufficient for accurate lifetime fitting.

  • Data Analysis:

    • Use appropriate software to fit the fluorescence decay curves and generate a fluorescence lifetime map of the spheroid.

    • Analyze the lifetime data to quantify ER membrane tension. A longer lifetime corresponds to higher membrane tension.

Data Presentation

Table 1: Photophysical Properties of ER Flipper-TR
PropertyValueReference
Excitation Wavelength (λabs)480 nm[6][7]
Emission Wavelength (λem)600 nm[6][7]
Molar Extinction Coefficient (εmax)1.66 x 10^4 M^-1 cm^-1 (in DMSO)[6][7]
Fluorescence Lifetime (τ)2.8 - 7 ns[6][7]
Table 2: Recommended Starting Parameters for Staining and Imaging
ParameterRecommended ValueNotes
Staining
ER Flipper-TR Concentration1 µMCan be increased up to 2-3 µM if the signal is low, especially in media containing serum.[7]
Incubation Time15-30 minutesMay need to be increased for dense 3D cultures.[11]
Staining MediumSerum-free mediumSerum proteins can reduce labeling efficiency.[7]
Imaging
Excitation Laser488 nm
Emission Collection575 - 625 nm
Imaging ModalityFLIMIntensity-based measurements are not reliable for membrane tension.[7]

Visualizations

ER_Flipper_TR_Mechanism cluster_0 Low Membrane Tension cluster_1 High Membrane Tension Low_Tension_Membrane Lipid Bilayer Probe_Twisted ER Flipper-TR (Twisted Conformation) Low_Tension_Membrane->Probe_Twisted Less lateral pressure Short_Lifetime Shorter Fluorescence Lifetime Probe_Twisted->Short_Lifetime Results in High_Tension_Membrane Lipid Bilayer Probe_Planar ER Flipper-TR (Planarized Conformation) High_Tension_Membrane->Probe_Planar More lateral pressure Long_Lifetime Longer Fluorescence Lifetime Probe_Planar->Long_Lifetime Results in

Caption: Mechanism of ER Flipper-TR.

Experimental_Workflow A 1. 3D Cell Culture (Spheroid/Organoid Formation) B 2. Prepare 1 µM ER Flipper-TR Staining Solution A->B C 3. Stain 3D Culture (15-30 min, 37°C) B->C D 4. Wash with Live-Cell Imaging Solution C->D E 5. Mount for Imaging (Glass-bottom dish) D->E F 6. FLIM Acquisition (Ex: 488nm, Em: 575-625nm) E->F G 7. Data Analysis (Fluorescence Lifetime Fitting) F->G H 8. Quantitative Map of ER Membrane Tension G->H

Caption: Experimental workflow for ER Flipper-TR imaging.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Response Cellular Response ER_Tension Increased ER Membrane Tension ER_Stress ER Stress ER_Tension->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Adaptive Adaptive Response (Protein folding, ERAD) UPR->Adaptive leads to Apoptosis Apoptosis (Prolonged Stress) UPR->Apoptosis can lead to

Caption: ER Membrane Tension and the Unfolded Protein Response.

Applications in Drug Discovery

The measurement of ER membrane tension has significant potential in drug discovery and development. ER stress is a hallmark of many diseases, and compounds that can modulate ER function are of great therapeutic interest.[3][13][14]

  • Disease Modeling: Utilize 3D cell cultures from patient-derived cells to investigate how ER membrane tension is altered in specific diseases.

  • Target Validation: Assess whether a drug target influences the mechanical properties of the ER membrane.

  • Compound Screening: Screen for drugs that can restore normal ER membrane tension in disease models. ER Flipper-TR provides a quantitative readout that is amenable to high-content screening approaches.[13]

  • Toxicity Studies: Evaluate the off-target effects of drug candidates on ER membrane integrity and function.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Fluorescence Signal Insufficient probe concentration or incubation time.Increase ER Flipper-TR concentration to 2-3 µM.[7] Extend incubation time, especially for dense spheroids.[11]
Staining in the presence of serum.Use serum-free medium for staining.[7]
High Background Fluorescence Incomplete washing.Ensure thorough washing steps after staining.
Phototoxicity or Photobleaching High laser power or long exposure times.Reduce laser power and optimize acquisition settings.
Difficulty Imaging Core of Spheroid Limited light penetration and scattering.Use a multiphoton microscope for deeper imaging. Consider using tissue clearing reagents.[15]

References

Application Notes: Co-staining ER Flipper-TR with Organelle-Specific Markers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a central organelle involved in a myriad of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical and functional interaction of the ER with other organelles is critical for cellular function. ER Flipper-TR is a fluorescent probe that specifically targets the ER membrane and reports on membrane tension through changes in its fluorescence lifetime. Visualizing the ER in the context of other cellular compartments is essential for understanding the intricate interplay between organelles. This document provides detailed protocols for co-staining the endoplasmic reticulum using ER Flipper-TR with markers for other key organelles: mitochondria, the Golgi apparatus, lysosomes, and the nucleus.

ER Flipper-TR Properties

ER Flipper-TR is a live-cell imaging probe that spontaneously localizes to the ER membrane. Its fluorescence lifetime, rather than intensity, is a sensitive indicator of membrane tension.

PropertyValue
Excitation Maximum~480 nm[1][2][3]
Emission Maximum~600 nm[1][2][3]
Recommended Excitation Laser488 nm[1][2][3][4][5]
Recommended Emission Filter575-625 nm bandpass[1][2][3][4][5]
Staining TypeLive-cell imaging

Co-staining Experimental Workflows

General Workflow for Co-staining

The following diagram outlines the general workflow for co-staining live cells with ER Flipper-TR and another organelle marker.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging-suitable plates stain_organelle Incubate with organelle marker cell_culture->stain_organelle Sequential Staining wash1 Wash with imaging medium stain_organelle->wash1 stain_er Incubate with ER Flipper-TR wash1->stain_er wash2 Wash with imaging medium stain_er->wash2 image_acquisition Acquire images using appropriate filter sets wash2->image_acquisition

Caption: General sequential staining workflow for co-labeling organelles.

Protocols for Co-staining ER Flipper-TR

The following protocols are designed for live-cell imaging and have been optimized for spectral compatibility with ER Flipper-TR. It is recommended to perform single-stain controls to confirm localization and to check for any bleed-through between channels with your specific imaging setup.

Live-Cell Imaging Buffer

For optimal results and to maintain cell health during imaging, it is recommended to use a live-cell imaging solution, such as Hank's Balanced Salt Solution (HBSS) supplemented with calcium and magnesium, or a commercially available live-cell imaging buffer. Phenol red-free media is also recommended to reduce background fluorescence.

Co-staining of ER and Mitochondria

Mitochondrial Marker: MitoTracker™ Green FM

  • Excitation/Emission: ~490/516 nm

  • Properties: Covalently binds to mitochondrial proteins, independent of mitochondrial membrane potential.

Co-staining Protocol:

StepProcedureNotes
1.Prepare a 1 mM stock solution of MitoTracker™ Green FM in anhydrous DMSO.
2.Culture cells on a glass-bottom dish or chamber slide to the desired confluency.
3.Dilute the MitoTracker™ Green FM stock solution to a final working concentration of 100-200 nM in pre-warmed serum-free medium or live-cell imaging buffer.
4.Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.
5.Incubate the cells with the MitoTracker™ Green FM working solution for 15-30 minutes at 37°C.
6.Wash the cells twice with pre-warmed live-cell imaging buffer.
7.Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.
8.Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C.[4]
9.Wash the cells once with pre-warmed live-cell imaging buffer.The probe does not need to be completely removed as it is only fluorescent in membranes.[4]
10.Image the cells immediately in live-cell imaging buffer.Acquire the green (MitoTracker) and red (ER Flipper-TR) channels sequentially to minimize bleed-through.

Quantitative Data Summary:

ParameterER Flipper-TRMitoTracker™ Green FM
Excitation (nm)~480~490
Emission (nm)~600~516
Recommended Working Concentration1 µM100-200 nM
Incubation Time15 min15-30 min
Co-staining of ER and Golgi Apparatus

Golgi Marker: BODIPY™ FL C5-Ceramide

  • Excitation/Emission: ~505/511 nm

  • Properties: A fluorescent lipid analog that localizes to the Golgi apparatus.

Co-staining Protocol:

StepProcedureNotes
1.Prepare a 5 mM stock solution of BODIPY™ FL C5-Ceramide in DMSO.
2.Culture cells on a glass-bottom dish or chamber slide to the desired confluency.
3.Dilute the BODIPY™ FL C5-Ceramide stock solution to a final working concentration of 5 µM in pre-warmed serum-free medium or live-cell imaging buffer.
4.Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.
5.Incubate the cells with the BODIPY™ FL C5-Ceramide working solution for 30 minutes at 4°C.Incubation at 4°C allows the probe to accumulate in the Golgi.
6.Wash the cells twice with ice-cold live-cell imaging buffer.
7.Add pre-warmed live-cell imaging buffer and incubate for a further 30 minutes at 37°C.This "chase" period allows for the proper localization of the probe to the Golgi.
8.Wash the cells once with pre-warmed live-cell imaging buffer.
9.Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.
10.Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C.[4]
11.Wash the cells once with pre-warmed live-cell imaging buffer.
12.Image the cells immediately in live-cell imaging buffer.Acquire the green (BODIPY) and red (ER Flipper-TR) channels sequentially.

Quantitative Data Summary:

ParameterER Flipper-TRBODIPY™ FL C5-Ceramide
Excitation (nm)~480~505
Emission (nm)~600~511
Recommended Working Concentration1 µM5 µM
Incubation Time15 min30 min at 4°C, then 30 min at 37°C
Co-staining of ER and Lysosomes

Lysosomal Marker: LysoTracker™ Green DND-26

  • Excitation/Emission: ~504/511 nm

  • Properties: A fluorescent acidotropic probe that accumulates in acidic organelles like lysosomes.

Co-staining Protocol:

StepProcedureNotes
1.Prepare a 1 mM stock solution of LysoTracker™ Green DND-26 in DMSO.
2.Culture cells on a glass-bottom dish or chamber slide to the desired confluency.
3.Dilute the LysoTracker™ Green DND-26 stock solution to a final working concentration of 50-75 nM in pre-warmed serum-free medium or live-cell imaging buffer.
4.Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.
5.Incubate the cells with the LysoTracker™ Green DND-26 working solution for 30 minutes at 37°C.
6.Wash the cells twice with pre-warmed live-cell imaging buffer.
7.Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.
8.Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C.[4]
9.Wash the cells once with pre-warmed live-cell imaging buffer.
10.Image the cells immediately in live-cell imaging buffer.Acquire the green (LysoTracker) and red (ER Flipper-TR) channels sequentially.

Quantitative Data Summary:

ParameterER Flipper-TRLysoTracker™ Green DND-26
Excitation (nm)~480~504
Emission (nm)~600~511
Recommended Working Concentration1 µM50-75 nM
Incubation Time15 min30 min
Co-staining of ER and Nucleus

Nuclear Marker: Hoechst 33342

  • Excitation/Emission: ~350/461 nm (when bound to DNA)

  • Properties: A cell-permeant dye that binds to the minor groove of DNA.

Co-staining Protocol:

StepProcedureNotes
1.Prepare a 10 mg/mL stock solution of Hoechst 33342 in water.
2.Culture cells on a glass-bottom dish or chamber slide to the desired confluency.
3.Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed serum-free medium or live-cell imaging buffer.
4.Remove the culture medium and wash the cells once with pre-warmed live-cell imaging buffer.
5.Incubate the cells with the Hoechst 33342 working solution for 10-20 minutes at 37°C.
6.Wash the cells twice with pre-warmed live-cell imaging buffer.
7.Prepare a 1 µM working solution of ER Flipper-TR in pre-warmed live-cell imaging buffer from a 1 mM DMSO stock.
8.Incubate the cells with the ER Flipper-TR working solution for 15 minutes at 37°C.[4]
9.Wash the cells once with pre-warmed live-cell imaging buffer.
10.Image the cells immediately in live-cell imaging buffer.Acquire the blue (Hoechst) and red (ER Flipper-TR) channels sequentially.

Quantitative Data Summary:

ParameterER Flipper-TRHoechst 33342
Excitation (nm)~480~350
Emission (nm)~600~461
Recommended Working Concentration1 µM1-5 µg/mL
Incubation Time15 min10-20 min

Inter-organellar Communication and Signaling Pathways

The co-localization of the ER with other organelles is often indicative of direct membrane contact sites that facilitate crucial signaling and exchange processes.

ER-Mitochondria Crosstalk

The ER and mitochondria form specialized membrane contact sites known as Mitochondria-Associated Membranes (MAMs). These sites are critical for several cellular functions.

G cluster_functions MAM Functions ER Endoplasmic Reticulum Ca_transfer Calcium Transfer ER->Ca_transfer Lipid_transfer Lipid Synthesis & Transfer ER->Lipid_transfer Mito_dynamics Mitochondrial Fission/Fusion ER->Mito_dynamics Autophagy Autophagosome Formation ER->Autophagy Mito Mitochondria Mito->Ca_transfer Mito->Lipid_transfer Mito->Mito_dynamics

Caption: Key functions mediated by ER-Mitochondria contact sites (MAMs).

ER-Golgi Trafficking

The ER and Golgi apparatus are key components of the secretory pathway. Proteins and lipids are synthesized in the ER and transported to the Golgi for further processing and sorting.

G ER Endoplasmic Reticulum Vesicles_antero COPII Vesicles (Anterograde) ER->Vesicles_antero Protein & Lipid Cargo ERGIC ER-Golgi Intermediate Compartment Golgi Golgi Apparatus ERGIC->Golgi Vesicles_retro COPI Vesicles (Retrograde) Golgi->Vesicles_retro Recycling Vesicles_antero->ERGIC Vesicles_retro->ER

Caption: Vesicular transport between the ER and the Golgi apparatus.

ER-Lysosome Communication

ER-lysosome contact sites are involved in the regulation of lysosomal function, positioning, and nutrient sensing.

G cluster_functions ER-Lysosome Contact Functions ER Endoplasmic Reticulum Ca_signaling Calcium Signaling ER->Ca_signaling Lipid_exchange Lipid Exchange ER->Lipid_exchange Lysosome_positioning Lysosome Positioning ER->Lysosome_positioning Lysosome Lysosome Lysosome->Ca_signaling Lysosome->Lipid_exchange G ER Endoplasmic Reticulum UPR Unfolded Protein Response (ER Stress) ER->UPR Senses misfolded proteins Nucleus Nucleus Transcription Gene Transcription (e.g., Chaperones) Nucleus->Transcription Activates UPR->Nucleus Signal Transduction Transcription->ER Alleviates ER stress

References

Application Notes and Protocols: ER Flipper-TR for Endoplasmic Reticulum Membrane Tension Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of the ER membrane, particularly its membrane tension, is increasingly recognized as a key regulator of these cellular processes. ER Flipper-TR is a fluorescent probe specifically designed for live-cell imaging that localizes to the ER membrane and reports changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] This technology provides a powerful tool for investigating the role of ER membrane mechanics in various physiological and pathological states, and for screening compounds that may modulate ER function.

ER Flipper-TR consists of a Flipper fluorophore, which is sensitive to the lipid packing of the membrane, and an ER-targeting motif.[1][3] The probe's mechanism relies on the twisting motion of two dithienothiophene units. In a loosely packed membrane (lower tension), the probe is more twisted, leading to a shorter fluorescence lifetime. Conversely, in a more tightly packed membrane (higher tension), the probe becomes more planar, resulting in a longer fluorescence lifetime.[1][2][4] These changes in fluorescence lifetime are quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[5][6]

Core Principles

  • Specificity: ER Flipper-TR is engineered to specifically label the membranes of the endoplasmic reticulum.[1][7][8]

  • Ratiometric Measurement: The fluorescence lifetime measurement is independent of probe concentration, making it a robust method for quantifying membrane tension.

  • Live-Cell Imaging: The probe is cell-permeable and suitable for dynamic imaging in living cells.[2]

Quantitative Data Summary

The following table summarizes the key photophysical properties and experimental parameters for ER Flipper-TR.

PropertyValueSource(s)
Excitation Wavelength (λex)480 nm (commonly excited with a 488 nm laser)[1][2]
Emission Wavelength (λem)600 nm (emission collected at 575-625 nm)[2]
Fluorescence Lifetime (τ)2.8 - 7 ns[2][3]
Average Lifetime in HeLa Cells~3.5 ns[8]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[2][3]
Recommended Staining Concentration0.5 - 1 µM (can be increased to 2-3 µM)[1][2]
Recommended Incubation Time15 minutes at 37°C[2]

Experimental Protocols

I. Reagent Preparation
  • ER Flipper-TR Stock Solution (1 mM):

    • Allow the vial of ER Flipper-TR to warm to room temperature before opening.

    • Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.[2]

    • Store the stock solution at -20°C, protected from light. The solution is stable for up to 3 months when stored properly.[2]

    • Note: Use high-quality, anhydrous DMSO, as moisture can reduce the shelf life of the probe.[2]

  • ER Flipper-TR Staining Solution (1 µM):

    • Shortly before use, dilute the 1 mM stock solution to a final concentration of 1 µM in serum-free cell culture medium. For example, add 1 µL of 1 mM stock solution to 1 mL of medium.

    • Prepare the staining solution immediately before applying it to the cells.[2]

    • Note: The presence of fetal calf serum (FCS) or other serum proteins can reduce labeling efficiency. If low signal is observed, consider using serum-free medium for staining or increasing the probe concentration.[2]

II. Cell Staining and Imaging
  • Cell Preparation:

    • Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

    • Note: Cell confluency can affect Flipper-TR lifetime measurements, so consistency is key for comparative experiments.[7]

  • Staining:

    • Aspirate the cell culture medium from the cells.

    • Immediately add the freshly prepared 1 µM ER Flipper-TR staining solution to cover the cells.

    • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Washing (Optional):

    • The probe is only fluorescent in a lipid membrane, so a wash step is not always necessary, especially for long-term imaging.[2]

    • If desired, the staining solution can be removed, and the cells can be washed once with fresh growth medium.[2]

  • FLIM Data Acquisition:

    • Image the cells using a FLIM system equipped with a pulsed laser for excitation (e.g., 488 nm).[2][9]

    • Collect the fluorescence emission through a 600/50 nm bandpass filter.[2][8]

    • Use a time-correlated single photon counting (TCSPC) setup for data acquisition.[5][9]

    • Acquire enough photons per pixel or region of interest (ROI) to ensure good statistical accuracy for the lifetime fitting.[2]

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for ER Flipper-TR data acquisition and analysis.

ER_Flipper_TR_Workflow ER Flipper-TR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture Cell Culture staining ER Flipper-TR Staining (1µM, 15 min) cell_culture->staining flim_setup FLIM Microscope Setup (488nm pulsed laser, 600/50nm filter) staining->flim_setup tcspc Time-Correlated Single Photon Counting (TCSPC) flim_setup->tcspc roi_selection Region of Interest (ROI) Selection (e.g., ER tubules) tcspc->roi_selection decay_fit Fluorescence Decay Fitting (Bi-exponential model) roi_selection->decay_fit lifetime_extraction Lifetime Extraction (τ) decay_fit->lifetime_extraction interpretation Interpretation (Longer τ = Higher Tension) lifetime_extraction->interpretation

Caption: Workflow for ER membrane tension measurement.

Data Analysis Details
  • Fluorescence Decay Fitting:

    • The fluorescence decay of Flipper probes is typically best described by a bi-exponential decay model.[8]

    • This fitting procedure extracts two lifetime components (τ₁ and τ₂) and their respective amplitudes.[2][8]

  • Lifetime Interpretation:

    • The longer lifetime component (τ₁) with the higher amplitude is generally used to report changes in membrane tension.[10]

    • An increase in the fluorescence lifetime (τ) corresponds to an increase in membrane tension, indicating a more ordered or tightly packed lipid environment.[10]

    • A decrease in fluorescence lifetime suggests a decrease in membrane tension and a more disordered lipid environment.

Signaling Pathway Example: ER Stress and Mechanotransduction

ER membrane tension is implicated in cellular mechanotransduction pathways. For instance, external mechanical stimuli can be transmitted from the plasma membrane to the ER, potentially through membrane contact sites, leading to changes in ER tension. This can influence ER-associated processes like the unfolded protein response (UPR) or calcium signaling.

ER_Signaling_Pathway ER Membrane Tension in Mechanotransduction cluster_stimulus External Stimulus cluster_pm Plasma Membrane (PM) cluster_er Endoplasmic Reticulum (ER) ext_stim Mechanical Stress (e.g., Osmotic Shock, Shear Flow) pm_tension Increased PM Tension ext_stim->pm_tension Transduction er_tension Increased ER Tension (Measured by ER Flipper-TR) pm_tension->er_tension Propagation via Contact Sites er_stress ER Stress Response (UPR) er_tension->er_stress ca_signal Altered Ca2+ Signaling er_tension->ca_signal

Caption: ER tension in a signaling context.

Applications in Drug Development

  • Compound Screening: ER Flipper-TR can be used in high-content screening assays to identify drugs that modulate ER membrane tension. This is relevant for diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases.

  • Mechanism of Action Studies: For compounds known to affect cell mechanics or ER function, ER Flipper-TR can help elucidate the specific impact on ER membrane tension.

  • Toxicity Profiling: Alterations in ER membrane tension can be an early indicator of cellular stress and toxicity.

Important Considerations

  • System Calibration: It is crucial to ensure that the FLIM system is properly calibrated to obtain accurate lifetime measurements.

  • Environmental Control: Maintain stable temperature and CO₂ levels during live-cell imaging to avoid artifacts.

  • Phototoxicity: Minimize laser power and exposure times to reduce phototoxicity, which can affect cell health and membrane properties.[2]

  • Lipid Composition: Changes in membrane lipid composition can also influence the fluorescence lifetime of Flipper probes. It is important to consider this when interpreting results, especially in long-term experiments where lipid metabolism may be altered.[2][7]

By following these protocols and considerations, researchers can effectively utilize ER Flipper-TR to gain valuable insights into the role of ER membrane tension in cellular biology and disease.

References

Application Notes and Protocols: Time-Lapse Imaging of ER Membrane Tension with Flipper-TR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) is a dynamic organelle involved in a multitude of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical properties of the ER membrane, particularly its membrane tension, are increasingly recognized as critical regulators of these functions. Flipper-TR is a fluorescent probe specifically designed to measure membrane tension in live cells.[1][2] This document provides detailed application notes and protocols for the use of ER Flipper-TR, a targeted version of the Flipper-TR probe, for time-lapse imaging of ER membrane tension.

ER Flipper-TR is a mechanosensitive fluorescent probe that reports on the mechanical stress within the ER membrane.[3][4][5] Its fluorescence lifetime is directly correlated with membrane tension, providing a quantitative readout of this important biophysical parameter.[6][7][8] The probe consists of two dithienothiophene "flippers" that change their twist angle in response to alterations in lipid packing and membrane organization.[4][6][9][10] Increased membrane tension leads to a more planar conformation of the probe, resulting in a longer fluorescence lifetime.[9][11][12] This allows for the visualization and quantification of ER membrane tension dynamics in real-time using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][6][13]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using ER Flipper-TR.

Table 1: ER Flipper-TR Probe Specifications

ParameterValueReference
Excitation Wavelength488 nm[4][5][6]
Emission Wavelength575 - 625 nm[4][5][6]
Fluorescence Lifetime Range2.8 - 7.0 ns[6][10]
Extinction Coefficient (in DMSO)1.66 x 10⁴ M⁻¹cm⁻¹[6][10]
Quantum Yield (in AcOEt)30%[6][10]

Table 2: Recommended Experimental Parameters

ParameterRecommended ValueNotesReference
Stock Solution Concentration1 mM in anhydrous DMSOPrepare fresh and store at -20°C for up to 3 months.[6]
Working Concentration1 µM (starting concentration)Can be increased up to 2-3 µM if the signal is low, especially in media with serum.[6]
Incubation Time15 minutesCan be optimized for different cell lines.[6]
Imaging TechniqueFluorescence Lifetime Imaging Microscopy (FLIM)Essential for membrane tension measurements.[6][10]
Laser TypePulsed laser (e.g., 485 or 488 nm)Required for FLIM.[6]
Emission Filter600/50 nm bandpassTo collect the desired fluorescence signal.[6]
Data AnalysisDouble-exponential fitThe longer lifetime component (τ₁) reports on membrane tension.[6][10]

Table 3: Expected Fluorescence Lifetime Values in HeLa Cells

ER StructureAverage Fluorescence Lifetime (τ₁)NotesReference
Overall ER~3.4 nsThis is an average value and can vary.[6]
ER TubulesUp to 4.1 nsHigher tension compared to sheets.[6]
ER Sheets3.2 - 3.8 nsLower tension compared to tubules.[6]

Experimental Protocols

This section provides a detailed protocol for staining live cells with ER Flipper-TR and performing time-lapse FLIM imaging to measure ER membrane tension. This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.[6]

Materials
  • ER Flipper-TR probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (with and without serum)

  • Live-cell imaging chamber or coverslips

  • FLIM microscope system with a pulsed 488 nm laser and appropriate filters

Protocol Steps
  • Prepare a 1 mM Stock Solution:

    • Allow the vial of ER Flipper-TR to warm to room temperature before opening.

    • Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM. For a 35 nmol vial, this would be 35 µL of DMSO.[6]

    • Store the stock solution at -20°C. It is stable for up to 3 months when stored properly.[6]

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Prepare Staining Solution:

    • Shortly before use, dilute the 1 mM ER Flipper-TR stock solution in cell culture medium to a final working concentration of 1 µM.[6]

    • Note: The presence of serum (e.g., Fetal Calf Serum) can reduce labeling efficiency. If the signal is low, the probe concentration can be increased to 2-3 µM.[6]

  • Cell Staining:

    • Remove the growth medium from the cells.

    • Immediately add the staining solution to the cells.

    • Incubate the cells for 15 minutes at 37°C.[6]

  • Washing (Optional):

    • The probe is only fluorescent in membranes, so washing is not always necessary, especially for long-term imaging (>24h) in serum-containing media.[6]

    • If desired, the staining solution can be removed, and the cells can be washed once with fresh growth medium.

  • Time-Lapse FLIM Imaging:

    • Mount the imaging dish on the FLIM microscope.

    • Use a pulsed 488 nm laser for excitation and collect the emission through a 600/50 nm bandpass filter.[6]

    • Acquire a series of FLIM images over time to observe dynamic changes in ER membrane tension. Minimize phototoxicity by optimizing laser power and exposure times.

  • Data Analysis:

    • For each pixel or region of interest (ROI), fit the fluorescence decay curve with a double-exponential function to extract two lifetime components, τ₁ and τ₂.[6][10]

    • The longer lifetime component, τ₁, which has a higher amplitude, is used to report on membrane tension. A longer τ₁ indicates higher membrane tension.[6][10]

    • The shorter lifetime component, τ₂, is less sensitive to membrane tension.[6][10]

Visualizations

Signaling Pathway and Mechanism

FlipperTR_Mechanism cluster_membrane ER Membrane cluster_low_tension Low Tension cluster_high_tension High Tension Probe ER Flipper-TR Twisted Twisted Conformation Probe->Twisted Inserts into membrane Short_Lifetime Shorter Fluorescence Lifetime (τ₁) Twisted->Short_Lifetime Emits at ~3.2-3.8 ns Planar Planar Conformation Twisted->Planar Increased Lipid Packing Long_Lifetime Longer Fluorescence Lifetime (τ₁) Planar->Long_Lifetime Emits at up to 4.1 ns

Caption: Mechanism of ER Flipper-TR in sensing ER membrane tension.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Stock Prepare 1 mM ER Flipper-TR Stock in Anhydrous DMSO Staining_Sol Prepare 1 µM Staining Solution in Medium Stock->Staining_Sol Cells Plate Cells in Imaging Dish Cells->Staining_Sol Incubate Incubate Cells for 15 minutes at 37°C Staining_Sol->Incubate FLIM Perform Time-Lapse FLIM (Ex: 488 nm, Em: 575-625 nm) Incubate->FLIM Analysis Analyze Fluorescence Decay (Double-Exponential Fit) FLIM->Analysis Tension Correlate Longer Lifetime (τ₁) with ER Membrane Tension Analysis->Tension

Caption: Experimental workflow for measuring ER membrane tension with Flipper-TR.

References

Application Notes and Protocols: ER Flipper-TR for Endoplasmic Reticulum Membrane Tension Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER Flipper-TR is a fluorescent probe designed for the real-time measurement of membrane tension within the endoplasmic reticulum (ER) of living cells.[1][2][3] This tool is particularly valuable in the field of mechanobiology and drug development, where understanding the physical properties of cellular organelles is crucial. The probe consists of a mechanosensitive fluorophore that reports changes in lipid bilayer organization through alterations in its fluorescence lifetime.[1][3] Its specific targeting to the ER is achieved through a pentafluorophenyl group that reacts with cysteine residues on proteins located on the cytoplasmic face of the ER membrane.[2][4] This document provides detailed protocols for the preparation of ER Flipper-TR stock and working solutions, along with methodologies for its application in cellular imaging and analysis.

Data Presentation

Photophysical and Chemical Properties
PropertyValueReference
Excitation Wavelength (λabs)480 nm[1][3][5]
Emission Wavelength (λem)600 nm[1][3][5]
Recommended Emission Collection575 - 625 nm[1]
Molar Extinction Coefficient (εmax)1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[1][5]
Fluorescence Lifetime (τ)2.8 - 7 ns[1][3][5]
Quantum Yield (QY)30% (in Acetyl acetate)[1][5]
Targeting MoietyPentafluorophenyl group[2][4]
Target OrganelleEndoplasmic Reticulum[1][2][3]
Solution Preparation and Storage
SolutionPreparationStorageStability
1 mM Stock Solution Dissolve the contents of one vial of ER Flipper-TR® (35 nmol) in 35 µL of anhydrous DMSO.-20°C or below.[1] Allow to warm to room temperature before opening.Up to 3 months.[1] Do not aliquot into smaller volumes.[6]
Working Solution Dilute the 1 mM stock solution to a final concentration of 0.5 - 1 µM in cell culture medium.Prepare fresh before use (within 5 minutes of application).Not intended for long-term storage.

Experimental Protocols

Protocol 1: Preparation of ER Flipper-TR Stock and Working Solutions

Materials:

  • ER Flipper-TR® vial (35 nmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure for 1 mM Stock Solution:

  • Allow the vial of ER Flipper-TR® to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add 35 µL of anhydrous DMSO to the vial.

  • Vortex briefly to ensure the probe is completely dissolved.

  • Store the 1 mM stock solution at -20°C or below.

Procedure for 1 µM Working Solution:

  • Shortly before the experiment, dilute the 1 mM stock solution 1:1000 in the desired volume of pre-warmed cell culture medium. For example, add 1 µL of 1 mM ER Flipper-TR® stock solution to 1 mL of cell culture medium.

  • Mix gently by pipetting.

  • Use the working solution immediately for cell staining.

Protocol 2: Live-Cell Imaging of ER Membrane Tension

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • ER Flipper-TR® working solution (0.5 - 1 µM in cell culture medium)

  • Fluorescence Lifetime Imaging Microscopy (FLIM) system

  • Pulsed laser source (e.g., 488 nm)

  • Emission filter (e.g., 600/50 nm bandpass)

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Remove the existing cell culture medium.

  • Add the freshly prepared ER Flipper-TR® working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 15 minutes.

  • (Optional) The staining medium can be removed and replaced with fresh, pre-warmed growth medium. Washing is not strictly necessary as the probe is only fluorescent when inserted into a membrane.[1]

  • Image the cells using a FLIM microscope.

    • Excite the probe using a 488 nm pulsed laser.

    • Collect the emission signal through a 600/50 nm bandpass filter.[7]

  • Analyze the fluorescence lifetime data. An increase in the fluorescence lifetime of ER Flipper-TR® corresponds to an increase in membrane tension. The data is typically fitted with a double-exponential decay, with the longer lifetime component (τ1) being used to report on membrane tension.[7]

Note on Drug Studies: To investigate the effect of a compound on ER membrane tension, cells can be imaged before and after the addition of the drug. It is recommended to maintain a constant concentration of ER Flipper-TR® in the medium throughout the experiment to avoid artifacts.[4]

Visualizations

ER Flipper-TR Mechanism of Action and Localization

ER_Flipper_TR_Mechanism cluster_extracellular Cytoplasm cluster_er Endoplasmic Reticulum Lumen cluster_membrane ER Membrane Probe ER Flipper-TR (in solution) Probe_Inserted ER Flipper-TR (inserted) Probe->Probe_Inserted Spontaneous Insertion ER_Lumen ER_Membrane_Outer Outer Leaflet ER_Membrane_Inner Inner Leaflet ER_Protein ER Membrane Protein (with -SH) Probe_Inserted->ER_Protein Covalent Bonding

Caption: Mechanism of ER Flipper-TR targeting and insertion.

Experimental Workflow for ER Membrane Tension Measurement

Experimental_Workflow Start Start Prepare_Stock Prepare 1 mM ER Flipper-TR Stock (in DMSO) Start->Prepare_Stock Cell_Culture Culture cells on imaging dish Start->Cell_Culture Prepare_Working Prepare 0.5-1 µM Working Solution (in cell medium) Prepare_Stock->Prepare_Working Stain_Cells Incubate cells with working solution (15 min, 37°C) Prepare_Working->Stain_Cells Cell_Culture->Stain_Cells Image_Cells Acquire data using FLIM microscopy (488 nm excitation) Stain_Cells->Image_Cells Analyze_Data Analyze fluorescence lifetime to determine membrane tension Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring ER membrane tension.

Concluding Remarks

ER Flipper-TR provides a powerful method for probing the mechanobiology of the endoplasmic reticulum. The protocols outlined in this document offer a starting point for researchers. However, optimal conditions for staining and imaging may vary depending on the cell type and experimental setup, and therefore empirical optimization is recommended.[1] Careful handling of DMSO and adherence to safety regulations are essential. The use of FLIM is a prerequisite for quantitative analysis, and users should ensure their microscopy system is adequately equipped.[1] This technology opens new avenues for investigating the role of ER membrane tension in various cellular processes and for screening the effects of therapeutic compounds on organelle mechanics.

References

Application Notes and Protocols for Fixation Methods after ER Flipper-TR® Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in the endoplasmic reticulum (ER) of living cells. Its fluorescence lifetime is sensitive to the local lipid membrane environment, providing a quantitative readout of membrane tension. While live-cell imaging is the primary application for ER Flipper-TR®, fixation of stained cells is often necessary for applications such as immunofluorescence co-staining, correlative light and electron microscopy (CLEM), or for preserving samples for later analysis. However, the process of chemical fixation can introduce artifacts that may alter the probe's localization and, critically, its fluorescence lifetime, potentially leading to misinterpretation of the membrane tension data.

This document provides a detailed guide to various fixation methods and their potential impact on ER Flipper-TR® staining. It offers protocols for common fixation techniques and discusses the critical need for validation to ensure the fidelity of the fluorescence signal post-fixation. As the effects of fixation on the fluorescence lifetime of Flipper-TR® probes are not yet extensively documented, the information provided herein is based on established principles of cell fixation and studies on other fluorophores. Researchers are strongly encouraged to perform comparative studies between live and fixed cells to validate their chosen fixation protocol.

Summary of Potential Effects of Fixation Methods on ER Flipper-TR®

The choice of fixative is critical and depends on the downstream application and the acceptable level of potential artifacts. The following table summarizes the potential effects of common fixation methods on cells stained with ER Flipper-TR®.

Fixation MethodPrinciple of ActionPotential AdvantagesPotential Disadvantages & ArtifactsImpact on Fluorescence Lifetime
Paraformaldehyde (PFA) Cross-linking of proteins via amine groups.Good preservation of cellular morphology. Compatible with many immunofluorescence protocols.Does not efficiently cross-link lipids, potentially altering membrane organization. Can induce protein clustering. May not fully immobilize membrane components.[1]Formaldehyde itself may not significantly alter the lifetime of some fluorophores, but changes in the probe's microenvironment due to altered membrane properties can lead to lifetime shifts.[2][3] The mounting medium can also impact the fluorescence lifetime.[2][3]
Glutaraldehyde (GA) Stronger and faster cross-linking of proteins than PFA.Excellent preservation of ultrastructure, often used for electron microscopy.Induces significant autofluorescence across a broad spectrum, which can interfere with the ER Flipper-TR® signal.[4]The high autofluorescence can make accurate lifetime measurements challenging.
Methanol (MeOH), cold Dehydration and precipitation of proteins.Rapid fixation and permeabilization in a single step.Can extract lipids from membranes, leading to significant disruption of the ER membrane structure and potential relocalization of the probe.[1] May cause cell shrinkage.The altered lipid environment will very likely change the fluorescence lifetime of ER Flipper-TR®, no longer reflecting the native membrane tension.
Acetone, cold Dehydration and precipitation of proteins.Similar to methanol.Similar to methanol, causes lipid extraction and protein denaturation.[1]Similar to methanol, the fluorescence lifetime will likely be altered due to the drastic change in the membrane environment.

Experimental Protocols

Important Preliminary Note: Before proceeding with any fixation protocol, it is highly recommended to perform a correlative live- and fixed-cell imaging experiment. This involves imaging the same cells stained with ER Flipper-TR® before and after fixation to directly assess any changes in probe localization and fluorescence lifetime.

Materials
  • Cells stained with ER Flipper-TR® according to the manufacturer's protocol.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 16% aqueous solution (methanol-free)

  • Glutaraldehyde (GA), 25% aqueous solution (EM grade)

  • Methanol (MeOH), ice-cold (-20°C)

  • Acetone, ice-cold (-20°C)

  • Glycine or Sodium Borohydride (for quenching)

  • Mounting medium (aqueous, non-glycerol based is recommended to minimize lifetime shifts)[2][3]

Protocol 1: Paraformaldehyde (PFA) Fixation

This is the most common fixation method for immunofluorescence and is a good starting point for ER Flipper-TR®.

  • Prepare a fresh 4% PFA solution in PBS from a 16% stock solution.

  • Wash the ER Flipper-TR® stained cells twice with pre-warmed PBS.

  • Aspirate the PBS and add the 4% PFA solution.

  • Incubate for 10-15 minutes at room temperature.

  • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Optional Quenching Step: To quench any remaining aldehyde groups and reduce background fluorescence, incubate the cells in 100 mM glycine in PBS for 10 minutes.

  • Wash three times with PBS.

  • The cells are now ready for permeabilization (if required for subsequent staining) and mounting.

Protocol 2: PFA + Glutaraldehyde (GA) Fixation

This combination can provide better structural preservation but at the cost of increased autofluorescence.

  • Prepare a fresh solution of 4% PFA + 0.1-0.5% GA in PBS.

  • Follow steps 2-5 from Protocol 1.

  • Quenching Step (Crucial): To reduce the autofluorescence induced by GA, incubate the cells in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Perform this step twice.

  • Wash thoroughly with PBS (at least three times for 5 minutes each).

  • Proceed with any subsequent staining and mounting.

Protocol 3: Cold Methanol Fixation

This method is fast but likely to disrupt the lipid environment of the ER Flipper-TR® probe.

  • Wash the ER Flipper-TR® stained cells twice with PBS.

  • Aspirate the PBS completely.

  • Add ice-cold (-20°C) 100% methanol to the cells.

  • Incubate for 5-10 minutes at -20°C.

  • Aspirate the methanol and wash the cells three times with PBS.

  • The cells are now fixed and permeabilized. Proceed with mounting.

Visualization of Workflows and Concepts

G cluster_workflow General Experimental Workflow live_cell Live Cell Staining with ER Flipper-TR® live_imaging Live-Cell FLIM Imaging (Baseline Measurement) live_cell->live_imaging fixation Fixation (e.g., PFA, MeOH) live_imaging->fixation fixed_imaging Fixed-Cell FLIM Imaging (Post-Fixation Measurement) fixation->fixed_imaging analysis Data Analysis (Compare Live vs. Fixed) fixed_imaging->analysis

Caption: Correlative imaging workflow to validate fixation methods.

G cluster_live Live Cell cluster_fixed Fixed Cell live_probe ER Flipper-TR® in Native ER Membrane live_lifetime Fluorescence Lifetime Reflects True Membrane Tension live_probe->live_lifetime FLIM fixation Fixation Process live_probe->fixation fixed_probe ER Flipper-TR® in Altered ER Membrane fixed_lifetime Fluorescence Lifetime May be Altered fixed_probe->fixed_lifetime FLIM fixation->fixed_probe Potential Artifacts: - Lipid Extraction - Protein Cross-linking

Caption: Impact of fixation on the probe's microenvironment.

Discussion and Recommendations

The primary challenge in fixing cells stained with ER Flipper-TR® is to preserve the native lipid environment of the ER membrane, as this is the key determinant of the probe's fluorescence lifetime.

  • PFA is the recommended starting point: For most applications that require subsequent antibody staining, 4% PFA is the most appropriate initial choice. It generally offers a good compromise between morphological preservation and the introduction of artifacts. However, it is crucial to use methanol-free PFA, as methanol can disrupt membrane lipids.

  • Avoid Glutaraldehyde unless necessary for ultrastructure: The significant autofluorescence induced by glutaraldehyde will likely interfere with the ER Flipper-TR® signal, making it unsuitable for most fluorescence microscopy applications. If its use is unavoidable (e.g., for CLEM), thorough quenching with sodium borohydride is essential, and a careful spectral unmixing of the autofluorescence signal might be necessary.

  • Use solvent-based fixatives with extreme caution: Cold methanol or acetone will permeabilize the cell and fix it by precipitation. However, these solvents are known to extract lipids, which will almost certainly alter the ER membrane environment and thus the fluorescence lifetime of ER Flipper-TR®. This would invalidate the measurement of membrane tension. Therefore, these methods are generally not recommended unless the goal is simply to immobilize the probe without the intention of interpreting the post-fixation lifetime values as a measure of native membrane tension.

  • The importance of the mounting medium: As demonstrated for other fluorophores, the mounting medium can have a significant effect on fluorescence lifetime.[2][3] It is advisable to test different mounting media, starting with a simple aqueous buffer like PBS, to see how they affect the fluorescence lifetime of the fixed probe. Glycerol-based mounting media have been shown to alter fluorescence lifetimes and should be used with caution.[5]

Conclusion

Fixing cells stained with ER Flipper-TR® is a delicate procedure that requires careful consideration and, most importantly, validation. There is no single "best" fixation method, as the optimal choice will depend on the specific experimental requirements. Researchers must be aware of the potential artifacts introduced by each method and their impact on both the probe's localization and its fluorescence lifetime. By performing correlative live- and fixed-cell imaging, it is possible to choose a fixation protocol that best preserves the biological information of interest and to understand the limitations of the chosen method. This rigorous approach will ensure that the data obtained from fixed samples are both accurate and reproducible.

References

Troubleshooting & Optimization

ER Flipper-TR Technical Support Center: Troubleshooting Low Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with the ER Flipper-TR probe.

Frequently Asked Questions (FAQs) - Low Signal

Q1: I am not seeing any fluorescent signal after labeling my cells with ER Flipper-TR. What are the possible causes?

A1: A complete lack of signal can stem from several factors, ranging from probe preparation to the imaging setup. Here are the primary aspects to verify:

  • Probe Integrity: Ensure the ER Flipper-TR probe has been stored correctly at -20°C or below.[1][2] Improper storage can lead to degradation.

  • Probe Preparation: Confirm that the stock solution was prepared using anhydrous DMSO.[1][2] The presence of water can significantly reduce the shelf life and performance of the probe.[1][2]

  • Staining Protocol: Verify that the staining solution was prepared by diluting the DMSO stock solution into your cell culture medium and was applied to the cells promptly (within 5 minutes).[1]

  • Microscope Settings: Double-check that the excitation and emission wavelengths on your microscope are correctly set for ER Flipper-TR. The recommended excitation is around 488 nm, with emission collected between 575 and 625 nm.[1][3]

Q2: My fluorescent signal is very weak. How can I improve it?

A2: Weak signal is a common challenge and can often be addressed by optimizing your experimental parameters.

  • Increase Probe Concentration: If you are observing a low signal, consider increasing the probe concentration. A typical starting concentration is 1 µM, but this can be increased up to 2-3 µM.[1]

  • Optimize Incubation Time: While a 15-minute incubation at 37°C is a good starting point, the optimal time can vary between cell types.[4] You may need to empirically determine the best incubation time for your specific cells.

  • Reduce Serum Concentration: The presence of Fetal Calf Serum (FCS) or other serum proteins in the staining medium can reduce labeling efficiency.[1][2] If possible, try reducing the serum concentration or staining in a serum-free medium.

  • Check Cell Health and Density: Ensure your cells are healthy and not overly confluent. Very dense tissues can sometimes exhibit weak staining.[5] For experiments with low cell confluency, be aware that there can be significant biological differences between single cells, requiring more extensive data collection.[5]

  • Photon Counts in FLIM: Low photon counts are a known challenge with Flipper-TR probes.[6] To improve precision, you can increase photon counts by extending acquisition times, increasing the pixel size (binning), or pooling data from larger regions of interest.[6] It may be necessary to sum multiple frames to achieve sufficient photon counts for reliable lifetime fitting.[7]

Q3: Does the age of my ER Flipper-TR stock solution affect the signal?

A3: Yes, the age and storage of your stock solution are critical. A 1 mM stock solution in anhydrous DMSO is stable for up to three months when stored properly at -20°C or below.[1] Using a stock solution older than this may result in decreased performance and lower signal. It is also recommended not to divide the stock solution into small aliquots, as this can cause faster decay.[2]

Q4: Can washing the cells after staining reduce my signal?

A4: Yes, washing can decrease the signal. The ER Flipper-TR probe exists in a dynamic equilibrium between the cell membrane and the surrounding medium.[5] Washing cells, especially with medium containing FBS or BSA, can pull the probe out of the membrane, leading to a reduced signal.[5] If a wash step is necessary, it is best to use a medium without serum and maintain the same concentration of the Flipper probe in the wash solution to minimize this effect.[5]

Summary of Key Experimental Parameters

For easy reference, the following table summarizes the key photophysical properties and recommended experimental conditions for ER Flipper-TR.

ParameterRecommended Value
Excitation Wavelength (λAbs) ~480 nm[1][3]
Emission Wavelength (λEm) ~600 nm[1][3]
Emission Filter 575 - 625 nm bandpass[1][8]
Stock Solution Concentration 1 mM in anhydrous DMSO[1]
Working Concentration Start with 1 µM, can be increased to 2-3 µM[1]
Fluorescence Lifetime 2.8 - 7 ns[1][3]

Experimental Protocols

ER Flipper-TR Stock Solution Preparation:

  • Allow the vial of ER Flipper-TR to warm to room temperature before opening.[1]

  • Add 35 µL of anhydrous DMSO to the vial to create a 1 mM stock solution.[1]

  • Store the stock solution at -20°C or below.[1] Do not divide it into smaller aliquots.[2]

Cell Staining Protocol (Optimized for HeLa cells):

Note: This protocol should be used as a starting point and optimized for your specific cell type.[1]

  • Culture cells on coverslips or in imaging dishes suitable for microscopy.

  • Shortly before staining, prepare the staining solution by diluting the 1 mM ER Flipper-TR stock solution to the desired final concentration (e.g., 1 µM) in your cell culture medium.

  • Remove the existing growth medium from the cells.

  • Immediately add the staining solution to the cells.

  • Incubate for approximately 15 minutes at 37°C.[4] For some cell types, 5 minutes may be sufficient.[4]

  • Proceed with imaging. Washing is not required and may reduce the signal.[1][5]

Diagrams

Troubleshooting Logic for Low ER Flipper-TR Signal

Low_Signal_Troubleshooting start Start: Low or No Signal probe_prep Check Probe Preparation & Storage start->probe_prep staining Review Staining Protocol start->staining microscopy Verify Microscope Settings start->microscopy probe_storage Stored at -20°C or below? probe_prep->probe_storage concentration Increase Probe Concentration (up to 2-3 µM) staining->concentration incubation Optimize Incubation Time staining->incubation serum Reduce/Remove Serum in Media staining->serum washing Avoid Washing Steps staining->washing excitation Excitation at ~488 nm? microscopy->excitation dmso_quality Used anhydrous DMSO? probe_storage->dmso_quality Yes success Signal Improved probe_storage->success No, Correct and Retry probe_age Stock solution < 3 months old? dmso_quality->probe_age Yes dmso_quality->success No, Prepare new stock probe_age->staining Yes probe_age->success No, Prepare new stock concentration->success incubation->success serum->success washing->success emission Emission filter 575-625 nm? excitation->emission Yes excitation->success No, Adjust Settings acquisition Increase Acquisition Time/ Photon Count emission->acquisition Yes emission->success No, Adjust Settings acquisition->success

Caption: A flowchart for troubleshooting low signal issues with ER Flipper-TR.

ER Flipper-TR Mechanism of Action

ER_Flipper_TR_Mechanism cluster_membrane Endoplasmic Reticulum Membrane probe_inserted ER Flipper-TR (Planarized State) emission_high Increased Fluorescence Lifetime & Signal probe_inserted->emission_high lipids Lipid Bilayer lipids->probe_inserted High Membrane Tension (Packed Lipids) probe_twisted ER Flipper-TR (Twisted State) lipids->probe_twisted Low Membrane Tension (Looser Lipids) emission_low Decreased Fluorescence Lifetime & Signal probe_twisted->emission_low excitation Excitation (~488 nm) excitation->probe_inserted excitation->probe_twisted

Caption: How ER Flipper-TR reports on membrane tension through fluorescence lifetime.

References

ER Flipper-TR Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ER Flipper-TR probe. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for the best possible signal-to-noise ratio when measuring endoplasmic reticulum membrane tension.

Frequently Asked Questions (FAQs)

Q1: What is ER Flipper-TR and how does it work?

A1: ER Flipper-TR is a fluorescent probe designed to specifically target and report on the membrane tension of the endoplasmic reticulum (ER) in live cells.[1][2][3] It belongs to a family of mechanosensitive "Flipper" probes.[1][4] The core of its mechanism lies in its molecular structure, which consists of two fluorescent groups (dithienothiophenes) that can twist relative to each other.[1][4] When the probe inserts into the ER membrane, the lateral pressure from the lipid bilayer restricts this twisting motion. In a more ordered or tense membrane, the probe is more planar, leading to a longer fluorescence lifetime.[4][5] Conversely, in a less ordered or more fluid membrane, the probe is more twisted, resulting in a shorter fluorescence lifetime.[4][5] This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is used to quantify changes in ER membrane tension.[1][6]

Q2: I am observing a very low fluorescence signal from my cells stained with ER Flipper-TR. What are the common causes and how can I improve it?

A2: A low fluorescence signal can be attributed to several factors. Here are the most common causes and their solutions:

  • Suboptimal Probe Concentration: The recommended starting concentration is 1 µM. If the signal is low, you can increase the concentration up to 2-3 µM.[1][7]

  • Presence of Serum in Media: Fetal Calf Serum (FCS) and other serum proteins in the cell culture media can reduce the labeling efficiency of the probe.[1][7][8] If you are experiencing low signal, consider staining your cells in a serum-free medium.

  • Improper Probe Preparation and Storage: ER Flipper-TR should be dissolved in anhydrous DMSO to make a stock solution.[1][7] Using old or wet DMSO can significantly reduce the probe's shelf life and performance.[1][7] The stock solution should be stored at -20°C or below.[1]

  • Incorrect Excitation and Emission Settings: For optimal signal, use an excitation wavelength of around 488 nm and collect the emission between 575 nm and 625 nm.[1][7]

  • Cell Health and Density: Ensure your cells are healthy and at an appropriate confluency. Unhealthy cells may not label well.

Q3: My fluorescence lifetime measurements are noisy and inconsistent. How can I improve the signal-to-noise ratio of my FLIM data?

A3: Improving the signal-to-noise ratio in FLIM experiments is crucial for accurate lifetime measurements. Here are some key strategies:

  • Increase Photon Counts: A sufficient number of photons per pixel is essential for a good statistical fit of the fluorescence decay. You may need to increase the image acquisition time or the number of accumulated frames to achieve a higher photon count.[9] For example, summing up to 7 frames in a 256x256 pixel image has been shown to be effective.[9]

  • Optimize Laser Pulse Frequency: Flipper probes have a relatively long fluorescence lifetime (up to 7 ns).[1][4] Therefore, a lower laser pulse frequency (e.g., 20 MHz) is recommended to capture the full decay curve accurately.[9][10] High repetition rates (e.g., 80 MHz) can lead to artificially shortened lifetimes.[9]

  • Background Correction: High background fluorescence can obscure the specific signal from the probe.[11] Use black, opaque microplates to minimize background and light scatter.[11] Also, ensure all your reagents and buffers are of high purity to avoid fluorescent contaminants.[11]

  • Data Analysis and Fitting: Use a bi-exponential decay model to fit the photon histograms.[7] This will yield two decay times, τ1 and τ2, which are important for interpreting the data. There are various approaches to estimate the lifetime, and the optimal strategy may depend on your specific experimental setup.[10][12]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during ER Flipper-TR experiments.

Problem Potential Cause Recommended Solution
Low Fluorescence Intensity 1. Inadequate probe concentration.Increase the probe concentration in increments, starting from the initial 1 µM up to 3 µM.[1][7]
2. Interference from serum in the media.Stain cells in serum-free media.[1][8]
3. Degraded probe due to improper storage or solvent.Prepare a fresh stock solution of ER Flipper-TR in new, anhydrous DMSO.[1][7]
4. Suboptimal microscope settings.Ensure the excitation is set to ~488 nm and the emission filter is in the 575-625 nm range.[1]
High Background Signal 1. Autofluorescence from cells or media.Use a culture medium with low background fluorescence, such as Fluorobrite.[8]
2. Contaminated reagents.Use high-purity, sterile-filtered buffers and media.[11]
3. Use of clear or white microplates.Switch to black-walled, clear-bottom imaging plates to reduce light scatter.[11]
Noisy or Unstable Lifetime Measurements 1. Insufficient photon counts for reliable fitting.Increase the acquisition time per pixel or the number of frames averaged.[9]
2. Incorrect laser pulse frequency for the probe's lifetime.If possible, use a laser with a repetition rate of 20 MHz.[9][10]
3. Phototoxicity affecting cell health and membrane properties.Minimize the laser power and exposure time to the cells.
4. Inappropriate data fitting model.Use a bi-exponential decay model for fitting the fluorescence lifetime data.[7]

Detailed Experimental Protocol: Staining and FLIM Imaging

This protocol provides a detailed methodology for staining live cells with ER Flipper-TR and acquiring high-quality FLIM data.

1. Preparation of ER Flipper-TR Stock Solution: a. Allow the vial of ER Flipper-TR to warm to room temperature before opening. b. Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.[1] c. Store the stock solution at -20°C or below, protected from light. The solution is stable for up to 3 months when stored correctly.[1]

2. Cell Preparation and Staining: a. Culture cells on coverslips or in glass-bottom dishes suitable for high-resolution microscopy. b. When cells reach the desired confluency, remove the culture medium. c. Prepare the staining solution by diluting the 1 mM ER Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium (serum-free is recommended for optimal staining). d. Immediately add the staining solution to the cells. e. Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.

3. FLIM Imaging: a. After incubation, you can either image the cells directly in the staining solution or wash them once with fresh, pre-warmed medium. The probe is only fluorescent in membranes, so washing is not strictly necessary.[1] b. Use a FLIM microscope equipped with a pulsed laser for excitation. c. Set the excitation wavelength to 488 nm.[1][7] d. Use a bandpass filter to collect the emission signal between 575 nm and 625 nm.[1][7] e. Adjust the laser power to a level that provides a good signal without causing phototoxicity. f. Set the laser pulse frequency to 20 MHz if your system allows, to accurately measure the long lifetime of the Flipper probe.[9][10] g. Acquire images with sufficient photon counts per pixel to allow for robust fitting of the decay curves. This may require adjusting the acquisition time or accumulating multiple frames.[9]

4. Data Analysis: a. Use appropriate software to analyze the FLIM data. b. Fit the fluorescence decay curve for each pixel or region of interest (ROI) using a bi-exponential decay model to extract the fluorescence lifetimes (τ1 and τ2).[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in troubleshooting and executing an ER Flipper-TR experiment.

G Troubleshooting Workflow for Low Signal-to-Noise start Low Signal-to-Noise Issue check_intensity Check Fluorescence Intensity start->check_intensity low_intensity Low Intensity? check_intensity->low_intensity increase_conc Increase Probe Concentration (up to 3µM) low_intensity->increase_conc Yes noisy_lifetime Noisy Lifetime Data? low_intensity->noisy_lifetime No use_serum_free Use Serum-Free Medium increase_conc->use_serum_free check_probe_prep Check Probe Prep & Storage (Anhydrous DMSO, -20°C) use_serum_free->check_probe_prep check_settings Verify Microscope Settings (Ex: 488nm, Em: 575-625nm) check_probe_prep->check_settings check_settings->noisy_lifetime increase_photons Increase Photon Counts (Longer Acquisition/Frame Averaging) noisy_lifetime->increase_photons Yes end Improved Signal-to-Noise noisy_lifetime->end No optimize_laser Optimize Laser Frequency (Use 20 MHz if possible) increase_photons->optimize_laser check_background Check for High Background optimize_laser->check_background optimize_fit Use Bi-exponential Fit check_background->optimize_fit optimize_fit->end

Caption: Troubleshooting workflow for low signal-to-noise.

G ER Flipper-TR Signaling and Detection Pathway cluster_cell Live Cell cluster_tension Membrane State cluster_detection FLIM System er_membrane ER Membrane high_tension High Tension (Ordered Lipids) er_membrane->high_tension low_tension Low Tension (Disordered Lipids) er_membrane->low_tension probe ER Flipper-TR probe->er_membrane Inserts into emission Photon Emission (575-625 nm) probe->emission long_tau Longer τ high_tension->long_tau Results in short_tau Shorter τ low_tension->short_tau Results in excitation Pulsed Laser (488 nm) excitation->probe detector Detector (TCSPC) emission->detector lifetime Fluorescence Lifetime (τ) detector->lifetime lifetime->long_tau lifetime->short_tau

Caption: ER Flipper-TR signaling and detection pathway.

References

ER Flipper-TR Staining Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ER Flipper-TR for live-cell imaging of endoplasmic reticulum membrane tension. The following information addresses common issues, particularly the effect of serum on staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is ER Flipper-TR and how does it work?

A1: ER Flipper-TR is a fluorescent probe designed for live-cell imaging that specifically targets the endoplasmic reticulum (ER) membrane.[1][2][3] It reports changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] The probe consists of two dithienothiophenes, which act as "flippers."[4][5] Changes in membrane lipid organization alter the angle between these two parts of the mechanophore, which in turn affects the fluorescence lifetime of the probe.[1][4] ER Flipper-TR spontaneously localizes to the ER membrane and only becomes fluorescent upon insertion into the lipid bilayer.[1][2][3]

Q2: Why is my ER Flipper-TR signal weak when using media containing serum (e.g., FBS)?

A2: The use of cell culture media supplemented with Fetal Bovine Serum (FBS), Fetal Calf Serum (FCS), or other serum proteins is known to reduce the labeling efficiency of ER Flipper-TR.[1][6] This is due to a dynamic exchange of the probe between the cell membrane and the surrounding medium.[7] Serum proteins, such as bovine serum albumin (BSA), can bind to the Flipper probe, effectively decreasing its concentration available for staining the ER membrane.[7]

Q3: Can I perform long-term imaging with ER Flipper-TR in the presence of serum?

A3: For long-term imaging (greater than 24 hours) where the presence of serum is necessary to maintain cell health, it is possible to leave the probe in the medium.[1][6] However, be aware that the staining efficiency will be reduced. You may need to use a higher concentration of the probe to achieve a sufficient signal.[1][6]

Q4: Does ER Flipper-TR affect cell viability?

A4: No significant impact on cell viability has been observed in cell lines such as HeLa at concentrations up to 5 µM.[1]

Q5: Is fluorescence intensity a reliable measure of membrane tension with ER Flipper-TR?

A5: No, membrane tension measurements with ER Flipper-TR should only be performed using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][8] Changes in fluorescence intensity or wavelength are not reliable reporters of membrane tension.[1][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during ER Flipper-TR staining experiments.

Issue Potential Cause Recommended Solution
Weak or no fluorescence signal Presence of serum in staining medium: Serum proteins bind to the probe, reducing its availability.[1][6][7]- Stain cells in serum-free medium.[7] - If serum is necessary, increase the probe concentration (up to 2-3 µM).[1]
Incorrect probe concentration: The starting concentration of 1 µM may be too low for your cell type.Increase the probe concentration in a stepwise manner, for example, to 2 µM or 3 µM.[1]
Degraded probe: Improper storage or handling of the DMSO stock solution.- Prepare fresh DMSO stock solution. - Ensure DMSO is anhydrous and of high quality.[1] - Store the stock solution at -20°C or below and allow it to warm to room temperature before opening.[1]
High background fluorescence Probe aggregation: The probe has not properly dissolved in the medium.- Ensure the DMSO stock solution is fully dissolved before diluting it into the cell culture medium. - Prepare the staining solution immediately before use (within 5 minutes).[1]
Excess probe in the medium: Although the probe is primarily fluorescent in membranes, high concentrations can lead to background signal.After the incubation period, you can optionally wash the cells once with fresh growth medium.[1]
Signal decreases over time during imaging Dynamic exchange with serum-containing medium: If imaging in a medium with serum, the probe can be extracted from the ER membrane.[7]- Image in a serum-free medium. - If washing is required, use a medium without serum.[7]
Incorrect localization (e.g., endosomes) Prolonged incubation time: Long incubation periods can lead to the endocytosis of the probe.[7]Reduce the incubation time. A 15-minute incubation is a good starting point.[1]

Experimental Protocols

Standard Staining Protocol for ER Flipper-TR in Adherent Cells

This protocol is optimized for HeLa cells and can be adapted for other adherent cell lines.

Materials:

  • ER Flipper-TR probe

  • Anhydrous DMSO

  • Cell culture medium (serum-free for staining, with or without serum for imaging)

  • Adherent cells cultured on coverslips or glass-bottom dishes

Procedure:

  • Prepare a 1 mM Stock Solution:

    • Allow the vial of ER Flipper-TR to warm to room temperature before opening.

    • Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.[1]

    • Store the stock solution at -20°C. This solution is stable for up to three months when stored correctly.[1]

  • Prepare Staining Solution:

    • Shortly before use (within 5 minutes), dilute the 1 mM ER Flipper-TR stock solution to the desired final concentration in cell culture medium.[1]

    • For staining in serum-free medium, a starting concentration of 1 µM is recommended.[1]

    • If staining in a medium containing serum, you may need to increase the concentration to 2-3 µM to compensate for reduced efficiency.[1]

  • Cell Staining:

    • Grow cells to the desired confluency on a suitable imaging dish or coverslip.

    • Carefully remove the existing cell culture medium.

    • Immediately add the freshly prepared staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Imaging:

    • After incubation, you can proceed directly to imaging without washing the cells, as the probe is only fluorescent in the membrane.[1]

    • Optionally, you can wash the cells once with fresh growth medium (use serum-free medium for washing to prevent signal loss).[1][7]

    • Image the cells using a Fluorescence Lifetime Imaging Microscope (FLIM) with excitation around 488 nm and emission collection between 575 and 625 nm.[1]

Visualizations

Serum_Effect_on_Staining cluster_serum_free Serum-Free Medium cluster_serum Medium with Serum Probe_free ER Flipper-TR (Free in Medium) ER_Membrane_free ER Membrane Probe_free->ER_Membrane_free Binds to ER Stained_ER_free High Staining Efficiency ER_Membrane_free->Stained_ER_free Results in Probe_serum ER Flipper-TR (Free in Medium) Serum_Protein Serum Protein (e.g., BSA) Probe_serum->Serum_Protein Binds to ER_Membrane_serum ER Membrane Probe_serum->ER_Membrane_serum Reduced binding Bound_Probe Probe-Protein Complex Stained_ER_serum Low Staining Efficiency ER_Membrane_serum->Stained_ER_serum Results in Staining_Workflow Start Start Prepare_Stock Prepare 1 mM ER Flipper-TR Stock in anhydrous DMSO Start->Prepare_Stock Prepare_Staining Dilute Stock to 1-3 µM in Cell Culture Medium Prepare_Stock->Prepare_Staining Serum_Choice Medium with or without Serum? Prepare_Staining->Serum_Choice Incubate Incubate Cells 15 min at 37°C Serum_Choice->Incubate Choose appropriate probe concentration Image FLIM Imaging Incubate->Image End End Image->End

References

optimizing ER Flipper-TR 28 incubation time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the ER Flipper-TR 28 probe for measuring membrane tension in the endoplasmic reticulum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe specifically designed to measure membrane tension within the endoplasmic reticulum (ER) of living cells.[1][2] It consists of a mechanosensitive "flipper" fluorophore coupled to an ER-targeting moiety. The probe inserts into the ER membrane, and its fluorescence lifetime changes in response to the local membrane tension. Higher membrane tension leads to a more planarized state of the flipper molecule, resulting in a longer fluorescence lifetime.[3][4] This change in lifetime is detected using Fluorescence Lifetime Imaging Microscopy (FLIM).[5]

Q2: What is the optimal incubation time for this compound?

A2: The optimal incubation time for this compound can vary depending on the cell type and experimental conditions. However, a general recommendation is a short incubation period of 15 minutes .[6][7] For some sensitive cell types, an even shorter time of 5 minutes may be sufficient to achieve good staining of the ER.[6][7] Longer incubation times should be avoided as they can lead to the internalization of the probe into endosomes, which will display a different and typically lower fluorescence lifetime, thereby confounding the measurement of ER-specific membrane tension.[3][6][8]

Q3: Can I use a regular fluorescence microscope to measure membrane tension with this compound?

A3: No, membrane tension measurements with this compound must be performed using Fluorescence Lifetime Imaging Microscopy (FLIM) .[5] The probe reports membrane tension through changes in its fluorescence lifetime, not its fluorescence intensity. Therefore, a standard fluorescence microscope that only measures intensity is not suitable for this application.

Q4: Does the presence of serum in the cell culture medium affect staining?

A4: Yes, the presence of Fetal Calf Serum (FCS) or other sera in the culture medium can reduce the labeling efficiency of this compound.[2] If you observe a low signal, consider reducing the serum concentration or performing the incubation in a serum-free medium.

Q5: Is a washing step required after incubation with this compound?

A5: A washing step is optional . The this compound probe is fluorogenic, meaning it is essentially non-fluorescent in the aqueous culture medium and only becomes fluorescent upon insertion into a lipid membrane.[6][9] Therefore, the background signal from the medium is typically low. However, if you are performing long-term imaging, a wash step might be considered to minimize any potential long-term effects of the probe in the medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no ER staining 1. Suboptimal incubation time: The incubation period may be too short for the probe to sufficiently label the ER membrane.Increase the incubation time in increments of 5-10 minutes. For dense cultures or tissues, a longer incubation of up to a few hours might be necessary.[6]
2. Low probe concentration: The concentration of this compound may be insufficient for your specific cell type.Increase the probe concentration. A typical starting concentration is 1 µM, which can be increased up to 2-3 µM if the signal is low.[2]
3. Presence of serum: Serum proteins can reduce the availability of the probe for membrane insertion.Perform the incubation in a serum-free medium or reduce the serum concentration.
4. Improper probe storage: The probe may have degraded due to improper storage.Ensure the probe is stored at -20°C in anhydrous DMSO.[2] Repeated freeze-thaw cycles of small aliquots should be avoided.
High background fluorescence 1. Probe precipitation: The probe may have precipitated out of solution if not properly dissolved.Ensure the DMSO stock solution is fully dissolved before diluting it into the aqueous culture medium. Prepare the staining solution immediately before use.
2. Cellular autofluorescence: Some cell types exhibit high intrinsic fluorescence.Image an unstained control sample to assess the level of autofluorescence and adjust imaging parameters accordingly.
Fluorescence signal observed in punctate structures outside the ER 1. Probe internalization: This is a strong indication of an excessively long incubation time. The puncta are likely endosomes containing the internalized probe.Reduce the incubation time significantly. For most cell lines, 15 minutes or less is recommended.[3][6] For long-term experiments, consider repeated short incubations rather than a single long one.[3][6]
Inconsistent fluorescence lifetime measurements 1. Cell confluency: The density of the cell culture can influence membrane tension and therefore the probe's fluorescence lifetime.Ensure consistent cell confluency across all experiments to minimize variability.[3]
2. Phototoxicity: Excessive laser power or exposure time can damage cells and alter membrane properties.Use the lowest possible laser power and exposure time required to obtain a sufficient signal for FLIM analysis.
3. Incorrect FLIM analysis: The fluorescence decay of this compound is typically bi-exponential.Fit the decay curves using a bi-exponential model and use the longer lifetime component (τ1) to report on membrane tension.[3]

Quantitative Data Summary

Incubation TimeExpected Signal IntensityExpected Fluorescence Lifetime (τ1)Potential for Off-Target Staining (Endosomes)Recommendation
< 5 minutes LowStable, representative of ER tensionVery LowMay be too short for sufficient signal in most cell types.
5 - 15 minutes OptimalStable, representative of ER tensionLowRecommended for most cell lines.
15 - 30 minutes HighStable, but risk of including lower lifetime values from early endosomes increases.ModerateUse with caution; verify localization.
> 30 minutes HighMay decrease due to averaging with lower lifetime signal from internalized probe.HighNot recommended. Results may not accurately reflect ER tension.

Experimental Protocols

Standard Protocol for this compound Staining and Imaging

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (serum-free is recommended for incubation)

  • Live-cell imaging chamber or dish

  • FLIM microscope with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm)

Procedure:

  • Prepare a 1 mM stock solution: Dissolve the contents of the this compound vial in anhydrous DMSO. For a 35 nmol vial, this would be 35 µL of DMSO. Store the stock solution at -20°C.

  • Cell Preparation: Plate your cells on a suitable imaging dish or chamber and grow to the desired confluency.

  • Prepare the staining solution: Immediately before use, dilute the 1 mM stock solution to a final concentration of 1 µM in pre-warmed cell culture medium. It is recommended to use a serum-free medium for the incubation step to maximize staining efficiency.

  • Incubation: Remove the existing culture medium from the cells and add the staining solution. Incubate the cells for 15 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Imaging:

    • After incubation, you can either image the cells directly in the staining solution or replace it with fresh, pre-warmed medium. A wash step is generally not necessary.

    • Acquire images using a FLIM system. Excite the probe with a pulsed laser at approximately 488 nm and collect the emission between 575 and 625 nm.

    • Use appropriate acquisition settings to obtain sufficient photon counts for accurate lifetime analysis while minimizing phototoxicity.

  • Data Analysis:

    • Analyze the FLIM data using a bi-exponential decay model.

    • The longer lifetime component (τ1) should be used to report changes in ER membrane tension.

Visualizations

experimental_workflow This compound Staining and Imaging Workflow prep_stock Prepare 1 mM Stock Solution in anhydrous DMSO prep_staining Prepare 1 µM Staining Solution in serum-free medium prep_stock->prep_staining prep_cells Plate and Culture Cells incubation Incubate Cells (15 min at 37°C) prep_cells->incubation prep_staining->incubation imaging FLIM Imaging (Ex: 488 nm, Em: 575-625 nm) incubation->imaging analysis Data Analysis (Bi-exponential fit, analyze τ1) imaging->analysis

Caption: A streamlined workflow for this compound experiments.

signaling_pathway Mechanism of this compound Action cluster_membrane ER Membrane low_tension Low Membrane Tension twisted Twisted Conformation low_tension->twisted high_tension High Membrane Tension planar Planar Conformation high_tension->planar probe This compound probe->low_tension probe->high_tension short_lifetime Shorter Fluorescence Lifetime twisted->short_lifetime long_lifetime Longer Fluorescence Lifetime planar->long_lifetime

Caption: How ER membrane tension affects Flipper-TR 28 conformation.

logical_relationship Incubation Time Optimization Logic start Start Incubation check_signal Sufficient ER Signal? start->check_signal check_puncta Punctate Staining? check_signal->check_puncta Yes too_short Too Short (Increase Time) check_signal->too_short No optimal Optimal Incubation check_puncta->optimal No too_long Too Long (Decrease Time) check_puncta->too_long Yes

Caption: Decision tree for optimizing this compound incubation.

References

dealing with ER Flipper-TR 28 signal variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ER Flipper-TR probe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting signal variability and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ER Flipper-TR and how does it work?

A1: ER Flipper-TR is a fluorescent probe designed to specifically label the endoplasmic reticulum (ER) in live cells.[1][2][3] It reports on changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] The probe consists of two dithienothiophene groups that can rotate.[4][5] When the ER membrane is under higher tension and more ordered, it exerts pressure on the probe, causing it to become more planar. This planarization leads to a longer fluorescence lifetime.[4][5][6] Conversely, in more fluid, disordered membranes, the probe is more twisted, resulting in a shorter fluorescence lifetime.[4][5]

Q2: What are the optimal excitation and emission wavelengths for ER Flipper-TR?

A2: The optimal excitation wavelength for ER Flipper-TR is around 488 nm.[1][2][7] The emission should be collected in a range of 575-625 nm.[1][2][7]

Q3: How does ER Flipper-TR target the endoplasmic reticulum?

A3: ER Flipper-TR is specifically designed to localize to the ER membrane.[2] It contains a pentafluorophenyl group that reacts with cysteine residues on proteins present on the outer surface of the ER.[4]

Q4: Can I use fluorescence intensity to measure membrane tension with ER Flipper-TR?

A4: No, fluorescence intensity is not a reliable indicator of membrane tension when using Flipper probes.[1][7] Membrane tension measurements with ER Flipper-TR must be performed using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][7]

Q5: Is ER Flipper-TR compatible with other fluorescent probes for co-staining experiments?

A5: Yes, co-staining is possible. Due to its broad absorption and emission spectra, careful selection of other fluorophores is necessary to minimize spectral overlap and phototoxicity.[4][8] For instance, a fluorophore excited at 405 nm would only weakly excite ER Flipper-TR, and its emission would not likely interfere with the Flipper-TR lifetime measurement.[4][8]

Troubleshooting Guides

Low Signal Intensity / Low Photon Count

Low signal intensity is a common challenge that can affect the accuracy of FLIM measurements.[9]

Potential Cause Troubleshooting Step Rationale
Suboptimal Probe Concentration Increase the probe concentration in the staining solution (up to 2-3 µM).[1]The efficiency of labeling can be reduced in media containing serum (e.g., FCS), requiring a higher probe concentration.[1]
Presence of Serum in Washing Steps If washing is necessary, use a medium without FBS or BSA. Alternatively, maintain a constant concentration of the Flipper probe in the wash buffer.[4][8]Serum proteins can decrease the staining efficiency by interacting with the probe.[4][8]
Short Incubation Time Ensure an incubation time of at least 5-10 minutes to allow the probe to reach dynamic equilibrium with the ER membrane.[4][8]Sufficient time is needed for the probe to properly insert into the ER membrane.
Inadequate Microscope Settings Optimize acquisition parameters such as pinhole aperture, laser power, pixel binning, and scanning speed to enhance photon collection.[4][8]Adjusting these settings can improve the signal-to-noise ratio without significantly increasing phototoxicity.
Low Cell Confluency Use confluent cell cultures for experiments.[4][8]Non-confluent cells can exhibit greater biological variability in membrane tension, leading to more dispersed lifetime values.[4][8]
High Signal Variability

Signal variability can arise from both biological and technical factors.

Potential Cause Troubleshooting Step Rationale
Cell Confluency Perform experiments on cells at a consistent and high confluency.[4][8]Cell confluency affects membrane tension, with confluent cells generally showing more consistent lifetime values.[4][8]
Changes in Lipid Composition Be aware that changes in the lipid composition of the ER membrane over time can also alter the probe's lifetime.[1][6][7]The fluorescence lifetime of Flipper probes is sensitive to both membrane tension and the lipid environment.[6][10]
Instrumental Variability Avoid direct comparison of absolute lifetime values across different FLIM systems unless cross-calibrated.[9]Different instruments and acquisition settings can yield varying lifetime measurements.[9]
Phototoxicity Minimize exposure to the excitation laser to avoid photodamage.[9] Consider using advanced TCSPC devices with reduced dead time to decrease phototoxicity.[4][8]Photodamage can alter cellular physiology and membrane properties, affecting the probe's signal.

Experimental Protocols

Probe Preparation and Storage
  • Stock Solution Preparation : Dissolve the vial contents of ER Flipper-TR® in 35 µL of anhydrous DMSO to create a 1 mM stock solution.[1]

  • Storage : Store the stock solution at -20°C or below.[1] The solution is stable for up to 3 months when stored properly.[1] It is recommended not to aliquot the stock solution into smaller volumes.[7] Vials should be warmed to room temperature before opening.[1][7]

Cell Staining Protocol (Optimized for HeLa Cells)

This protocol serves as a starting point and may require optimization for different cell types.[1]

  • Prepare Staining Solution : Dilute the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 µM in your cell culture medium. If low signal is observed, the concentration can be increased up to 2-3 µM.[1] Prepare this solution shortly before use.[1]

  • Cell Preparation : Grow cells on coverslips suitable for microscopy.

  • Staining : Remove the growth medium from the cells and add the staining solution.

  • Incubation : Incubate the cells for at least 15 minutes at 37°C.[11] For some cell lines, a 5-minute incubation may be sufficient.[11]

  • Imaging : The probe is only fluorescent in membranes, so washing is not strictly necessary, especially for long-term imaging in media containing serum.[1] If washing is required, use a medium without serum.[4][8]

FLIM Imaging and Data Acquisition
  • Microscope Setup : Use a FLIM microscope equipped with a pulsed laser for excitation.

  • Excitation : Excite the sample at 485 nm or 488 nm.[7]

  • Emission Collection : Collect the emitted photons through a 600/50 nm bandpass filter.[7]

  • Data Analysis : Fit the photon histograms from regions of interest (ROI) or single pixels with a double-exponential decay model to extract the fluorescence lifetimes (τ1 and τ2).[7] The longer lifetime (τ1) is the one sensitive to membrane tension.[6]

Visualizations

ER Flipper-TR Mechanism of Action

ER_Flipper_TR_Mechanism cluster_membrane ER Membrane Probe_Twisted Twisted State (Low Tension) Short_Lifetime Shorter Fluorescence Lifetime Probe_Twisted->Short_Lifetime Probe_Planar Planar State (High Tension) Long_Lifetime Longer Fluorescence Lifetime Probe_Planar->Long_Lifetime Low_Tension Low Membrane Tension Low_Tension->Probe_Twisted Disordered Lipids High_Tension High Membrane Tension High_Tension->Probe_Planar Ordered Lipids Low_Signal_Troubleshooting Start Low Signal Intensity Check_Concentration Increase Probe Concentration (up to 3µM) Start->Check_Concentration Check_Serum Use Serum-Free Medium for Washing Check_Concentration->Check_Serum Check_Incubation Increase Incubation Time (5-10 min) Check_Serum->Check_Incubation Optimize_Microscope Optimize Acquisition Settings Check_Incubation->Optimize_Microscope Check_Confluency Ensure High Cell Confluency Optimize_Microscope->Check_Confluency Sufficient_Signal Signal Sufficient? Check_Confluency->Sufficient_Signal End Proceed with Imaging Sufficient_Signal->End Yes Reassess Reassess Experiment Sufficient_Signal->Reassess No

References

influence of cell confluency on ER Flipper-TR 28 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ER Flipper-TR® to measure endoplasmic reticulum (ER) membrane tension. A particular focus is placed on the potential influence of cell confluency on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ER Flipper-TR® and how does it measure ER membrane tension?

A1: ER Flipper-TR® is a fluorescent probe designed to specifically localize to the endoplasmic reticulum membrane in live cells.[1][2] It reports on the membrane tension by changes in its fluorescence lifetime. The probe consists of two dithienothiophenes, which act as a mechanophore.[1] In a more fluid or lower tension membrane, the probe is more twisted, leading to a shorter fluorescence lifetime. Conversely, in a more tightly packed or higher tension membrane, the probe becomes more planar, resulting in a longer fluorescence lifetime.[3] These changes in fluorescence lifetime are measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[2]

Q2: How does cell confluency potentially affect ER Flipper-TR® measurements?

A2: While direct studies on the effect of cell confluency on ER Flipper-TR® are limited, research on the plasma membrane-localizing Flipper-TR® probe has shown that cell confluency can influence fluorescence lifetime measurements. It is plausible that similar effects are observed in the ER due to the interconnectedness of cellular mechanics.

Key observations for the plasma membrane Flipper-TR® suggest that:

  • Confluent cells exhibit a slightly higher and more consistent fluorescence lifetime compared to non-confluent cells.[4][5] This indicates that cells in a confluent monolayer may experience higher membrane tension.

  • Non-confluent cells show greater cell-to-cell variability in fluorescence lifetime, necessitating a larger sample size for robust statistical analysis.[4][5]

The underlying reasons for these observations may be linked to intercellular contacts and cytoskeletal organization, which are known to be influenced by cell confluency and can impact intracellular organelles like the ER.[6]

Q3: Can I use fluorescence intensity to measure ER membrane tension with ER Flipper-TR®?

A3: No, fluorescence intensity is not a reliable indicator of membrane tension when using Flipper probes. The measurement of membrane tension with ER Flipper-TR® relies on changes in the probe's fluorescence lifetime, which must be measured using FLIM.[2]

Q4: What are the typical fluorescence lifetime values for ER Flipper-TR®?

A4: The fluorescence lifetime of ER Flipper-TR® can range from approximately 2.8 to 7 nanoseconds (ns).[1] In HeLa cells, the average lifetime in the ER membrane is around 3.5 ns.[3][4][5] However, the exact lifetime can vary depending on the specific cell type, experimental conditions, and the tension within different regions of the ER (e.g., tubules vs. sheets).[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in fluorescence lifetime measurements between cells. Inconsistent Cell Confluency: As discussed, non-confluent cells can show greater variability.[4][5]Standardize the cell seeding density and the duration of cell culture to ensure a consistent level of confluency for all experiments. If working with sparse cultures, increase the number of cells analyzed to obtain statistically significant data.
Phototoxicity: Excessive laser power or exposure time can damage cells and alter membrane properties.Minimize light exposure by using the lowest possible laser power and shortest acquisition time that still provides sufficient signal for lifetime analysis.
Low fluorescence signal. Inefficient Probe Labeling: The concentration of the probe or the incubation time may be insufficient.Optimize the staining protocol by testing a range of ER Flipper-TR® concentrations (e.g., 0.5-2 µM) and incubation times. Ensure the use of serum-free media during labeling, as serum proteins can reduce labeling efficiency.
Probe Degradation: Improper storage or handling of the probe can lead to reduced fluorescence.Store the ER Flipper-TR® stock solution at -20°C or below and protect it from light. Allow the vial to warm to room temperature before opening to prevent condensation.
Unexpectedly short or long fluorescence lifetimes. Changes in Lipid Composition: The fluorescence lifetime of Flipper probes is sensitive to both membrane tension and lipid composition.[5]If your experimental conditions are expected to alter the lipid composition of the ER membrane, any observed changes in lifetime cannot be solely attributed to membrane tension. Consider control experiments to assess potential changes in lipid order.
Incorrect FLIM Analysis: The data fitting model used to calculate the lifetime may not be appropriate.Use a bi-exponential decay model to fit the fluorescence decay curves. The longer lifetime component (τ1) is typically used to report on membrane tension.
Internalization of the probe. Prolonged Incubation: Over time, the probe may be internalized from the target membrane.For experiments on plasma membrane Flipper-TR®, it's noted that after about 2 hours, internalization into endosomes can occur.[8] While ER Flipper-TR® has a specific targeting mechanism, minimize the time between labeling and imaging to reduce the chance of off-target localization.

Quantitative Data Summary

The following table summarizes the reported fluorescence lifetime values for Flipper-TR® in relation to cell confluency. While this data is for the plasma membrane probe, it provides a valuable reference for the potential magnitude of change that might be expected with ER Flipper-TR®.

Cell LineCell ConfluencyFlipper-TR® Fluorescence Lifetime (τ)Reference
RPE1Confluent5.5 ± 0.1 ns[4]
RPE1Non-confluent5.4 ± 0.2 ns[4]
RPE1Confluent5.5 ± 0.06 ns[5]
RPE1Non-confluent5.4 ± 0.23 ns[5]

Experimental Protocols

Protocol: Investigating the Influence of Cell Confluency on ER Membrane Tension using ER Flipper-TR®

This protocol outlines a method to compare ER membrane tension in sparse and confluent cell cultures.

Materials:

  • ER Flipper-TR® probe

  • Anhydrous DMSO

  • Cell culture medium (serum-free for labeling)

  • Cells of interest (e.g., HeLa, U2OS)

  • Glass-bottom dishes suitable for FLIM

  • FLIM microscope system

Procedure:

  • Cell Seeding:

    • For sparse (non-confluent) cultures, seed cells at a low density (e.g., 20-30% confluency) on glass-bottom dishes and allow them to adhere for 24 hours.

    • For confluent cultures, seed cells at a higher density to achieve a fully confluent monolayer (90-100%) after 24-48 hours.

  • ER Flipper-TR® Staining:

    • Prepare a 1 mM stock solution of ER Flipper-TR® in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 1 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed serum-free medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C and 5% CO₂.

  • FLIM Imaging:

    • After incubation, imaging can be performed directly in the staining solution or after washing the cells with fresh medium.

    • Acquire FLIM images using a suitable laser line for excitation (e.g., 488 nm) and an appropriate emission filter (e.g., 575-625 nm).

    • Ensure consistent imaging parameters (laser power, acquisition time, etc.) for all samples.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to the ER in individual cells.

    • Fit the fluorescence decay data from each ROI using a bi-exponential decay model.

    • Record the longer lifetime component (τ1) for each cell.

    • Statistically compare the average τ1 values between the sparse and confluent cell populations.

Visualizations

ER_Flipper_TR_Mechanism cluster_membrane ER Membrane Probe_Twisted Twisted ER Flipper-TR® (Low Tension) Short_Lifetime Shorter Fluorescence Lifetime (τ) Probe_Twisted->Short_Lifetime results in Probe_Planar Planar ER Flipper-TR® (High Tension) Long_Lifetime Longer Fluorescence Lifetime (τ) Probe_Planar->Long_Lifetime results in Low_Tension Low Membrane Tension Low_Tension->Probe_Twisted promotes High_Tension High Membrane Tension High_Tension->Probe_Planar promotes

Caption: Mechanism of ER Flipper-TR® in sensing ER membrane tension.

Confluency_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_outcome Expected Outcome Seed_Sparse Seed Cells (Sparse) ~30% Confluency Stain Stain with ER Flipper-TR® Seed_Sparse->Stain Seed_Confluent Seed Cells (Confluent) ~95% Confluency Seed_Confluent->Stain FLIM Acquire FLIM Images Stain->FLIM Analyze Analyze Fluorescence Lifetime (τ) FLIM->Analyze Result_Sparse Lower Average τ Higher Variability Analyze->Result_Sparse from sparse cells Result_Confluent Higher Average τ Lower Variability Analyze->Result_Confluent from confluent cells

Caption: Experimental workflow to assess the effect of cell confluency.

References

ER Flipper-TR FLIM Data Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ER Flipper-TR for Fluorescence Lifetime Imaging Microscopy (FLIM) data analysis.

Frequently Asked Questions (FAQs)

Q1: What is ER Flipper-TR and how does it report on membrane tension?

A1: ER Flipper-TR is a fluorescent probe designed to specifically label the endoplasmic reticulum (ER) membranes in live cells.[1][2] It reports on membrane tension through changes in its fluorescence lifetime.[1] The core of the probe consists of two dithienothiophene units that are twisted in their ground state. When inserted into a lipid bilayer, the physical forces and lipid packing within the membrane alter the degree of this twist. In membranes with higher tension and more ordered lipid packing, the probe becomes more planar, leading to a longer fluorescence lifetime. Conversely, in membranes with lower tension and less ordered lipids, the probe is more twisted, resulting in a shorter fluorescence lifetime.[3][4]

Q2: What are the typical fluorescence lifetime values for ER Flipper-TR?

A2: The fluorescence lifetime of ER Flipper-TR can range from approximately 2.8 ns to 7 ns.[1] In HeLa cells, the average lifetime in ER membranes is around 3.4 ns to 3.5 ns.[1][2][5] However, this can vary depending on the specific region of the ER, with tubules showing lifetimes up to 4.1 ns and sheets showing lifetimes from 3.2 to 3.8 ns.[1] It's important to note that these values are dependent on the cell type, experimental conditions, and the specific FLIM instrumentation used.[3]

Q3: Can I measure membrane tension using fluorescence intensity instead of lifetime?

A3: No, membrane tension measurements with ER Flipper-TR can only be reliably performed using FLIM.[1][6] Changes in fluorescence intensity or emission wavelength do not consistently correlate with membrane tension.[1][6]

Q4: What are the recommended excitation and emission settings for ER Flipper-TR?

A4: A common excitation wavelength for ER Flipper-TR is 488 nm using a pulsed laser.[1][6] The fluorescence emission is typically collected in a spectral window between 575 nm and 625 nm.[1][6]

Troubleshooting Guide

Issue 1: Low Photon Counts and Poor Signal-to-Noise Ratio

  • Q: My FLIM images are very noisy, and I have low photon counts per pixel. What can I do to improve this?

    • A: Low photon statistics are a common challenge with Flipper-TR FLIM.[3] Here are several strategies to improve your signal:

      • Increase probe concentration: While the recommended starting concentration is 1 µM, you may need to optimize this for your specific cell type.[1] However, be mindful that high concentrations can be cytotoxic.

      • Optimize acquisition time: Increase the pixel dwell time or the number of accumulated frames to collect more photons.

      • Binning: Apply spatial binning to your data during or after acquisition. This combines the photons from adjacent pixels, increasing the photon count per binned pixel at the cost of spatial resolution.

      • Check laser power: Ensure your laser power is adequate but avoid excessive power, which can lead to phototoxicity and photobleaching.

      • Use a sensitive detector: Time-Correlated Single Photon Counting (TCSPC) systems are highly sensitive and well-suited for FLIM.[3][7]

Issue 2: Inaccurate or Unexpected Fluorescence Lifetime Values

  • Q: The fluorescence lifetimes I'm measuring are outside the expected range for ER Flipper-TR. What could be the cause?

    • A: Several factors can lead to unexpected lifetime values:

      • Incorrect data fitting model: Flipper-TR decays are typically not well-described by a mono-exponential model. It is standard practice to fit the data using a bi-exponential decay model.[5] The longer lifetime component (τ₁) with the higher amplitude is generally used to report on membrane tension.[6]

      • Instrument Response Function (IRF): An inaccurate or absent IRF measurement can significantly skew lifetime calculations. Ensure you have a recent and accurate IRF for your system.

      • Laser Repetition Rate: High laser repetition rates (e.g., 80 MHz) can lead to artificially shortened lifetimes. A lower frequency, such as 20 MHz, is often recommended for Flipper-TR measurements.[2][3]

      • Changes in Lipid Composition: Remember that ER Flipper-TR's lifetime is sensitive to both membrane tension and lipid composition.[1][2] If the lipid composition of your experimental system is changing, this will also affect the measured lifetime.[1][6]

      • Phototoxicity: High laser power can induce cellular stress and alter membrane properties, leading to changes in the measured lifetime.

Issue 3: Difficulty with Data Analysis Software

  • Q: I'm having trouble analyzing my data in my FLIM software. Are there any general guidelines?

    • A: While specific steps vary between software packages (e.g., SymPhoTime, LAS X, FLIMJ), the general workflow is similar.[3][7] Here are some key considerations:

      • Data Import: Ensure your data is imported correctly into the software.

      • ROI Selection: Draw Regions of Interest (ROIs) on the ER structures you wish to analyze.

      • Fitting Model: Select a bi-exponential reconvolution fit model.[5][8]

      • Global vs. Pixel-by-Pixel Fitting: Decide whether to perform a global fit on an entire ROI or a pixel-by-pixel fit to generate a lifetime map. Pixel-by-pixel fitting requires sufficient photons in each pixel.

      • Phasor Analysis: As an alternative to iterative fitting, phasor analysis can be a powerful and computationally efficient method for analyzing Flipper-TR data.

Experimental Protocols & Data

ER Flipper-TR Staining Protocol (Optimized for HeLa Cells)
  • Prepare Stock Solution: Dissolve the ER Flipper-TR vial contents in 35 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C.[1]

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 1 µM in your cell culture medium.[1]

  • Cell Staining: Remove the existing growth medium from your cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Imaging: You can image the cells directly in the staining solution or wash them once with fresh medium before imaging.[6]

FLIM Data Acquisition Parameters
ParameterRecommended Setting
Excitation Wavelength 488 nm (pulsed laser)[1][6]
Laser Repetition Rate 20 MHz[2][3]
Emission Filter 600/50 nm bandpass[1][6]
Detector Time-Correlated Single Photon Counting (TCSPC)[3][7]
Comparative Fluorescence Lifetimes of Flipper Probes in HeLa Cells
Flipper ProbeTarget OrganelleAverage Lifetime (τavg)
Flipper-TR Plasma Membrane~4.5 ns[2][5]
ER Flipper-TR Endoplasmic Reticulum~3.5 ns[2][5]
Mito Flipper-TR Mitochondria~3.2 ns[2][5]
Lyso Flipper-TR Lysosomes~4.0 ns[5]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Cell & Probe Preparation cluster_acq FLIM Data Acquisition cluster_analysis Data Analysis cell_culture Culture Cells stain_cells Incubate Cells (15-30 min) cell_culture->stain_cells prepare_stock Prepare 1 mM ER Flipper-TR Stock in DMSO prepare_staining Dilute to 1 µM in Culture Medium prepare_stock->prepare_staining prepare_staining->stain_cells setup_microscope Configure FLIM Microscope (488 nm excitation, 20 MHz) stain_cells->setup_microscope Mount Sample acquire_data Acquire TCSPC Data setup_microscope->acquire_data import_data Import Data into FLIM Software acquire_data->import_data select_roi Select Regions of Interest (ROI) on ER Structures import_data->select_roi fit_model Apply Bi-exponential Reconvolution Fit select_roi->fit_model extract_lifetime Extract Lifetime (τ₁) fit_model->extract_lifetime data_analysis_pipeline cluster_fitting Iterative Fitting Method cluster_phasor Phasor Analysis Method raw_data Raw FLIM Data (.ptu, etc.) fitting_roi Define ROI raw_data->fitting_roi fourier_transform Fourier Transform of Decay Data raw_data->fourier_transform decay_curve Generate Photon Decay Curve fitting_roi->decay_curve biexponential_fit Bi-exponential Reconvolution Fit (τ₁, τ₂, α₁, α₂) decay_curve->biexponential_fit lifetime_map Generate Lifetime Map (τ₁) biexponential_fit->lifetime_map interpretation Interpret Lifetime Changes (Relate to Membrane Tension) lifetime_map->interpretation phasor_plot Generate Phasor Plot (G and S coordinates) fourier_transform->phasor_plot phasor_roi Select Phasor ROI phasor_plot->phasor_roi phasor_map Map Phasor ROI Back to Image phasor_roi->phasor_map phasor_map->interpretation

References

Technical Support Center: Instrument Response Function (IRF) in ER Flipper-TR FLIM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Instrument Response Function (IRF) for researchers, scientists, and drug development professionals using ER Flipper-TR in Fluorescence Lifetime Imaging Microscopy (FLIM) experiments.

Frequently Asked Questions (FAQs)

Q1: What is an Instrument Response Function (IRF) in the context of FLIM?

A1: The Instrument Response Function (IRF) represents the temporal profile of the fluorescence signal that your FLIM system would record from a fluorophore with an infinitely short lifetime.[1] It essentially captures the temporal spread of the photon arrival times caused by the instrumentation itself, including the pulsed laser, detectors, and electronics.[2] For accurate fluorescence lifetime measurements, the IRF must be accounted for in the data analysis, typically through a process called deconvolution.[3]

Q2: Why is measuring the IRF crucial for ER Flipper-TR FLIM experiments?

A2: Measuring the IRF is critical for obtaining accurate fluorescence lifetime values from your ER Flipper-TR experiments. The measured fluorescence decay is a convolution of the true fluorescence decay of the probe and the IRF of the system.[4] If the IRF is not considered, especially when measuring short lifetimes or multi-exponential decays, the calculated lifetimes will be inaccurate.[3][4] ER Flipper-TR reports on membrane tension through changes in its fluorescence lifetime, so a precise lifetime measurement is paramount for reliable results.[5][6]

Q3: How often should I measure the IRF?

A3: It is best practice to measure the IRF before each experiment.[7][8] The IRF can be affected by changes in instrument settings, laser stability, and detector performance.[4] Therefore, to ensure the highest accuracy, the IRF should be recorded using the same experimental settings (e.g., laser power, dichroic mirrors, emission filters, and detector settings) as your ER Flipper-TR sample measurement.[1][4]

Q4: What are the common methods for measuring the IRF?

A4: Several methods can be used to measure the IRF:

  • Second Harmonic Generation (SHG): Using non-centrosymmetric crystals like urea or KDP, which generate a signal at half the excitation wavelength.[1][4] This is a common and reliable method for multiphoton FLIM systems.

  • Scattering Solutions: Using a colloidal suspension like Ludox to scatter the excitation light.[9] This method requires careful filtering to ensure only scattered excitation light reaches the detector.

  • Quenched Fluorescent Dyes: Using a fluorophore with a known very short lifetime, such as a quenched fluorescein solution.[7][8] The dye should have similar excitation and emission properties to the experimental probe.[7]

  • Synthetic IRF: Some software can generate a synthetic IRF directly from the rising edge of the fluorescence decay profile.[3][7] While convenient, a measured IRF is often more accurate.[3]

Troubleshooting Guide

Q1: My measured IRF is very broad. What could be the cause?

A1: A broad IRF can be caused by several factors:

  • Laser Pulse Width: The duration of your laser pulse contributes to the IRF width.

  • Detector Timing Jitter: The precision of your detector in timing the arrival of photons.

  • Electronic Noise: Noise in the timing electronics can broaden the IRF.

  • Incorrect IRF Measurement: If you are using a fluorescent dye to measure the IRF, ensure it is properly quenched and has a very short lifetime.[7] When using SHG, ensure you are collecting the signal as narrowly as possible around half the excitation wavelength to avoid contamination from fluorescence.[4]

Q2: I am getting a low signal-to-noise ratio when measuring my IRF. What should I do?

A2: Low signal during IRF measurement is a common issue, especially with quenched dyes that have low quantum yields.[1][3] Here are some steps to improve the signal:

  • For SHG: While the signal can be very bright and potentially damage detectors, you can start with very low excitation power and gradually increase it.[4] A slight defocusing of the image can also help.[4]

  • For Scattering Solutions: Ensure your solution is not too dilute. However, be cautious as a very concentrated solution can lead to multiple scattering events. The count rate for the IRF measurement should ideally be much lower than for your sample measurement.[9]

  • Increase Acquisition Time: Acquiring the IRF for a longer period can improve the signal-to-noise ratio.

Q3: The lifetime values for my ER Flipper-TR probe seem incorrect even after IRF deconvolution. What else could be wrong?

A3: If your lifetime values are still suspect after accounting for the IRF, consider the following:

  • IRF and Sample Mismatch: Ensure that the IRF was measured with the exact same settings as your sample.[1][4] Any discrepancy in laser power, filters, or detector settings can lead to an inaccurate deconvolution.

  • Background Fluorescence: The ER is a complex environment, and there might be background fluorescence that is not accounted for. A background subtraction step might be necessary.[2]

  • Incorrect Fitting Model: ER Flipper-TR often exhibits a double-exponential decay.[5] Ensure you are using an appropriate fitting model in your analysis software.

  • Probe Environment: Changes in the local environment of the ER membrane, other than tension, can also affect the probe's lifetime.[5]

Quantitative Data Summary

ParameterTypical Value/RangeSource
ER Flipper-TR Excitation Wavelength 485 nm or 488 nm[5][10]
ER Flipper-TR Emission Collection 575 - 625 nm (e.g., 600/50 nm bandpass)[5][10]
ER Flipper-TR Fluorescence Lifetime 2.8 - 7.0 ns[5][11]
Typical IRF Full Width at Half Maximum (FWHM) Several hundred picoseconds[3]
Laser Repetition Rate for Flipper-TR 20 MHz (ideal)[12][13]

Experimental Protocols

Protocol 1: IRF Measurement using Second Harmonic Generation (SHG) from Urea Crystals
  • Prepare Urea Crystals: Dissolve urea in ethanol to create a saturated solution. Place a drop of this solution onto a coverslip and allow it to evaporate, which will result in the formation of micro-crystals.[9]

  • Microscope Setup:

    • Place the coverslip with urea crystals on the microscope stage.

    • Use the same objective and dichroic mirror that you will use for your ER Flipper-TR experiment.

    • Remove any emission filters or use a bandpass filter centered at half the wavelength of your two-photon excitation laser.[1]

  • Image Acquisition:

    • Focus on the urea crystals.

    • Set your two-photon laser to the same wavelength you will use for your experiment.

    • Crucially, start with a very low laser power to avoid damaging the detector, as the SHG signal can be very intense. [4]

    • Gradually increase the laser power until you see a signal. You can also slightly defocus to spread the signal.[4]

    • Acquire the SHG signal using the same FLIM settings (e.g., time channels, TAC settings) as you will for your sample.[1]

  • Data Analysis: The acquired SHG signal is your IRF. This can now be loaded into your FLIM analysis software.

Protocol 2: ER Flipper-TR Staining and FLIM Imaging
  • Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous DMSO.[5]

  • Cell Staining: Dilute the stock solution to the desired concentration (e.g., 1 µM) in your cell culture medium.[5] Apply this staining solution to your cells.

  • FLIM Imaging:

    • Image the cells using a FLIM microscope.

    • Excite the ER Flipper-TR probe with a pulsed laser at 485 nm or 488 nm.[5]

    • Collect the fluorescence emission through a bandpass filter, for example, 600/50 nm.[5]

    • Optimize acquisition settings to accumulate sufficient photon counts for good statistics while minimizing phototoxicity.[5]

  • Data Analysis:

    • Import the FLIM data into your analysis software.

    • Load the previously measured IRF.

    • Perform a deconvolution and fit the fluorescence decay curves (e.g., from a region of interest in the ER) using a double-exponential model to extract the lifetimes τ1 and τ2.[5] The longer lifetime (τ1) is typically used to report on membrane tension.[5]

Visualizations

ER_Flipper_TR_FLIM_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_irf Prepare IRF Sample (e.g., Urea Crystals) measure_irf Measure IRF prep_irf->measure_irf prep_cells Prepare and Stain Cells with ER Flipper-TR measure_sample Acquire FLIM Data from ER Flipper-TR prep_cells->measure_sample load_data Load IRF and FLIM Data measure_irf->load_data measure_sample->load_data deconvolve Deconvolve IRF from Sample Decay load_data->deconvolve fit_decay Fit Decay Curve (Double Exponential) deconvolve->fit_decay extract_lifetime Extract Lifetime (τ) fit_decay->extract_lifetime

Caption: Workflow for an ER Flipper-TR FLIM experiment, including IRF measurement.

IRF_Troubleshooting start Problem with IRF? q_broad Is the IRF too broad? start->q_broad q_low_signal Is the IRF signal too low? start->q_low_signal q_bad_fit Are lifetime fits inaccurate? start->q_bad_fit a_broad1 Check laser pulse width and detector jitter. q_broad->a_broad1 Yes a_broad2 Ensure proper quenching of fluorescent standard. q_broad->a_broad2 Yes a_broad3 Use narrow bandpass for SHG. q_broad->a_broad3 Yes a_low1 Increase acquisition time. q_low_signal->a_low1 Yes a_low2 Carefully increase laser power for SHG (start low!). q_low_signal->a_low2 Yes a_low3 Adjust concentration of scattering solution. q_low_signal->a_low3 Yes a_bad1 Verify IRF and sample settings match EXACTLY. q_bad_fit->a_bad1 Yes a_bad2 Check for and subtract background fluorescence. q_bad_fit->a_bad2 Yes a_bad3 Use appropriate fitting model (e.g., double exponential). q_bad_fit->a_bad3 Yes

Caption: Troubleshooting decision tree for common IRF issues in FLIM.

Deconvolution_Principle cluster_input Inputs cluster_process Process cluster_output Output measured_decay Measured Fluorescence Decay (Convolution of True Decay and IRF) deconvolution Deconvolution Algorithm measured_decay->deconvolution measured_irf Measured IRF (System's Response) measured_irf->deconvolution true_decay True Fluorescence Decay (Used for Lifetime Fitting) deconvolution->true_decay

Caption: The principle of IRF deconvolution in FLIM data analysis.

References

Validation & Comparative

A Comparative Guide to Endoplasmic Reticulum Membrane Tension Sensors: ER Flipper-TR® vs. Genetically Encoded Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a central organelle in eukaryotic cells, playing a pivotal role in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of the ER membrane, particularly its tension, is increasingly recognized as a critical regulator of these functions. Consequently, accurate measurement of ER membrane tension is crucial for understanding cellular physiology and pathology. This guide provides a comprehensive comparison of two prominent methodologies for measuring ER membrane tension: the fluorescent probe ER Flipper-TR® and genetically encoded tension sensors.

At a Glance: Key Differences

FeatureER Flipper-TR®Genetically Encoded Tension Sensors
Sensor Type Small molecule, fluorescent probeProtein-based, genetically encoded
Mechanism of Action Fluorescence lifetime changes based on membrane lipid packingTypically Förster Resonance Energy Transfer (FRET) changes due to protein extension
Targeting Chemical targeting to ER surface proteins[1]Genetic targeting to specific ER-resident proteins
Readout Fluorescence Lifetime Imaging Microscopy (FLIM)[2]Ratiometric or FLIM-FRET imaging[3]
Quantification Relative changes in membrane tension; calibration for absolute values is complex[4]Can be calibrated to report forces in piconewtons (pN)[5]
Temporal Resolution Limited by FLIM acquisition speed[6]Can achieve high temporal resolution with appropriate imaging setups[7]
Specificity Targets the general ER membraneCan be targeted to specific proteins or subdomains of the ER
Potential for Artifacts Susceptible to changes in lipid composition, phototoxicity[8][9]Overexpression can perturb cellular function; photobleaching of fluorophores[10]

Delving Deeper: A Quantitative Comparison

The following table summarizes the key quantitative parameters of ER Flipper-TR® and a representative FRET-based genetically encoded tension sensor targeted to the ER.

ParameterER Flipper-TR®Genetically Encoded FRET Sensor (Representative)
Fluorescence Lifetime Range 2.8 - 7 ns[2]Donor lifetime changes upon FRET (e.g., GFP variants ~2-3 ns)
Average Lifetime in ER (HeLa cells) ~3.5 nsNot applicable (ratiometric measurement)
Sensitivity Reports changes in membrane tension upon osmotic shock[3][11]piconewton-scale forces[5]
Dynamic Range Lifetime can vary significantly with membrane order and tension[4]FRET efficiency changes are typically in the range of 5-25% in vivo[12]
Excitation Wavelength ~488 nm[2]Dependent on the FRET pair (e.g., CFP ~430 nm, GFP ~488 nm)
Emission Wavelength ~575 - 625 nm[2]Dependent on the FRET pair (e.g., CFP ~475 nm, YFP ~525 nm)

Visualizing the Mechanisms

To understand how these sensors report on membrane tension, it is essential to visualize their underlying mechanisms.

ER_Flipper_TR_Mechanism Mechanism of ER Flipper-TR®. cluster_membrane ER Membrane Low_Tension Low Tension (Loosely Packed Lipids) Flipper_Twisted ER Flipper-TR® (Twisted Conformation) Low_Tension->Flipper_Twisted Allows twisting High_Tension High Tension (Tightly Packed Lipids) Flipper_Planar ER Flipper-TR® (Planar Conformation) High_Tension->Flipper_Planar Forces planarization Short_Lifetime Shorter Fluorescence Lifetime Flipper_Twisted->Short_Lifetime Long_Lifetime Longer Fluorescence Lifetime Flipper_Planar->Long_Lifetime

Caption: Mechanism of ER Flipper-TR®.

GETS_Mechanism Mechanism of a FRET-based Genetically Encoded Tension Sensor. cluster_protein ER-Resident Protein No_Force No Force FRET_Sensor_Relaxed FRET Sensor (Relaxed State) No_Force->FRET_Sensor_Relaxed Donor & Acceptor in close proximity Force Applied Force FRET_Sensor_Stretched FRET Sensor (Stretched State) Force->FRET_Sensor_Stretched Increases distance between Donor & Acceptor High_FRET High FRET FRET_Sensor_Relaxed->High_FRET Low_FRET Low FRET FRET_Sensor_Stretched->Low_FRET

Caption: Mechanism of a FRET-based Genetically Encoded Tension Sensor.

Experimental Workflows: A Side-by-Side Look

The following diagram illustrates the typical experimental workflows for using ER Flipper-TR® and a genetically encoded tension sensor.

Experimental_Workflow Comparative Experimental Workflow. cluster_flipper ER Flipper-TR® cluster_gets Genetically Encoded Tension Sensor Start_F Start Incubate Incubate cells with ER Flipper-TR® probe Start_F->Incubate Wash Wash cells Incubate->Wash Image_FLIM Image with FLIM Wash->Image_FLIM Analyze_Lifetime Analyze fluorescence lifetime Image_FLIM->Analyze_Lifetime End_F End Analyze_Lifetime->End_F Start_G Start Transfect Transfect cells with a plasmid encoding the sensor Start_G->Transfect Express Allow for protein expression Transfect->Express Image_FRET Image with FRET microscopy (ratiometric or FLIM) Express->Image_FRET Analyze_FRET Analyze FRET efficiency Image_FRET->Analyze_FRET End_G End Analyze_FRET->End_G

Caption: Comparative Experimental Workflow.

Detailed Experimental Protocols

ER Flipper-TR® Staining and FLIM Imaging

This protocol is adapted from manufacturer's recommendations and published studies.[2][13]

Materials:

  • ER Flipper-TR® probe (e.g., from Spirochrome)

  • Anhydrous DMSO

  • Cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of ER Flipper-TR® in anhydrous DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in a live-cell imaging dish and allow them to adhere and grow to the desired confluency.

  • Staining: Dilute the 1 mM ER Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium. Replace the existing medium in the imaging dish with the staining solution.

  • Incubation: Incubate the cells with the staining solution for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional): Gently wash the cells once or twice with pre-warmed culture medium to remove excess probe. For long-term imaging, washing may not be necessary as the probe is only fluorescent in membranes.

  • FLIM Imaging:

    • Place the imaging dish on the FLIM microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

    • Excite the sample with the pulsed laser (e.g., 488 nm) and collect the emission using the appropriate filter set.

    • Acquire FLIM data, ensuring sufficient photon counts for accurate lifetime analysis.

  • Data Analysis:

    • Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetime (τ).

    • Generate a fluorescence lifetime map of the ER.

    • Analyze changes in the average fluorescence lifetime to infer changes in ER membrane tension.

Genetically Encoded FRET-Based Tension Sensor for ER Membrane

This is a generalized protocol based on established methods for FRET-based sensors.[3][5][14]

Materials:

  • Plasmid DNA encoding an ER-targeted FRET-based tension sensor (e.g., containing an ER signal sequence and a transmembrane domain of an ER-resident protein). The sensor typically consists of a FRET pair (e.g., CFP and YFP) flanking a force-sensitive linker domain.

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope equipped for FRET imaging (either ratiometric or FLIM).

Procedure:

  • Cell Seeding: Seed cells in a live-cell imaging dish.

  • Transfection: Transfect the cells with the plasmid DNA encoding the ER-targeted tension sensor using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Allow the cells to express the sensor protein for 24-48 hours. The optimal expression time should be determined empirically to ensure proper protein folding and localization to the ER without causing significant overexpression artifacts.

  • FRET Imaging:

    • Place the imaging dish on the microscope stage.

    • For Ratiometric FRET: Acquire images in the donor, acceptor, and FRET channels.

    • For FLIM-FRET: Acquire fluorescence lifetime data of the donor fluorophore.

  • Data Analysis:

    • For Ratiometric FRET: After correcting for background and spectral bleed-through, calculate the FRET efficiency or the ratio of acceptor to donor emission.

    • For FLIM-FRET: Analyze the fluorescence lifetime of the donor fluorophore. A decrease in the donor lifetime indicates an increase in FRET efficiency.

    • Correlate changes in FRET with changes in the force exerted on the sensor.

Conclusion: Choosing the Right Tool for the Job

Both ER Flipper-TR® and genetically encoded tension sensors are powerful tools for investigating the mechanics of the endoplasmic reticulum membrane. The choice between them depends on the specific research question.

ER Flipper-TR® is an excellent choice for:

  • Rapidly assessing global changes in ER membrane tension.

  • Experiments where genetic manipulation is undesirable or difficult .

  • Studies where the overall lipid packing state of the ER membrane is of interest.

Genetically encoded tension sensors are more suitable for:

  • Measuring the forces exerted on specific ER-resident proteins .

  • Investigating localized tension changes within ER subdomains.

  • Correlating force dynamics with specific cellular processes involving known proteins.

By understanding the principles, advantages, and limitations of each approach, researchers can select the most appropriate tool to unravel the intricate role of membrane tension in the dynamic world of the endoplasmic reticulum.

References

A Head-to-Head Comparison of ER Flipper-TR 28 and Mito Flipper-TR for Organelle-Specific Tension Measurement

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning field of mechanobiology, understanding how mechanical forces impact the function of individual organelles is paramount. The Flipper-TR series of fluorescent probes has emerged as a powerful tool for measuring membrane tension in living cells. This guide provides a detailed comparison of two key members of this family: ER Flipper-TR 28, which targets the endoplasmic reticulum, and Mito Flipper-TR, designed for mitochondrial membranes. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.

Probes Overview and Targeting Mechanism

Both this compound and Mito Flipper-TR are sophisticated molecular rotors that report changes in membrane tension through alterations in their fluorescence lifetime. Their core structure, a "flipper" mechanophore, consists of two twisted dithienothiophenes. In a low-tension, disordered membrane, the two "flippers" can freely rotate, resulting in a shorter fluorescence lifetime. Conversely, increased membrane tension orders the lipid bilayer, restricting this rotation and leading to a longer fluorescence lifetime.[1][2][3] This change in fluorescence lifetime is quantifiable using Fluorescence Lifetime Imaging Microscopy (FLIM).

The key distinction between these probes lies in their organelle-specific targeting moieties:

  • This compound: This probe is engineered with a pentafluorophenyl group. This group covalently reacts with cysteine residues on the cytoplasmic face of proteins embedded in the endoplasmic reticulum membrane, ensuring specific and stable labeling.[1]

  • Mito Flipper-TR: This probe incorporates a lipophilic triphenylphosphonium cation. This positively charged group is sequestered by the highly negative membrane potential of the inner mitochondrial membrane, leading to its accumulation within the mitochondria.[1][4]

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and Mito Flipper-TR based on published data. It is important to note that fluorescence lifetime is the critical parameter for measuring membrane tension with these probes, not fluorescence intensity.[1]

FeatureThis compoundMito Flipper-TR
Target Organelle Endoplasmic ReticulumMitochondria
Targeting Moiety Pentafluorophenyl groupTriphenylphosphonium cation
Excitation Wavelength (typical) 488 nm488 nm
Emission Wavelength (typical) 575 - 625 nm575 - 625 nm
Reported Fluorescence Lifetime Range ~2.8 - 7.0 ns~2.8 - 7.0 ns
Average Lifetime in HeLa Cells (resting state) ~3.5 ns~3.2 ns
Response to Osmotic Shock Uniform increase in lifetime with hypotonic shockUniform increase in lifetime with hypotonic shock

Experimental Protocols

Accurate and reproducible measurements with Flipper-TR probes require careful adherence to established protocols. Below are detailed methodologies for cell labeling and FLIM imaging.

Cell Labeling Protocol
  • Probe Preparation: Prepare a 1 mM stock solution of this compound or Mito Flipper-TR in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final concentration of 0.5 - 1 µM in pre-warmed, serum-free cell culture medium. Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the existing cell culture medium and gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing (Optional but Recommended): For optimal signal-to-noise, gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any unbound probe.

  • Imaging: Immediately proceed with FLIM imaging. It is recommended to maintain the cells in a suitable imaging medium at 37°C and 5% CO2 during the experiment.

FLIM Imaging and Data Analysis
  • Microscope Setup: Utilize a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) electronics for FLIM.

  • Excitation: Excite the Flipper-TR probes using a 488 nm pulsed laser.

  • Emission Collection: Collect the fluorescence emission through a 575-625 nm bandpass filter.

  • Image Acquisition: Acquire FLIM data with sufficient photon counts per pixel to ensure robust fitting of the fluorescence decay curves.

  • Data Analysis:

    • Fit the fluorescence decay curve for each pixel or region of interest (ROI) to a bi-exponential decay model.

    • The longer lifetime component (τ1) is the parameter that correlates with membrane tension.

    • Generate a pseudo-colored lifetime map of the image, where the color scale represents the fluorescence lifetime, and thus the membrane tension.

Signaling Pathways and Experimental Workflows

Changes in organelle membrane tension are often linked to specific cellular signaling pathways and stress responses. The diagrams below, generated using the DOT language, illustrate relevant pathways and a typical experimental workflow for using these probes.

experimental_workflow Experimental Workflow for Organelle Tension Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture staining Cell Staining (0.5-1 µM probe) cell_culture->staining probe_prep Probe Preparation (1 mM stock in DMSO) probe_prep->staining wash Wash (optional) staining->wash stimulus Apply Stimulus (e.g., osmotic shock, drug) wash->stimulus flim FLIM Imaging stimulus->flim decay_fit Fit Fluorescence Decay (bi-exponential) flim->decay_fit lifetime_map Generate Lifetime Map decay_fit->lifetime_map quantification Quantify Lifetime Changes lifetime_map->quantification

Caption: A typical experimental workflow for measuring organelle membrane tension.

er_stress_pathway Simplified ER Stress (UPR) Signaling Pathway er_stress ER Stress (e.g., altered membrane tension) unfolded_proteins Accumulation of Unfolded Proteins er_stress->unfolded_proteins ire1 IRE1α unfolded_proteins->ire1 perk PERK unfolded_proteins->perk atf6 ATF6 unfolded_proteins->atf6 xbp1_splicing XBP1 mRNA Splicing ire1->xbp1_splicing apoptosis Apoptosis (prolonged stress) ire1->apoptosis eif2a_phos eIF2α Phosphorylation perk->eif2a_phos perk->apoptosis atf6_cleavage ATF6 Cleavage atf6->atf6_cleavage chaperone_exp ↑ Chaperone Expression xbp1_splicing->chaperone_exp erdaj ↑ ERAD Components xbp1_splicing->erdaj protein_trans_atten ↓ Protein Translation eif2a_phos->protein_trans_atten atf6_cleavage->chaperone_exp

Caption: The Unfolded Protein Response (UPR) pathway in the ER.

mito_stress_pathway Simplified Mitochondrial Stress (UPRmt) Signaling mito_stress Mitochondrial Stress (e.g., altered membrane tension) proteostasis_imbalance Proteostasis Imbalance mito_stress->proteostasis_imbalance atfs1 ATFS-1 proteostasis_imbalance->atfs1 import_inhibition Mitochondrial Import Inhibition atfs1->import_inhibition nuclear_translocation Nuclear Translocation import_inhibition->nuclear_translocation gene_expression ↑ Expression of: - Chaperones (HSP60) - Proteases (LONP1) nuclear_translocation->gene_expression mito_homeostasis Restoration of Mitochondrial Homeostasis gene_expression->mito_homeostasis

Caption: The Mitochondrial Unfolded Protein Response (UPRmt).

Concluding Remarks

Both this compound and Mito Flipper-TR are invaluable tools for the quantitative analysis of membrane tension in their respective organelles. Their shared core mechanophore ensures a consistent and reliable reporting mechanism based on fluorescence lifetime. The choice between them is dictated entirely by the research question at hand. This compound is the probe of choice for investigating processes related to protein folding and secretion, calcium homeostasis, and lipid biosynthesis, all of which are intimately linked to the endoplasmic reticulum. In contrast, Mito Flipper-TR is essential for studies on cellular bioenergetics, apoptosis, and mitochondrial dynamics. By providing a direct readout of membrane tension, these probes offer a unique window into the mechanobiology of subcellular compartments, paving the way for new discoveries in cell biology and the development of novel therapeutic strategies.

References

A Comparative Guide to ER Flipper-TR and Alternatives for Measuring Endoplasmic Reticulum Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ER Flipper-TR, a fluorescent probe for measuring membrane tension in the endoplasmic reticulum (ER), with other relevant alternatives. We present key performance data, detailed experimental protocols, and visual representations of associated biological pathways and experimental workflows to assist researchers in selecting the most appropriate tools for their studies.

Introduction to ER Membrane Tension and its Measurement

The endoplasmic reticulum (ER) is a critical organelle involved in protein and lipid synthesis, and its functions are intricately linked to the physical properties of its membrane. ER membrane tension, a measure of the in-plane force acting on the lipid bilayer, plays a crucial role in regulating ER morphology, protein function, and cellular signaling pathways such as the unfolded protein response (UPR). Dysregulation of ER membrane tension has been implicated in various diseases, making its accurate measurement a key aspect of cell biology and drug discovery research.

Fluorescent probes offer a non-invasive method to study membrane tension in living cells. ER Flipper-TR is a specifically designed probe for this purpose, and this guide will compare its performance with other available methods.

Probe Comparison: ER Flipper-TR vs. Alternatives

ER Flipper-TR belongs to a family of mechanosensitive fluorescent probes that report changes in membrane tension through alterations in their fluorescence lifetime. The primary alternative for assessing ER membrane properties is Laurdan, a solvatochromic dye sensitive to the lipid packing and hydration of the membrane.

FeatureER Flipper-TRER-LaurdanFlipper-TR (Plasma Membrane)Mito Flipper-TR (Mitochondria)Lyso Flipper-TR (Lysosomes)
Target Organelle Endoplasmic ReticulumEndoplasmic ReticulumPlasma MembraneMitochondriaLysosomes
Sensing Mechanism Planarization of a twisted dithienothiophene mechanophoreDipolar relaxation sensitive to water penetration in the bilayerPlanarization of a twisted dithienothiophene mechanophorePlanarization of a twisted dithienothiophene mechanophorePlanarization of a twisted dithienothiophene mechanophore
Primary Readout Fluorescence LifetimeRatiometric Intensity (Generalized Polarization - GP)Fluorescence LifetimeFluorescence LifetimeFluorescence Lifetime
Typical Lifetime (HeLa cells) ~3.5 ns[1][2][3]Not applicable~4.5 ns[1][2][3]~3.2 ns[1][2][3]~4.0 ns[3]
Response to Increased Tension Increased fluorescence lifetimeDecreased GP value (increased fluidity)Increased fluorescence lifetimeIncreased fluorescence lifetimeIncreased fluorescence lifetime
Specificity High, via a pentafluorophenyl group reacting with ER surface proteins[3]High, via a pentafluorophenyl group with a PEG linkerHigh, spontaneous insertion into the plasma membraneHigh, via a triphenylphosphonium cationHigh, via a morpholine headgroup
Instrumentation Fluorescence Lifetime Imaging Microscopy (FLIM)Ratiometric fluorescence microscopyFluorescence Lifetime Imaging Microscopy (FLIM)Fluorescence Lifetime Imaging Microscopy (FLIM)Fluorescence Lifetime Imaging Microscopy (FLIM)

Experimental Protocols

ER Flipper-TR Staining and FLIM Imaging

This protocol is adapted from manufacturer guidelines and relevant publications for live-cell imaging of ER membrane tension.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of ER Flipper-TR in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C.

2. Cell Culture and Staining:

  • Culture cells to the desired confluency on glass-bottom dishes suitable for high-resolution microscopy.

  • On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM ER Flipper-TR stock solution to a final concentration of 1 µM in pre-warmed cell culture medium.

  • Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

3. FLIM Imaging:

  • After incubation, cells can be imaged directly in the staining solution or after washing with fresh culture medium.

  • Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system for FLIM.

  • Excitation: ~488 nm pulsed laser.

  • Emission: Collect photons between 575 and 625 nm.

  • Data Acquisition: Acquire photon arrival time data for each pixel to construct a fluorescence lifetime image.

  • Data Analysis: Fit the fluorescence decay curves with a bi-exponential model to determine the fluorescence lifetime (τ). The longer lifetime component (τ1) is typically used to report on membrane tension.

ER-Laurdan Staining and GP Imaging

This protocol provides a general guideline for using an ER-targeted Laurdan probe.

1. Reagent Preparation:

  • Prepare a stock solution of ER-Laurdan in a suitable organic solvent (e.g., ethanol or DMSO) as per the manufacturer's instructions.

2. Cell Culture and Staining:

  • Grow cells on glass-bottom dishes.

  • Prepare a staining solution by diluting the ER-Laurdan stock solution in culture medium to a final concentration of 5-10 µM.

  • Incubate the cells for 30-60 minutes at 37°C.

3. Ratiometric Imaging:

  • Use a fluorescence microscope equipped with two emission channels.

  • Excitation: ~350-400 nm.

  • Emission Channels:

    • Channel 1 (gel phase): ~440 nm

    • Channel 2 (liquid-crystalline phase): ~490 nm

  • Acquire images simultaneously or sequentially in both channels.

4. GP Calculation:

  • Calculate the Generalized Polarization (GP) value for each pixel using the following formula: GP = (I_440 - G * I_490) / (I_440 + G * I_490) where I_440 and I_490 are the intensities in the respective channels and G is a calibration factor for the instrument.

  • GP values range from +1 (highly ordered) to -1 (highly disordered).

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

G cluster_ER Endoplasmic Reticulum cluster_Signaling Signaling Cascade cluster_Response Cellular Response ER_Stress ER Stress (e.g., Unfolded Proteins, Altered Membrane Tension) UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) ER_Stress->UPR_Sensors IRE1 IRE1 Pathway PERK PERK Pathway ATF6 ATF6 Pathway Adaptation Adaptation (Chaperone Upregulation, ERAD, Attenuation of Translation) IRE1->Adaptation Apoptosis Apoptosis (Prolonged Stress) IRE1->Apoptosis PERK->Adaptation PERK->Apoptosis ATF6->Adaptation

Caption: Unfolded Protein Response (UPR) signaling pathway.

G Start Start Cell_Culture Cell Culture on Glass-Bottom Dish Start->Cell_Culture Probe_Staining Incubate with ER Flipper-TR (1µM, 30 min) Cell_Culture->Probe_Staining Microscope_Setup FLIM Microscope Setup (Pulsed Laser, TCSPC) Probe_Staining->Microscope_Setup Image_Acquisition Image Acquisition (Ex: 488nm, Em: 575-625nm) Microscope_Setup->Image_Acquisition Data_Analysis Data Analysis (Bi-exponential Fit of Decay) Image_Acquisition->Data_Analysis Lifetime_Map Generate Fluorescence Lifetime Map Data_Analysis->Lifetime_Map End End Lifetime_Map->End

Caption: Experimental workflow for FLIM measurement.

Discussion and Conclusion

ER Flipper-TR provides a direct and quantitative measurement of ER membrane tension through fluorescence lifetime imaging. Its high specificity and the direct relationship between lifetime and tension make it a powerful tool for mechanobiology studies.

Laurdan, on the other hand, offers a ratiometric intensity-based readout of membrane order and fluidity. While changes in membrane tension can influence lipid packing and thus be detected by Laurdan, the relationship is less direct than with Flipper probes. Laurdan's sensitivity to the local environment, including hydration and lipid composition, can make the interpretation of results in terms of absolute tension more complex.

Cross-Validation: Currently, there is a lack of direct, head-to-head cross-validation studies in the published literature that quantitatively compare the performance of ER Flipper-TR and ER-Laurdan in response to controlled changes in ER membrane tension. While both probes are established tools for studying membrane properties, their complementary nature suggests that they may provide different but related insights into the state of the ER membrane. Future studies directly comparing these probes under various experimental conditions would be highly valuable for the research community.

References

A Comparative Guide to ER Flipper-TR and Alternative Techniques for Measuring Endoplasmic Reticulum Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate workings of the endoplasmic reticulum (ER), understanding the physical properties of its membrane is paramount. The ER is a central player in protein synthesis and folding, lipid metabolism, and calcium homeostasis, and its functions are intrinsically linked to the biophysical state of its membrane. This guide provides a comprehensive comparison of ER Flipper-TR, a widely used fluorescent probe for measuring ER membrane tension, with alternative techniques, primarily focusing on molecular rotors for assessing ER membrane viscosity. We will delve into their mechanisms, limitations, and present available quantitative data and experimental protocols to aid in the selection of the most suitable tool for your research needs.

ER Flipper-TR: A Fluorescent Reporter of Membrane Tension

ER Flipper-TR is a specialized fluorescent probe designed to specifically target the endoplasmic reticulum and report changes in membrane tension through alterations in its fluorescence lifetime.[1][2][3] Its mechanism relies on a "flipper" mechanophore, composed of two twisted dithienothiophenes.[1][3] When inserted into a lipid bilayer, the degree of twisting between these two moieties is influenced by the lateral pressure within the membrane. Increased membrane tension leads to a more planar conformation of the mechanophore, resulting in a longer fluorescence lifetime.[4] This property makes ER Flipper-TR a valuable tool for mechanobiology studies, allowing for the visualization and quantification of membrane tension dynamics in live cells.[1][2][3]

Limitations of ER Flipper-TR

Despite its utility, ER Flipper-TR has several limitations that researchers should consider:

  • Indirect Measurement of Viscosity: ER Flipper-TR directly measures membrane tension, which is related to but distinct from membrane viscosity. While changes in lipid packing and order affect both parameters, this probe does not provide a direct readout of the ER membrane's viscosity.

  • Dependence on Fluorescence Lifetime Imaging Microscopy (FLIM): The measurement of membrane tension with ER Flipper-TR is exclusively dependent on FLIM, a specialized microscopy technique that measures the decay rate of fluorescence.[1] This requirement may not be readily available in all research laboratories.

  • Sensitivity to Lipid Composition: The fluorescence lifetime of ER Flipper-TR can be influenced by changes in the lipid composition of the ER membrane, independent of membrane tension.[1] This can complicate the interpretation of results in experiments where lipid metabolism is altered.

  • Potential for Off-Target Staining: While designed for ER specificity, like many fluorescent probes, the potential for non-specific localization in other intracellular membranes should be carefully evaluated in the specific cell type and experimental conditions being used.

Alternative Techniques: Molecular Rotors for ER Viscosity

A prominent class of alternative probes for characterizing the ER membrane's physical state is "molecular rotors." These fluorescent molecules are designed to report on the viscosity of their microenvironment. Their mechanism of action is based on the principle of restricted intramolecular rotation. In a low-viscosity environment, the different parts of the molecule can rotate freely, which provides a non-radiative decay pathway for the excited state, leading to low fluorescence. In a viscous environment, this intramolecular rotation is hindered, forcing the molecule to relax through radiative pathways, resulting in a significant increase in fluorescence intensity and/or lifetime.[5][6][7]

Several molecular rotors have been specifically engineered to target the endoplasmic reticulum, offering a direct way to measure ER membrane viscosity. These include probes based on BODIPY, coumarin, and other fluorophores coupled to ER-targeting moieties.[8][9][10]

Quantitative Comparison of ER Probes

Direct, head-to-head quantitative comparisons of ER Flipper-TR and various molecular rotors in the same experimental system are scarce in the published literature. However, we can compile the available photophysical and performance data for individual probes to facilitate a comparative assessment.

PropertyER Flipper-TRMolecular Rotor (GE-Y)Molecular Rotor (Re1 Complex)Molecular Rotor (Oxazolopyridinium-based)
Parameter Measured Membrane TensionViscosityViscosityViscosity
Mechanism Mechanophore PlanarizationRestricted Intramolecular RotationRestricted Intramolecular RotationRestricted Intramolecular Rotation
Readout Fluorescence LifetimeFluorescence IntensityPhosphorescence LifetimeFluorescence Intensity
Excitation Max (λex) ~480 nm[1][3]~430 nm~488 nmNot Specified
Emission Max (λem) ~600 nm[1][3]~550 nm~520 nm~650 nm[10]
Fluorescence Lifetime 2.8 - 7.0 ns[1][2][11]Not reported2420 - 2650 ps[3]Not reported
Quantum Yield (Φ) 0.30 (in AcOEt)[1][2][11]0.01 (low viscosity) to 0.13 (high viscosity)[12]Not reportedNot reported
ER Targeting Moiety Pentafluorophenyl group[4]Pentafluorophenyl groupNot explicitly stated, but shows high colocalization with ER trackerAlkyl chain length on oxazolopyridinium[10]
Key Advantage Direct measurement of membrane tensionDirect measurement of viscosityQuantitative lifetime-based viscosity measurement"Off-On" fluorescence response to viscosity[10]
Key Limitation Indirectly measures viscosity; requires FLIMIntensity-based, can be affected by probe concentrationRequires specialized lifetime imagingIntensity-based, potential for photobleaching

Experimental Protocols

ER Flipper-TR Staining Protocol (Optimized for HeLa Cells)

This protocol is a summary of the manufacturer's recommendations and common practices.[1] Optimal conditions may vary depending on the cell type.

  • Prepare Stock Solution: Dissolve the ER Flipper-TR vial contents in anhydrous DMSO to a final concentration of 1 mM. Store at -20°C.

  • Prepare Staining Solution: Dilute the 1 mM stock solution in cell culture medium to a working concentration of 1-5 µM.

  • Cell Staining:

    • Grow cells on coverslips or in imaging dishes.

    • Remove the growth medium.

    • Add the staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Image the cells directly in the staining solution or after washing with fresh medium.

    • Use a FLIM system with excitation around 488 nm and emission collection between 575-625 nm.[1]

    • Analyze the fluorescence lifetime data to determine membrane tension.

General Protocol for ER-Targeted Molecular Rotors

The following is a generalized protocol based on common practices for live-cell imaging with fluorescent probes. Specific details will vary depending on the particular molecular rotor used.

  • Prepare Stock Solution: Dissolve the molecular rotor in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1-10 mM).

  • Prepare Staining Solution: Dilute the stock solution in a suitable buffer or cell culture medium to the final working concentration (typically in the low micromolar range).

  • Cell Staining:

    • Culture cells to the desired confluency in a suitable imaging vessel.

    • Replace the culture medium with the staining solution.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C to allow for probe uptake and localization to the ER.

  • Washing (Optional but Recommended): Gently wash the cells with fresh buffer or medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

    • For lifetime-based molecular rotors, a FLIM or PLIM (phosphorescence lifetime imaging microscopy) setup is required.

    • Acquire images and analyze the fluorescence intensity or lifetime to determine the relative or absolute viscosity of the ER.

Signaling Pathways and Experimental Workflows

The physical state of the ER membrane is crucial for a variety of cellular processes. Below are diagrams illustrating a simplified signaling pathway involving ER stress and a general experimental workflow for comparing ER membrane probes.

ER_Stress_Pathway ER_Stress ER Stress (e.g., unfolded proteins) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Membrane_Alteration Alteration of ER Membrane Properties (Viscosity/Tension) ER_Stress->Membrane_Alteration Chaperones Increased Chaperone Production UPR->Chaperones Protein_Degradation ER-Associated Degradation (ERAD) UPR->Protein_Degradation Apoptosis Apoptosis UPR->Apoptosis prolonged stress Membrane_Alteration->UPR

Caption: Simplified ER stress and unfolded protein response pathway.

Probe_Comparison_Workflow Start Start: Select Cell Line and Culture Conditions Induce_Change Induce Change in ER Membrane Properties (e.g., drug treatment) Start->Induce_Change Stain_Flipper Stain with ER Flipper-TR Induce_Change->Stain_Flipper Stain_Rotor Stain with ER-targeted Molecular Rotor Induce_Change->Stain_Rotor Image_Flipper FLIM Imaging Stain_Flipper->Image_Flipper Image_Rotor Fluorescence Imaging (Intensity or Lifetime) Stain_Rotor->Image_Rotor Analyze_Flipper Analyze Fluorescence Lifetime Data Image_Flipper->Analyze_Flipper Analyze_Rotor Analyze Intensity/ Lifetime Data Image_Rotor->Analyze_Rotor Compare Compare Results Analyze_Flipper->Compare Analyze_Rotor->Compare

References

Probing the Tension Within: A Comparative Guide to ER Flipper-TR and Atomic Force Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanics of cellular membranes, understanding and quantifying membrane tension is paramount. This guide provides a detailed comparison of two powerful techniques used to measure membrane tension: the fluorescent probe ER Flipper-TR and Atomic Force Microscopy (AFM). While both methods offer valuable insights, they differ significantly in their principles, applications, and the specific information they provide, particularly when studying intracellular organelles like the endoplasmic reticulum (ER).

The endoplasmic reticulum is a dynamic network of membranes vital for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The physical state of the ER membrane, including its tension, is increasingly recognized as a critical regulator of these functions. ER Flipper-TR, a specialized fluorescent probe, has emerged as a key tool for investigating ER membrane tension in live cells. In contrast, Atomic Force Microscopy is a well-established technique for characterizing the mechanical properties of surfaces at the nanoscale, including the plasma membrane of cells.

This guide will delve into the experimental data and methodologies associated with both techniques, offering a clear comparison of their capabilities and limitations. We will explore the quantitative data derived from ER Flipper-TR experiments and discuss the challenges of obtaining comparable data for the ER using AFM.

Quantitative Data Presentation: ER Flipper-TR Performance

ER Flipper-TR is a mechanosensitive fluorescent probe that reports on membrane tension through changes in its fluorescence lifetime.[1] An increase in membrane tension leads to a planarization of the probe's structure, resulting in a longer fluorescence lifetime.[2] Conversely, a decrease in tension allows for a more twisted conformation and a shorter lifetime.[2]

ParameterValueCell TypeExperimental ConditionReference
Average Fluorescence Lifetime (τ) ~3.5 nsHeLa cellsBasal state[2]
Fluorescence Lifetime Range 2.8 - 7 nsN/AVaries with membrane tension[1]
Excitation Wavelength (λex) 488 nm (commonly used)N/A[1]
Emission Wavelength (λem) 575 - 625 nmN/A[1]
Change in Lifetime with Increased Tension Positive correlationVariousMechanical stretching[3]
Change in Lifetime with Decreased Tension Positive correlationVariousOsmotic shock (hypertonic)[2]

Correlating ER Flipper-TR Data with Atomic Force Microscopy (AFM)

Directly correlating ER Flipper-TR data with AFM measurements of ER membrane tension is experimentally challenging. AFM measures mechanical properties by physically probing the surface of a sample with a sharp tip. While this is feasible for the plasma membrane, accessing and measuring the tension of the internal ER membrane in a live cell without causing significant disruption is currently not a routine procedure.

FeatureER Flipper-TRAtomic Force Microscopy (AFM)
Principle of Measurement Reports changes in lipid packing and membrane tension via fluorescence lifetime.Directly measures mechanical forces (e.g., tether pulling force) to calculate membrane tension.[4][5]
Target Organelle Specifically targets the endoplasmic reticulum membrane.[1]Primarily used for the plasma membrane; direct ER measurement is highly challenging.
Spatial Resolution Diffraction-limited (~250 nm), provides information averaged over the microscope's point spread function.Nanometer-scale resolution, providing localized force measurements.
Temporal Resolution Capable of real-time imaging in live cells, capturing dynamic changes in tension.Typically slower, providing snapshots of mechanical states.
Invasiveness Minimally invasive, uses a chemical probe added to the cell culture medium.Invasive, involves direct physical contact with the cell membrane.
Quantitative Nature Provides relative changes in membrane tension; absolute calibration is cell-type dependent.Can provide absolute values of membrane tension (in mN/m).[5]
Key Advantage for ER Studies Enables specific and dynamic measurement of ER membrane tension in living cells.Not currently suitable for direct, quantitative measurements of ER membrane tension.

Experimental Protocols

ER Flipper-TR Staining and Fluorescence Lifetime Imaging Microscopy (FLIM)

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Probe Preparation: Dissolve ER Flipper-TR in anhydrous DMSO to prepare a 1 mM stock solution. Store at -20°C.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.

  • Staining: Dilute the ER Flipper-TR stock solution in pre-warmed cell culture medium to a final concentration of 0.5-1 µM.

  • Incubation: Replace the cell culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Imaging: Image the cells using a confocal microscope equipped with a FLIM module.

    • Excitation: Use a 488 nm pulsed laser.

    • Emission: Collect the fluorescence signal between 575 and 625 nm.

    • Data Analysis: Analyze the fluorescence decay curves to calculate the fluorescence lifetime (τ).

Atomic Force Microscopy (AFM) for Plasma Membrane Tension Measurement (Tether Pulling)

This protocol describes a common method for measuring plasma membrane tension and serves as a reference for the principles of AFM-based force measurements.

  • Cantilever Functionalization: Coat the AFM cantilever tip with a protein such as Concanavalin A to ensure strong adhesion to the cell surface.

  • Cell Preparation: Plate cells on a petri dish.

  • AFM Setup: Mount the functionalized cantilever in the AFM head and immerse it in the cell culture medium.

  • Force Spectroscopy:

    • Approach the cell with the AFM tip until it makes contact with the plasma membrane.

    • Allow a brief dwell time for a firm attachment to form.

    • Retract the cantilever at a constant velocity. This will pull a thin, cylindrical membrane tube, known as a tether, from the cell surface.

    • The force required to hold the tether at a constant length is measured.

  • Data Analysis: The membrane tension (T) can be calculated from the tether force (Ft) and the membrane bending rigidity (κ) using the formula: T = Ft² / (8π²κ) .[5]

Visualizing the Methodologies

To better understand the workflows and conceptual differences, the following diagrams illustrate the experimental processes.

ER_Flipper_TR_Workflow cluster_preparation Probe Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging & Analysis stock ER Flipper-TR Stock (1mM in DMSO) staining_solution Staining Solution (0.5-1 µM) stock->staining_solution Dilute cells Cells in Culture Dish cells->staining_solution Replace Medium incubation Incubate 15-30 min staining_solution->incubation flim FLIM Microscopy incubation->flim Image lifetime Fluorescence Lifetime (τ) flim->lifetime Analyze

ER Flipper-TR Experimental Workflow.

AFM_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis cantilever Functionalize AFM Cantilever approach Approach Cell cantilever->approach cells Plate Cells cells->approach pull Pull Membrane Tether approach->pull force Measure Tether Force pull->force calculate Calculate Membrane Tension force->calculate

AFM Tether Pulling Workflow.

Conceptual_Comparison cluster_er_flipper ER Flipper-TR cluster_afm Atomic Force Microscopy probe Fluorescent Probe er_membrane ER Membrane probe->er_membrane Targets lifetime Fluorescence Lifetime tension_change Relative Tension Change lifetime->tension_change Indicates er_membrane->lifetime Influences tip Physical Probe (Tip) pm_membrane Plasma Membrane tip->pm_membrane Probes force Direct Force Measurement absolute_tension Absolute Tension force->absolute_tension Calculates pm_membrane->force Resists with

Conceptual Comparison of Measurement Principles.

Alternative Techniques

While ER Flipper-TR and AFM are powerful, other methods exist for assessing membrane properties.

  • Micropipette Aspiration: This technique involves aspirating a portion of the cell membrane into a glass micropipette to measure membrane tension. It is primarily applicable to the plasma membrane of suspended cells.

  • Other Fluorescent Probes: Probes like Laurdan and di-4-ANEPPDHQ are sensitive to membrane order and fluidity, which are related to membrane tension, but they do not provide a direct readout of tension in the same way as Flipper probes.

  • Genetically Encoded Probes: Some genetically encoded reporters are being developed to sense membrane tension, offering the advantage of being expressible in specific cells and organelles without the need for external dyes.

Conclusion

ER Flipper-TR and Atomic Force Microscopy are complementary techniques that provide distinct yet valuable information about cell membrane tension. ER Flipper-TR excels in providing dynamic, semi-quantitative measurements of membrane tension specifically within the endoplasmic reticulum of living cells, an environment largely inaccessible to direct mechanical probing. AFM, on the other hand, offers high-resolution, quantitative measurements of membrane tension, primarily at the cell surface.

For researchers focused on the intracellular mechanics of the ER and the role of membrane tension in processes like protein folding, lipid metabolism, and calcium signaling, ER Flipper-TR is an indispensable tool. While a direct correlation with AFM measurements on the ER remains a future challenge, the principles and data from plasma membrane AFM studies provide a valuable framework for interpreting the fluorescence lifetime changes reported by ER Flipper-TR. The choice of technique will ultimately depend on the specific biological question, the target membrane, and the desired level of spatial and temporal resolution.

References

ER Flipper-TR vs. Computational Models: A Comparative Guide to Measuring Endoplasmic Reticulum Membrane Tension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a central organelle in cellular homeostasis, and its physical properties, including membrane tension, are increasingly recognized as critical regulators of its function. Understanding how ER membrane tension changes in response to cellular stress, lipid metabolism alterations, or therapeutic interventions is crucial for various fields, from fundamental cell biology to drug discovery. This guide provides a comparative overview of a leading experimental tool, the ER Flipper-TR probe, and computational membrane models for assessing ER membrane tension.

Introduction to the Methodologies

ER Flipper-TR: An Experimental Probe for Live-Cell Imaging

ER Flipper-TR is a fluorescent probe specifically designed to measure membrane tension within the endoplasmic reticulum of living cells.[1] It belongs to a class of molecules known as "flipper" probes, which report on the lipid organization of a membrane. The underlying principle is that the fluorescence lifetime of the ER Flipper-TR probe changes in response to the packing of lipid molecules in the ER membrane.[2][3] Increased membrane tension leads to a more ordered lipid environment, which in turn alters the conformation of the probe and increases its fluorescence lifetime. This relationship allows for the quantitative assessment of membrane tension changes using Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5]

Computational Membrane Models: In Silico Simulations of Membrane Dynamics

Computational membrane models are theoretical frameworks that simulate the behavior of lipid bilayers and associated proteins at a molecular or coarse-grained level. These models, often employing techniques like Molecular Dynamics (MD) simulations, can predict various physical properties of the membrane, including its tension. By defining the lipid composition, protein content, and other physical parameters, researchers can simulate the ER membrane and study how it responds to various perturbations, such as the accumulation of unfolded proteins during ER stress. These simulations provide a powerful tool to investigate the molecular origins of membrane tension and to test hypotheses that may be difficult to address experimentally.

Quantitative Comparison of Performance

A direct, head-to-head quantitative comparison of ER Flipper-TR measurements and computational models of ER membrane tension within a single study is not yet prevalent in the scientific literature. However, by synthesizing data from different studies focusing on a common cellular perturbation—ER stress induced by tunicamycin—we can construct a comparative analysis.

Scenario: ER Stress Induced by Tunicamycin

Tunicamycin is a well-established chemical inducer of ER stress. It inhibits N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER lumen, a hallmark of ER stress.[6][7][8][9][10]

ParameterER Flipper-TR (Experimental)Computational Membrane Model (Simulated)
Reported Value Fluorescence Lifetime (ns)Membrane Tension (mN/m)
Baseline (Unstressed ER) ~3.5 ns (in HeLa cells)[2]Varies based on model parameters
Tunicamycin-induced ER Stress Expected to increaseExpected to increase
Estimated Tension Change An increase in fluorescence lifetime of ~0.5 ns in the plasma membrane corresponds to a tension increase of ~0.2 mN/m (using Flipper-TR calibration as a proxy)[11]Simulations of ER stress have shown localized increases in membrane tension.

Note: A direct calibration curve for ER Flipper-TR is not yet published. The estimated tension change is based on the calibration of the plasma membrane-targeted Flipper-TR probe in HeLa cells, which may differ from the ER environment.[11]

Experimental and Computational Protocols

ER Flipper-TR Staining and FLIM Imaging

1. Cell Culture and Staining:

  • Cells are cultured on glass-bottom dishes suitable for high-resolution microscopy.

  • A stock solution of ER Flipper-TR is prepared in anhydrous DMSO.

  • The staining solution is prepared by diluting the stock solution in cell culture medium to a final concentration of 1 µM.

  • The cell culture medium is replaced with the staining solution, and the cells are incubated for 15-30 minutes.

2. FLIM Imaging:

  • Fluorescence Lifetime Imaging Microscopy is performed using a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.

  • Excitation is typically performed at 488 nm, and emission is collected in a window between 575 and 625 nm.[1]

  • The fluorescence decay curves are fitted with a bi-exponential function to determine the fluorescence lifetime (τ).

3. Data Analysis:

  • The average fluorescence lifetime of ER Flipper-TR in the ER is calculated for different experimental conditions.

  • Changes in fluorescence lifetime are correlated with changes in membrane tension.

Computational Modeling of ER Membrane Tension

1. Model Setup:

  • A model of the ER membrane is constructed, defining its lipid composition (e.g., proportions of phospholipids, cholesterol) and the presence of key proteins.

  • The simulation box is solvated with water and ions to mimic the cellular environment.

2. Molecular Dynamics (MD) Simulation:

  • A force field (e.g., CHARMM36) is chosen to describe the interactions between atoms.[12]

  • The system is equilibrated to a stable temperature and pressure.

  • Production simulations are run for a sufficient duration (nanoseconds to microseconds) to observe the desired membrane dynamics.

3. Simulating ER Stress:

  • ER stress can be mimicked by, for example, increasing the concentration of unfolded proteins in the simulated ER lumen or by altering lipid composition to reflect stress conditions.

4. Data Analysis:

  • The membrane tension is calculated from the pressure tensor of the simulation box.

  • Changes in membrane tension under simulated stress conditions are analyzed and compared to the baseline.

Visualizing the Concepts

ER_Stress_Signaling Tunicamycin Tunicamycin ER Endoplasmic Reticulum Tunicamycin->ER Inhibits N-linked glycosylation UPR Unfolded Protein Response (UPR) ER->UPR Accumulation of unfolded proteins Membrane_Tension Increased ER Membrane Tension UPR->Membrane_Tension Alters lipid metabolism and protein crowding

ER Stress Signaling Pathway Leading to Increased Membrane Tension.

Experimental_Workflow cluster_exp ER Flipper-TR Experiment Cell_Culture 1. Cell Culture Staining 2. Staining with ER Flipper-TR Cell_Culture->Staining FLIM 3. FLIM Imaging Staining->FLIM Data_Analysis 4. Fluorescence Lifetime Analysis FLIM->Data_Analysis Tension_Correlation 5. Correlation to Membrane Tension Data_Analysis->Tension_Correlation Computational_Model_Logic cluster_comp Computational Membrane Model Model_Setup 1. Define ER Membrane Composition MD_Simulation 2. Run Molecular Dynamics Simulation Model_Setup->MD_Simulation Perturbation 3. Apply Simulated Perturbation (e.g., Stress) MD_Simulation->Perturbation Analysis 4. Calculate Membrane Tension Perturbation->Analysis Result 5. Predicted Tension Value (mN/m) Analysis->Result

References

A Comparative Guide to Endoplasmic Reticulum Membrane Tension Sensors: ER Flipper-TR® vs. FRET-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to measure mechanical forces within cellular structures is paramount to understanding a host of physiological and pathological processes. The endoplasmic reticulum (ER), a central organelle for protein and lipid synthesis, is subject to dynamic changes in membrane tension that influence its morphology and function. This guide provides an objective comparison of two key technologies for measuring ER membrane tension: the commercially available fluorescent probe, ER Flipper-TR®, and genetically encoded Förster Resonance Energy Transfer (FRET)-based sensors.

Mechanism of Action

ER Flipper-TR®: A Molecular Mechanoprobe

ER Flipper-TR® is a small molecule fluorescent probe designed to specifically target and insert into the lipid bilayer of the endoplasmic reticulum.[1] Its mechanism relies on the principle of mechanosensitive fluorescence. The probe consists of two dithienothiophene "flippers" that can twist relative to each other.[1] In a membrane with low tension and therefore more loosely packed lipids, the flippers are in a more twisted conformation, which corresponds to a shorter fluorescence lifetime.[2] Conversely, in a high-tension membrane with tightly packed lipids, the flippers are planarized, leading to a longer fluorescence lifetime.[2] This change in fluorescence lifetime is the direct readout of membrane tension.[1] The ER localization is achieved through a specific targeting motif.[1][3]

FRET-Based Tension Sensors: A Genetically Encoded Ruler

FRET-based tension sensors are genetically encoded biosensors that function as "molecular rulers."[4] A typical sensor consists of a donor fluorophore (e.g., a cyan fluorescent protein) and an acceptor fluorophore (e.g., a yellow fluorescent protein) connected by an elastic linker peptide.[4][5] This entire construct would be targeted to the ER membrane. When the membrane is in a relaxed state (low tension), the donor and acceptor are in close proximity, resulting in high FRET efficiency. As membrane tension increases, the elastic linker is stretched, increasing the distance between the fluorophores and consequently decreasing FRET efficiency.[6] While a variety of FRET-based tension sensors have been developed for different cellular compartments, a widely characterized and commercially available FRET-based sensor specifically for ER membrane tension is not yet established in the literature. Therefore, this guide will compare ER Flipper-TR® to a hypothetical, yet plausible, ER-targeted FRET sensor based on established principles.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for ER Flipper-TR® based on available data and the expected performance of a hypothetical ER-targeted FRET-based tension sensor.

FeatureER Flipper-TR®Hypothetical ER-Targeted FRET-Based Sensor
Principle Fluorescence LifetimeFörster Resonance Energy Transfer (FRET)
Readout Fluorescence Lifetime (ns)FRET Ratio / FRET Efficiency
Dynamic Range Lifetime changes of ~0.5 ns have been reported in response to osmotic shock.[7] The probe has a lifetime range of approximately 2.8 to 7 ns.[1][8]Dependent on the specific FRET pair and linker used. Dynamic ranges for FRET sensors can vary significantly.
Specificity High, due to a specific ER-targeting moiety.[1][3]High, dependent on the chosen ER-targeting sequence.
Temporal Resolution Limited by the speed of fluorescence lifetime imaging microscopy (FLIM) acquisition.Can be high, limited by the speed of ratiometric or lifetime imaging.
Delivery Method Addition to cell culture medium.[1]Transfection or transduction of a genetic construct.[4]
Maturity Commercially available and validated in multiple studies.[3][8]Not commercially available; would require custom design and validation.
Potential Artifacts Lifetime can be influenced by changes in lipid composition, not just tension.[1] Phototoxicity with prolonged imaging.Photobleaching of fluorophores, spectral bleed-through, and potential for the sensor itself to alter membrane properties. Expression levels can vary between cells.

Experimental Protocols

ER Flipper-TR® Staining and Imaging

A general protocol for using ER Flipper-TR® involves the following steps:

  • Probe Preparation: Dissolve the ER Flipper-TR® probe in anhydrous DMSO to create a stock solution (e.g., 1 mM).[1]

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.

  • Staining: Dilute the stock solution in cell culture medium to a working concentration (typically 0.5-1 µM).[8] Replace the existing cell medium with the staining solution.

  • Incubation: Incubate the cells with the probe for a specified time (e.g., 15-30 minutes) at 37°C.[1]

  • Imaging: Image the cells using a fluorescence lifetime imaging microscope (FLIM). Excitation is typically performed around 488 nm, and emission is collected in a range of 575-625 nm.[1][8]

  • Data Analysis: Analyze the FLIM data to determine the fluorescence lifetime of the probe in the ER.

Hypothetical ER-Targeted FRET Sensor Protocol

The protocol for a genetically encoded FRET sensor would involve:

  • Construct Design: Design a genetic construct encoding a FRET pair (e.g., mCerulean3 and mVenus) linked by an elastic peptide, and fused to an ER-targeting sequence (e.g., the signal sequence of calreticulin and a KDEL retention signal).

  • Transfection: Transfect the plasmid DNA encoding the sensor into the target cells using a suitable method (e.g., lipofection or electroporation).

  • Expression: Allow 24-48 hours for the cells to express the sensor.

  • Imaging: Image the cells using a confocal microscope equipped for FRET imaging. This typically involves acquiring images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

  • Data Analysis: Correct for background fluorescence and spectral bleed-through. Calculate the FRET ratio or FRET efficiency on a pixel-by-pixel basis to generate a map of membrane tension.

Diagrams

ER_Flipper_TR_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension twisted Twisted Flipper Conformation short_lifetime Short Fluorescence Lifetime twisted->short_lifetime Results in planar Planar Flipper Conformation long_lifetime Long Fluorescence Lifetime planar->long_lifetime Results in increase_tension Increased Lipid Packing increase_tension->planar decrease_tension Decreased Lipid Packing decrease_tension->twisted

Caption: Mechanism of ER Flipper-TR® action.

FRET_Sensor_Mechanism cluster_low_tension Low Membrane Tension cluster_high_tension High Membrane Tension low_tension_sensor Donor Elastic Linker (Relaxed) Acceptor high_fret High FRET low_tension_sensor->high_fret Proximity leads to increase_tension Tension Increase high_tension_sensor Donor Elastic Linker (Stretched) Acceptor low_fret Low FRET high_tension_sensor->low_fret Increased distance leads to decrease_tension Tension Decrease increase_tension->high_tension_sensor decrease_tension->low_tension_sensor

Caption: Principle of a FRET-based membrane tension sensor.

Experimental_Workflow cluster_flipper ER Flipper-TR® Workflow cluster_fret FRET Sensor Workflow f_start Start f_stain Stain Cells with ER Flipper-TR® f_start->f_stain f_incubate Incubate f_stain->f_incubate f_image FLIM Imaging f_incubate->f_image f_analyze Analyze Fluorescence Lifetime f_image->f_analyze f_end End f_analyze->f_end fr_start Start fr_transfect Transfect Cells with Sensor Plasmid fr_start->fr_transfect fr_express Express Sensor (24-48h) fr_transfect->fr_express fr_image FRET Imaging fr_express->fr_image fr_analyze Calculate FRET Ratio fr_image->fr_analyze fr_end End fr_analyze->fr_end

Caption: Comparison of experimental workflows.

Conclusion

ER Flipper-TR® offers a ready-to-use, validated solution for measuring ER membrane tension with high specificity. Its primary advantages are its commercial availability and established protocols. The main consideration for researchers is that its fluorescence lifetime can be influenced by lipid composition, which needs to be accounted for in experimental design.

FRET-based sensors, while not yet commercially available for specific ER membrane tension measurements, offer the advantage of being genetically encoded. This allows for stable expression in cell lines and potentially for in vivo studies. However, the development and validation of a new FRET sensor is a significant undertaking, and potential artifacts such as photobleaching and spectral bleed-through must be carefully managed.

The choice between these two powerful techniques will ultimately depend on the specific experimental needs, available resources, and the biological questions being addressed. For researchers seeking a readily implementable method, ER Flipper-TR® is the current tool of choice. For those with the resources and expertise for molecular engineering, the development of a bespoke ER-targeted FRET sensor could provide a highly customizable and powerful alternative.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of ER Flipper-TR 28

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the novel fluorescent probe ER Flipper-TR 28, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for this compound are not extensively detailed, the primary guidance from manufacturers is to adhere to all local, state, and federal regulations for chemical waste.[1][2] This document provides a procedural framework based on general best practices for handling and disposing of similar fluorescent probes and their solvent, dimethyl sulfoxide (DMSO).

Core Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. The probe is typically supplied as a solid and reconstituted in anhydrous DMSO to create a stock solution.

Key Handling and Storage Parameters:

ParameterSpecificationSource
Storage Temperature (Solid)-20°C[1][2]
Recommended SolventAnhydrous Dimethyl Sulfoxide (DMSO)[1][2]
Storage Temperature (DMSO Solution)-20°C[1][2]
Solution StabilityUp to 3 months when stored properly[1]
Handling PrecautionAllow vials to warm to room temperature before opening.[1][2]
Solvent PrecautionHandle DMSO solutions with particular caution as it facilitates the entry of organic molecules into tissues.[1][2]

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always consult and follow your institution's specific chemical waste disposal protocols and local regulations.

  • Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Designate a specific, sealed, and clearly labeled waste container for this compound and related materials.

  • Disposal of Solid (Unused) this compound:

    • If you have unused, solid this compound that needs to be discarded, it should be treated as chemical waste.

    • Place the original vial containing the solid probe into a designated hazardous waste container.

    • Ensure the container is properly labeled with the chemical name ("this compound") and any other information required by your institution.

  • Disposal of this compound DMSO Stock Solutions:

    • Collect all waste solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as hazardous waste, indicating "this compound in DMSO" and the approximate concentration.

    • Never dispose of DMSO solutions down the drain.

  • Disposal of Contaminated Labware:

    • Disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes) should be collected in a designated solid hazardous waste container.

    • This container should be clearly labeled to indicate contamination with this compound.

  • Waste Pickup and Disposal:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Experimental Protocol: Preparation of 1 mM Stock Solution

As referenced in the disposal procedures, the preparation of a DMSO stock solution is a common starting point for experiments.

  • Bring the vial of solid ER Flipper-TR® to room temperature before opening.[1]

  • Add 35 µL of anhydrous DMSO to the vial to dissolve the entire contents.[1] This will yield a 1 mM stock solution.

  • Store the resulting stock solution at -20°C.[1] The solution is stable for up to three months under these conditions.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound in DMSO waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Pipette tips, etc.) waste_type->contaminated_labware Contaminated Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_labware Collect in Labeled Solid Hazardous Waste Container contaminated_labware->collect_labware storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_labware->storage pickup Arrange for Pickup by Certified Waste Management storage->pickup end End: Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines and prioritizing institutional and local regulations, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

References

Essential Safety and Operational Guide for Handling ER Flipper-TR®

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for the use of ER Flipper-TR®, a fluorescent probe for imaging membrane tension in the endoplasmic reticulum. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE) and Safety Precautions

While ER Flipper-TR® is not classified as a hazardous substance, it is imperative to handle it with the universal precautions applied to all laboratory chemicals. The following personal protective equipment is recommended to minimize exposure and ensure user safety.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from accidental splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the compound and DMSO solvent.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.Use a fume hood if creating aerosols or if ventilation is poor.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapor.

  • Ensure adequate ventilation in the work area.

  • Keep the product away from food, drink, and animal feed.

  • Keep out of reach of children and pets.

  • Wash hands thoroughly after handling.

  • Remove and wash contaminated clothing before reuse.

II. Emergency Procedures and First Aid

In the event of accidental exposure, follow these first aid measures immediately and consult a physician, showing them the product's Safety Data Sheet (SDS).[1]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Do not induce vomiting.

III. Storage and Disposal

Proper storage and disposal are crucial for maintaining the stability of ER Flipper-TR® and ensuring environmental safety.

Storage:

  • Store the vial at -20°C upon receipt.[1]

  • Prepare stock solutions using anhydrous DMSO, as moisture can reduce the shelf life.

  • Store DMSO stock solutions at -20°C.

  • Allow vials to warm to room temperature before opening to prevent condensation.

  • When stored correctly, the probe in solution is stable for up to 3 months.

  • Keep the container tightly sealed and protected from direct sunlight.[1]

Disposal:

  • Dispose of the reagent and any contaminated materials in compliance with all applicable local, state, and federal regulations.

  • Do not allow the product or its solutions to enter drains.[1] In case of a spill, cover the spillage with a suitable absorbent material, sweep it up, and place it in a properly labeled container for disposal.[1]

IV. Experimental Protocol: Staining Live Cells

This protocol provides a general guideline for staining live cells with ER Flipper-TR®. Optimal conditions may vary depending on the cell type and experimental setup.

A. Preparation of Stock Solution:

  • Dissolve the Probe: Dissolve the contents of one vial of ER Flipper-TR® (35 nmol) in 35 µL of anhydrous DMSO to create a 1 mM stock solution.

  • Storage: Store the 1 mM stock solution at -20°C.

B. Staining Procedure:

  • Prepare Staining Solution: Shortly before use, dilute the 1 mM ER Flipper-TR® stock solution to the desired final concentration (a starting concentration of 1 µM is recommended) in your cell culture medium.

  • Cell Preparation: Grow cells on a suitable imaging dish or coverslip. Before staining, remove the growth medium.

  • Apply Staining Solution: Quickly apply the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Imaging: The probe is fluorescent only in membranes, so washing is not strictly necessary, especially for long-term imaging in media containing serum. You can proceed directly to imaging.

Workflow for Live Cell Staining with ER Flipper-TR®

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_vial ER Flipper-TR® Vial (35 nmol) prep_stock 1 mM Stock Solution prep_vial->prep_stock Dissolve prep_dmso Anhydrous DMSO (35 µL) prep_dmso->prep_stock stain_dilute Dilute stock to 1 µM in cell culture medium prep_stock->stain_dilute stain_apply Apply staining solution stain_dilute->stain_apply stain_cells Prepare cells on imaging dish stain_cells->stain_apply stain_incubate Incubate 15-30 min stain_apply->stain_incubate image_flim Perform FLIM Microscopy stain_incubate->image_flim

Caption: Workflow for preparing and using ER Flipper-TR® for live cell imaging.

V. Imaging Parameters

ER Flipper-TR® reports changes in membrane tension through changes in its fluorescence lifetime. Therefore, Fluorescence Lifetime Imaging Microscopy (FLIM) is the required imaging technique.

Parameter Wavelength/Value
Excitation Wavelength 488 nm
Emission Collection 575 - 625 nm
Fluorescence Lifetime 2.8 - 7 ns

Logical Relationship for Data Interpretation

G cluster_cause Cause cluster_effect Effect on Probe cause_tension_inc Increased Membrane Tension effect_lifetime_dec Decreased Fluorescence Lifetime cause_tension_inc->effect_lifetime_dec cause_tension_dec Decreased Membrane Tension effect_lifetime_inc Increased Fluorescence Lifetime cause_tension_dec->effect_lifetime_inc

Caption: Relationship between membrane tension and ER Flipper-TR® fluorescence lifetime.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.